molecular formula C9H8N2O2 B8116771 1-(Methyl-d3)-5-nitro-1H-indole

1-(Methyl-d3)-5-nitro-1H-indole

Cat. No.: B8116771
M. Wt: 179.19 g/mol
InChI Key: PXBQSCHRKSBGKV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methyl-d3)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-1-(trideuteriomethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQSCHRKSBGKV-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This monograph serves as a definitive technical guide for the application, synthesis, and analysis of 1-(Methyl-d3)-5-nitro-1H-indole (CAS 2225802-40-2). This deuterated isotopologue is a critical tool in bioanalytical chemistry, specifically designed as an Internal Standard (IS) for the quantification of nitroindoles in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike generic reagents, this compound enables Stable Isotope Dilution Assays (SIDA) , correcting for matrix effects, extraction inefficiencies, and ionization variability. This guide moves beyond basic catalog data to provide actionable protocols for synthesis and analytical method development.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The deuterated analog differs from the native compound (1-Methyl-5-nitro-1H-indole, CAS 29906-67-0) by the substitution of three hydrogen atoms on the N-methyl group with deuterium. This results in a mass shift of +3 Da, sufficient to resolve the IS from the analyte in mass spectrometry while maintaining identical chromatographic retention.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name This compoundSystematic: 1-(Trideuteriomethyl)-5-nitroindole
CAS Number 2225802-40-2 Specific to the d3 isotopologue [1]
Molecular Formula C₉H₅D₃N₂O₂
Molecular Weight 179.19 g/mol Native analog: 176.17 g/mol
Isotopic Purity ≥ 99% atom DCritical to prevent "cross-talk" (M+0 signal)
Appearance Yellow to orange solidNitro group conjugation confers color
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
Melting Point 168–172 °C (Predicted)Similar to non-deuterated analog

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound follows a nucleophilic substitution (


) mechanism. The protocol below is optimized for high yield and isotopic conservation, utilizing Iodomethane-d3  as the electrophile.
Reaction Mechanism

The acidic proton on the indole nitrogen (


) is deprotonated by a strong base to form an indolyl anion. This nucleophile attacks the methyl-d3 iodide, displacing iodide.
Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathway Reactant 5-Nitroindole (CAS 6146-52-7) Intermediate Indolyl Anion (Nucleophile) Reactant->Intermediate Deprotonation Reagents Base (NaH or K2CO3) Solvent (DMF or Acetone) Reagents->Intermediate Product This compound (CAS 2225802-40-2) Intermediate->Product SN2 Alkylation D_Source Iodomethane-d3 (CD3I) D_Source->Product + Methyl-d3 group

Caption: Synthesis of this compound via N-alkylation of 5-nitroindole using Iodomethane-d3.

Detailed Experimental Protocol

Safety Note: Nitroindoles are potential mutagens. Iodomethane-d3 is a volatile alkylating agent (carcinogen). Perform all steps in a fume hood.

  • Reagents:

    • 5-Nitroindole (1.0 eq)[1]

    • Iodomethane-d3 (

      
      , 1.2 eq, >99.5% D)
      
    • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq) OR Potassium Carbonate (

      
      , 3.0 eq)
      
    • Anhydrous DMF (Dimethylformamide)[2]

  • Procedure (NaH Method - High Yield):

    • Step 1: Dissolve 5-nitroindole in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Cool to 0°C.

    • Step 2: Add NaH portion-wise. Evolution of hydrogen gas (

      
      ) will occur. Stir for 30 minutes at 0°C to ensure complete deprotonation (solution turns deep red/orange).
      
    • Step 3: Add Iodomethane-d3 dropwise via syringe.

    • Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Step 5: Quench with ice water. The product usually precipitates. Filter the solid or extract with Ethyl Acetate.[3]

    • Step 6: Recrystallize from Ethanol to remove unreacted starting material.

  • Validation:

    • 1H-NMR: Confirm absence of N-H signal (

      
       ppm) and absence of N-CH3 signal (
      
      
      
      ppm).
    • MS: Confirm parent ion

      
       (approx).
      

Part 4: Analytical Applications (LC-MS/MS)

The primary utility of CAS 2225802-40-2 is as an Internal Standard (IS) . In quantitative bioanalysis, it compensates for variability in sample preparation and instrument response.

Why Deuterium?
  • Co-elution: The d3-analog has virtually identical lipophilicity to the target analyte. They elute at the same retention time, ensuring the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source.

  • Mass Discrimination: The +3 Da shift allows the mass spectrometer to distinguish the IS from the analyte (M+0) and naturally occurring isotopes (M+1, M+2).

Diagram 2: LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 1-(Methyl-d3)-5-nitroindole Sample->Spike Extract Protein Precipitation / Liquid-Liquid Extraction Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Chrom Chromatograms: Analyte (m/z 177 -> X) IS (m/z 180 -> X) MS->Chrom Ratio Calculate Area Ratio (Analyte Area / IS Area) Chrom->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Stable Isotope Dilution Assay (SIDA) workflow using this compound as the Internal Standard.

MRM Transitions (Example)

For method development on a Triple Quadrupole MS:

  • Analyte (Native): Precursor

    
     Product 
    
    
    
    (Loss of
    
    
    ).
  • Internal Standard (d3): Precursor

    
     Product 
    
    
    
    (Loss of
    
    
    , retaining d3-methyl on the indole core).

Part 5: Handling & Stability

  • Storage: Store at -20°C under desiccant. Protect from light. Deuterated compounds are chemically stable but expensive; prevent hydrolysis or degradation.

  • Isotopic Exchange: The C-D bonds on the methyl group are stable and non-exchangeable under physiological conditions. Avoid extremely harsh acidic conditions at high temperatures (

    
    ) which might induce exchange or decomposition.
    
  • Solubility: Prepare stock solutions in DMSO or Methanol. These stocks are typically stable for 6 months at -20°C.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Organic Syntheses. (n.d.). General procedures for Indole N-Alkylation.

Sources

Technical Whitepaper: 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-(Methyl-d3)-5-nitro-1H-indole , a stable isotope-labeled derivative of 5-nitro-1-methylindole. This compound serves as a critical Internal Standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By incorporating three deuterium atoms (


) at the N-methyl position, the molecule achieves a mass shift of +3 Da relative to the unlabeled analyte, enabling precise quantification of 5-nitroindole derivatives in complex biological matrices. This guide details its molecular weight calculations, synthetic pathways, and utility in correcting for matrix effects and ionization suppression.

Physicochemical Identity & Molecular Weight[2][3][4]

To ensure accuracy in high-resolution mass spectrometry (HRMS), researchers must distinguish between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for MS instrument calibration).

Fundamental Metrics
PropertyValueNotes
Chemical Formula

3 Hydrogen atoms replaced by Deuterium at the N-methyl group.[2][3][4]
Average Molecular Weight 179.19 g/mol Based on standard atomic weights (C=12.011, H=1.008, D≈2.014, N=14.007, O=15.999).
Monoisotopic Mass 179.0774 Da Calculated using exact isotopic masses (

=1.00783,

=2.01410).
Mass Shift (

)
+3.0188 DaDifference from unlabeled parent (

, 176.0586 Da).
Appearance Yellow Crystalline SolidTypical of nitro-aromatic systems.
Solubility DMSO, Methanol, AcetonitrileLow solubility in water; stock solutions prepared in organic solvents.
Structural Configuration

The deuterium labeling is site-specific to the methyl group attached to the indole nitrogen (Position 1). This position is chemically stable and resistant to Deuterium-Hydrogen exchange (D/H exchange) under physiological conditions, unlike acidic protons on heteroatoms.

Synthesis & Validation Protocol

The synthesis of this compound follows a standard nucleophilic substitution (


) mechanism, utilizing Iodomethane-d3 as the electrophile.
Reaction Mechanism

The indole nitrogen is deprotonated by a strong base (Sodium Hydride) to form an indolyl anion, which subsequently attacks the deuterated methyl iodide.

SynthesisPathway Reactant 5-Nitroindole (C8H6N2O2) Intermediate Indolyl Anion (Nucleophile) Reactant->Intermediate Deprotonation Reagent1 NaH (60% disp.) DMF, 0°C Reagent1->Intermediate Product 1-(Methyl-d3)-5-nitroindole (C9H5D3N2O2) Intermediate->Product SN2 Methylation Reagent2 Iodomethane-d3 (CD3I) Reagent2->Product

Figure 1: Synthetic pathway for the N-methylation of 5-nitroindole using Iodomethane-d3.

Step-by-Step Synthetic Protocol

Safety Note: Iodomethane-d3 is a potential carcinogen and alkylating agent. Handle in a fume hood.

  • Preparation: Charge a flame-dried round-bottom flask with 5-Nitroindole (1.0 eq) and dissolve in anhydrous DMF (Dimethylformamide).

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add Sodium Hydride (NaH, 1.2 eq, 60% dispersion in oil).

  • Deprotonation: Stir at 0°C for 30 minutes. Evolution of

    
     gas indicates anion formation.
    
  • Alkylation: Add Iodomethane-d3 (

    
    , 1.1 eq) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quenching: Quench carefully with ice-cold water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to remove unreacted starting material.

Validation Criteria
  • 1H-NMR: The diagnostic singlet for the N-methyl group (

    
     ppm) observed in the unlabeled compound must be absent  in the d3-product.
    
  • MS (ESI+): The dominant ion peak must appear at

    
     180.08 
    
    
    
    , confirming the +3 mass shift.

Bioanalytical Application: LC-MS/MS Internal Standard

In drug metabolism and pharmacokinetics (DMPK), this deuterated compound is the "Gold Standard" for correcting variability.

The Role of Stable Isotopes

Unlike structural analogs, this compound shares nearly identical physicochemical properties (pKa, LogP) with the analyte.

  • Chromatography: It co-elutes with the analyte.[5][6]

  • Ionization: It experiences the exact same matrix suppression or enhancement at the ESI source.

Analytical Workflow[8]

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (this compound) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Workflow for quantitative bioanalysis using a deuterated internal standard.

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is used.

CompoundPrecursor Ion (

)
Product Ion (

)
Loss
Analyte (Unlabeled)177.1

131.1

IS (Deuterated)180.1

134.1

Note: The fragmentation usually involves the loss of the nitro group (


, 46 Da). The deuterium label on the methyl group is retained in the core indole fragment, maintaining the +3 Da shift in the product ion.

Handling and Stability

  • Isotope Effect: While chemically identical for extraction, slight retention time shifts (Deuterium Isotope Effect) may occur in Ultra-High Performance Liquid Chromatography (UHPLC). The d3-analog may elute slightly earlier than the proteo-analog due to slightly weaker lipophilic interactions.

  • Storage: Store solid at -20°C, protected from light (nitroindoles can be photosensitive).

  • Solution Stability: Stock solutions in Acetonitrile are generally stable for 6 months at -20°C. Avoid acidic aqueous conditions for prolonged periods to prevent any potential degradation of the indole ring, though the D-label is stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147322, 1-Methyl-5-nitro-1H-indole. Retrieved from [Link]

  • Organic Syntheses. General procedure for N-methylation of indoles using Methyl Iodide. Org.[7] Synth. Coll. Vol. 6, 104. Retrieved from [Link]

  • Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Isotopic Labeling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Methyl-d3)-5-nitro-1H-indole

In the landscape of pharmaceutical sciences, the strategic incorporation of stable isotopes, particularly deuterium, represents a sophisticated approach to optimizing drug metabolism and pharmacokinetic (DMPK) properties. The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic pathways that involve C-H bond cleavage, a common step in drug deactivation by cytochrome P450 enzymes.[1] Consequently, deuterated compounds often exhibit a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall safety and efficacy profile.[2][3]

1-(Methyl-d3)-5-nitro-1H-indole is a valuable isotopically labeled building block and internal standard for medicinal chemistry research.[4][5] The 5-nitroindole scaffold is a key component in a variety of biologically active molecules, including those targeting G-quadruplex DNA in cancer cells.[6] The presence of the trideuteromethyl group at the N-1 position allows researchers to precisely track metabolic fate and quantify the parent compound in complex biological matrices using mass spectrometry.[5] This guide provides a detailed, field-proven methodology for the synthesis of 1-(Methyl-d3)-5-nitro-1H-indole, structured for clarity and reproducibility in a research setting. It is designed to bridge theoretical chemistry with practical laboratory application, explaining the causality behind each procedural step.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached in two primary stages: the construction of the core 5-nitroindole heterocycle, followed by the selective introduction of the trideuteromethyl group at the indole nitrogen.

A retrosynthetic analysis reveals a straightforward pathway. The target molecule, 1 , can be disconnected at the N-CD3 bond, leading back to the 5-nitro-1H-indole scaffold (2) and a suitable trideuteromethylating agent, such as deuterated methyl iodide (CD3I). The 5-nitroindole core (2) is most reliably constructed via the Fischer indole synthesis, a classic and robust method for forming the indole ring system.[7][8] This involves the acid-catalyzed cyclization of a phenylhydrazone. Specifically, the p-nitrophenylhydrazone of a pyruvate derivative (3) serves as the ideal precursor, which itself is formed from the condensation of p-nitrophenylhydrazine (4) and ethyl pyruvate (5) .

G Target 1-(Methyl-d3)-5-nitro-1H-indole (1) Scaffold 5-Nitro-1H-indole (2) Target->Scaffold N-CD3 Disconnection CD3I CD3I Target->CD3I Reagent Hydrazone Ethyl pyruvate-4-nitrophenylhydrazone (3) Scaffold->Hydrazone Fischer Indole Synthesis Hydrazine p-Nitrophenylhydrazine (4) Hydrazone->Hydrazine Condensation Pyruvate Ethyl pyruvate (5) Hydrazone->Pyruvate Condensation

Figure 1: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the 5-Nitroindole Scaffold via Fischer Indolization

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability in constructing the indole nucleus from readily available starting materials.[7] The reaction proceeds by heating a phenylhydrazone with an acid catalyst, which induces a[9][9]-sigmatropic rearrangement followed by ammonia elimination to form the aromatic indole ring.[7] For the synthesis of 5-nitroindole, the use of polyphosphoric acid (PPA) is particularly effective as it serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.[10][11]

Workflow for 5-Nitroindole Synthesis
Figure 2: Experimental workflow for the synthesis of the 5-nitroindole scaffold.
Detailed Experimental Protocol: 5-Nitro-1H-indole

Step 1: Synthesis of Ethyl pyruvate-4-nitrophenylhydrazone

  • In a 500 mL beaker, dissolve p-nitrophenylhydrazine hydrochloride (19.0 g, 0.1 mol) in warm water (200 mL).

  • In a separate flask, prepare a solution of ethyl pyruvate (11.6 g, 0.1 mol) in ethanol (100 mL).

  • Slowly add the ethyl pyruvate solution to the stirred p-nitrophenylhydrazine solution. A yellow precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction.[11]

  • Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol.

  • Dry the resulting yellow-orange crystals in a vacuum oven at 50°C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Fischer Cyclization to Ethyl 5-nitroindole-2-carboxylate

  • Place polyphosphoric acid (PPA) (150 g) in a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 90-100°C with stirring.

  • Carefully add the dried ethyl pyruvate-4-nitrophenylhydrazone (25.1 g, 0.1 mol) in portions to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 115°C.[11]

  • After the addition is complete, maintain the reaction mixture at 100-110°C for 30 minutes. The mixture will darken in color.

  • Allow the reaction to cool to approximately 70°C and then carefully pour the viscous mixture onto crushed ice (500 g) with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the crude product. Recrystallization from ethanol or toluene affords pure ethyl 5-nitroindole-2-carboxylate as a yellow solid.[12]

Step 3: Hydrolysis to 5-Nitroindole-2-carboxylic acid

  • Suspend the ethyl 5-nitroindole-2-carboxylate (23.4 g, 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (50 mL).[10]

  • Heat the mixture to reflux with stirring for 2-3 hours, during which the solid will dissolve.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (200 mL) and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the 5-nitroindole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 4: Decarboxylation to 5-Nitro-1H-indole

  • In a 250 mL round-bottom flask, combine 5-nitroindole-2-carboxylic acid (20.8 g, 0.1 mol), quinoline (100 mL), and a catalytic amount of copper(I) oxide (approx. 1 g).[10]

  • Heat the mixture in an oil bath at 190-200°C. Vigorous evolution of CO2 will be observed.

  • Maintain the temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture and pour it into a separatory funnel containing 1 M hydrochloric acid (500 mL) to neutralize the quinoline.

  • Extract the product into ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-nitro-1H-indole as a yellow solid.

Part II: N-Deuteromethylation of 5-Nitroindole

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily reacts with an electrophilic methyl source in an SN2 reaction. To install the trideuteromethyl group, an isotopically labeled electrophile is required. Deuterated methyl iodide (CD3I) is a commercially available and highly effective reagent for this purpose.[2] The reaction is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the indolide salt and facilitate the SN2 displacement.[13]

Detailed Experimental Protocol: this compound
  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-nitro-1H-indole (1.62 g, 10 mmol) and anhydrous DMF (30 mL). Stir until the solid is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: NaH reacts violently with water and hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes. The solution may change color, indicating the formation of the sodium indolide salt.

  • Slowly add deuterated methyl iodide (CD3I) (1.45 g, 10 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-(Methyl-d3)-5-nitro-1H-indole as a pure solid.

Characterization and Data Analysis

Confirmation of the final product's structure and isotopic purity is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis.[9]

ParameterExpected ResultRationale
Yield 60-70% (overall)Based on typical yields for Fischer indole and N-alkylation reactions.
Appearance Yellow SolidConsistent with the chromophore of the 5-nitroindole system.[14]
¹H NMR Absence of a signal for the N-CH₃ group (typically ~3.8-4.1 ppm).[13] Appearance of aromatic protons characteristic of the 1,5-disubstituted indole ring. Disappearance of the broad N-H proton signal.The replacement of protons with deuterium in the methyl group renders it "silent" in the ¹H NMR spectrum.
¹³C NMR A low-intensity multiplet for the -CD₃ carbon due to C-D coupling.Confirms the presence of the methyl carbon.
Mass Spec (MS) Molecular ion peak (M+) at m/z corresponding to C₉H₅D₃N₂O₂ (e.g., for ESI, [M+H]⁺ at ~180.08).The molecular weight is increased by 3 Da compared to the non-deuterated analog (MW ≈ 176.17), confirming the incorporation of three deuterium atoms.[15]
Isotopic Purity >98%Determined by high-resolution mass spectrometry, indicating minimal contamination with partially deuterated or non-deuterated species.

References

  • Palle, V. P., et al. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Wang, S., et al. (2020). Bioinspired design of a robust d3-methylating agent. Science Advances, 6(19), eaaz9d19.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Snyder, H. R., & Smith, C. W. (1943). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 65(12), 2452–2454.
  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Goti, A., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(41), 11751-11773.
  • Li, Y., et al. (2023). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis.
  • ResearchGate. (2021). Radical Trideuteromethylation with Deuterated Dimethyl Sulfoxide in the Synthesis of Heterocycles and Labelled Building Blocks. Retrieved from [Link]

  • Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
  • ACS Publications. (2022). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Wiley-VCH. (n.d.).
  • Taylor & Francis Online. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • ResearchG
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5.
  • ResearchG
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr.
  • ChemBK. (2024). 1H-Indole, 1-Methyl-5-nitro-.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • PubChem. (n.d.). 1H-Indole, 1-methyl-5-nitro-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC.
  • Thieme Connect. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Wiley Online Library. (2014).
  • Juniper Publishers. (2025).
  • University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • ResearchGate. (2014). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

Sources

An In-depth Technical Guide to 1-(Methyl-d3)-5-nitro-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(Methyl-d3)-5-nitro-1H-indole, a deuterated isotopologue of a key synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, structural elucidation, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Significance

1-(Methyl-d3)-5-nitro-1H-indole is a stable, isotopically labeled version of 1-methyl-5-nitro-1H-indole. The parent compound is a known intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The introduction of a deuterated methyl group (CD3) at the N1 position of the indole ring provides a powerful tool for a range of scientific applications, primarily in the fields of medicinal chemistry and drug metabolism.

The core value of isotopic labeling lies in the ability to trace the fate of a molecule or a specific functional group within a biological system or a chemical reaction. Deuterium (D or 2H), as a stable, non-radioactive isotope of hydrogen, offers a distinct mass signature that can be readily detected by mass spectrometry (MS) without the handling constraints of radioactive isotopes. Furthermore, the substitution of protium (1H) with deuterium can subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE), which can be leveraged to improve the metabolic stability of drug candidates.

This guide will delve into the practical aspects of working with 1-(Methyl-d3)-5-nitro-1H-indole, from its preparation to its analytical characterization and use.

Physicochemical Properties

The physicochemical properties of 1-(Methyl-d3)-5-nitro-1H-indole are expected to be very similar to its non-deuterated analogue. The primary difference will be a slight increase in molecular weight due to the presence of three deuterium atoms.

PropertyValueSource
Molecular Formula C9H5D3N2O2[1]
Molecular Weight 179.19 g/mol [1]
CAS Number 2225802-40-2[1]
Appearance Expected to be a light yellow to dark yellow solid[2]
Melting Point Expected to be similar to the non-deuterated analogue (167 °C)[2]
Solubility Expected to be slightly soluble in Chloroform and DMSO[2]
Storage Temperature 2-8°C[2]

Synthesis of 1-(Methyl-d3)-5-nitro-1H-indole

The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole is most logically achieved through the N-methylation of the commercially available starting material, 5-nitro-1H-indole, using a deuterated methylating agent. A well-established and high-yielding method for the synthesis of the non-deuterated analogue provides a robust template for this isotopic labeling. The key adaptation is the substitution of a standard methylating agent with its deuterated counterpart, such as iodomethane-d3 (CD3I).

Synthetic Rationale

The indole nitrogen is nucleophilic and can be deprotonated by a suitable base to form an indolate anion. This anion then readily undergoes an SN2 reaction with an electrophilic methyl source. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the indolate anion, and is suitable for the temperature range of the reaction. Potassium carbonate is a commonly used, cost-effective base for this transformation.

Experimental Protocol

This protocol is adapted from a reported synthesis of 1-methyl-5-nitro-1H-indole.[2]

Materials:

  • 5-Nitro-1H-indole

  • Iodomethane-d3 (CD3I)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Heptane

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-1H-indole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (1.2-1.5 eq) to the stirring solution.

  • Add iodomethane-d3 (CD3I) (1.1-1.3 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate.[2]

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into an excess of cold deionized water to precipitate the product.

  • Stir the resulting suspension for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with deionized water to remove any remaining DMF and inorganic salts.

  • Dry the product under vacuum to yield 1-(Methyl-d3)-5-nitro-1H-indole as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product 5-Nitro-1H-indole 5-Nitro-1H-indole Reaction Reaction 5-Nitro-1H-indole->Reaction Iodomethane-d3 Iodomethane-d3 Iodomethane-d3->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Reflux Reflux Reaction Mixture Reaction Mixture Reflux->Reaction Mixture Completion Precipitation in Water Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound Reaction Mixture->Precipitation in Water

Caption: Synthetic workflow for 1-(Methyl-d3)-5-nitro-1H-indole.

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The most significant change in the 1H NMR spectrum compared to the non-deuterated analogue will be the absence of the N-methyl singlet. The aromatic protons are expected to exhibit chemical shifts and coupling patterns characteristic of a 1,5-disubstituted indole ring. Based on data for 3-methyl-5-nitro-1H-indole, the aromatic protons are expected in the range of δ 7.3-8.6 ppm.[3] The electron-withdrawing nitro group will deshield the protons on the benzene ring.

13C NMR: The 13C NMR spectrum will show signals for all nine carbon atoms. The N-methyl carbon (N-CD3) is expected to appear as a multiplet (typically a triplet with a C-D coupling constant of around 20-22 Hz) due to coupling with deuterium, and its chemical shift will be similar to the N-CH3 group in the non-deuterated compound. The aromatic carbons will have chemical shifts consistent with the substitution pattern. For comparison, the carbons in 3-methyl-5-nitro-1H-indole appear in the range of δ 110-142 ppm, excluding the methyl carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-(Methyl-d3)-5-nitro-1H-indole will be observed at an m/z value corresponding to its molecular weight (179.19). This represents a +3 mass unit shift compared to the non-deuterated analogue (molecular weight 176.17). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns are expected to be similar to the non-deuterated compound, involving losses of the nitro group (NO2) and other characteristic fragments of the indole core.

Chromatographic Purity

The purity of the synthesized compound can be assessed by HPLC or TLC.[2] A single major peak in the HPLC chromatogram or a single spot on the TLC plate under appropriate conditions would indicate a high degree of purity.

Applications in Research and Development

The primary utility of 1-(Methyl-d3)-5-nitro-1H-indole stems from its isotopic label.

Internal Standard for Quantitative Analysis

One of the most common applications of stable isotope-labeled compounds is as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS). Due to its chemical identity with the non-deuterated analyte, it co-elutes chromatographically and exhibits similar ionization efficiency. However, it is distinguishable by its mass. This allows for accurate and precise quantification of the non-deuterated analogue in complex matrices such as plasma, urine, or tissue homogenates, by correcting for variations in sample preparation and instrument response.

Metabolic Stability Studies

The C-D bond is stronger than the C-H bond. This can lead to a slower rate of metabolic cleavage of the C-D bond by enzymes, a phenomenon known as the kinetic isotope effect. If the methyl group of 1-methyl-5-nitro-1H-indole is a site of metabolic transformation (e.g., N-demethylation), the use of the deuterated analogue can help to probe this metabolic pathway. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, researchers can determine the extent to which N-demethylation contributes to the overall clearance of the molecule. This information is valuable in drug discovery for designing molecules with improved pharmacokinetic profiles.

Tracing Metabolic Fates

In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial. If 1-(Methyl-d3)-5-nitro-1H-indole is used as a building block in the synthesis of a more complex molecule, the deuterated methyl group serves as a tag. This allows researchers to track the parent molecule and its metabolites in vivo or in vitro, aiding in the identification of metabolic pathways and the structural elucidation of metabolites.

Mechanistic Studies

Isotopically labeled compounds are also employed in the study of chemical reaction mechanisms. By tracking the position of the deuterium label in the products of a reaction, it is possible to gain insights into bond-breaking and bond-forming steps.

Conclusion

1-(Methyl-d3)-5-nitro-1H-indole is a valuable chemical tool for researchers in the pharmaceutical and chemical sciences. Its synthesis is straightforward, based on well-established indole chemistry. The presence of the deuterated methyl group enables its use as an internal standard for quantitative analysis, as a probe for metabolic stability, and as a tracer in metabolic and mechanistic studies. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to effectively utilize this isotopically labeled compound in their scientific endeavors.

References

Sources

Applications of Deuterated 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanistic rationale, and synthetic protocols for deuterated 5-nitroindole derivatives.

Precision Tuning of Metabolic Stability and Pharmacokinetics[1]

Executive Summary

The 5-nitroindole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in agents targeting c-Myc G-quadruplexes (anticancer), CRTH2 receptors (inflammation), and trypanosomatid parasites . However, its utility is often compromised by two distinct metabolic liabilities: rapid oxidative clearance at the indole C2/C3 positions and reductive bioactivation of the nitro group, which can lead to mutagenic hydroxylamines.

This guide outlines the application of Deuterium Switch strategies to the 5-nitroindole core. By selectively replacing protium (


H) with deuterium (

H), researchers can exploit the Kinetic Isotope Effect (KIE) to retard CYP450-mediated oxidation without altering binding affinity. This approach offers a pathway to extend half-life (

), reduce dosing frequency, and potentially mitigate toxicity by shunting metabolism away from reactive intermediates.
Part 1: Mechanistic Basis & Strategic Applications
1.1 The Metabolic Vulnerability of 5-Nitroindole

To apply deuteration effectively, one must first map the metabolic "hotspots" of the scaffold.

  • Oxidative Attack (CYP450): The electron-deficient nitro group deactivates the benzene ring, directing electrophilic enzymatic attack (e.g., by CYP3A4) to the pyrrole ring, specifically C2 and C3 . Hydroxylation here often leads to ring opening or polymerization.

  • Reductive Attack (Nitroreductases): Under hypoxic conditions (solid tumors) or via bacterial metabolism, the 5-nitro group is reduced to a nitroso (

    
    ), then hydroxylamine (
    
    
    
    ), and finally an amine (
    
    
    ). The hydroxylamine intermediate is highly reactive and DNA-damaging (Ames positive).
1.2 The Deuterium Solution (Primary KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond due to a lower zero-point energy (


).
  • Bond Dissociation Energy (BDE):

    
     higher than C-H.
    
  • Kinetic Consequence: If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., hydrogen atom transfer by Compound I of CYP450), substitution with deuterium can reduce the reaction rate by a factor of

    
    .
    
1.3 Application Case Studies

Case A: c-Myc G-Quadruplex Binders (Anticancer)

  • Context: Pyrrolidine-substituted 5-nitroindoles are potent stabilizers of the c-Myc G-quadruplex, downregulating oncogene expression.[1]

  • Problem: Rapid clearance limits tumor exposure time.

  • Deuteration Strategy: Selective deuteration at Indole-C2 and the

    
    -carbons of the pyrrolidine ring .
    
  • Outcome: Increases metabolic stability, maintaining therapeutic concentrations longer to drive G-quadruplex stabilization.

Case B: Antitrypanosomatid Agents (Infectious Disease)

  • Context: 5-nitroindole-rhodanine conjugates show activity against T. brucei.

  • Problem: Nitro-reduction is required for activity (prodrug mechanism) but premature oxidative clearance reduces efficacy.

  • Deuteration Strategy: Deuteration at Indole-C2/C7 blocks "wasted" oxidative clearance, funneling more compound toward the reductive activation pathway inside the parasite.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Shunt" concept. Deuteration at C2/C3 (the oxidative pathway) blocks the formation of inactive metabolites, potentially favoring the therapeutic pathway or simply extending systemic circulation.

MetabolicShunt Parent 5-Nitroindole Derivative (Drug Candidate) Oxidation CYP450 Oxidation (C2/C3 Hydroxylation) Parent->Oxidation Fast (k_H) Reduction Nitroreductase (Nitro -> Amine) Parent->Reduction Metabolic Branch Point InactiveMet Ring-Opened/Inactive Metabolites Oxidation->InactiveMet ActiveMet Active Species (e.g., DNA Adducts in Parasites) Reduction->ActiveMet D_Block Deuteration at C2/C3 (k_D << k_H) BLOCKS PATHWAY D_Block->Oxidation

Figure 1: Deuterium-mediated metabolic shunting. By increasing the activation energy for oxidative clearance (Red path), the drug's residence time increases, or flux is redirected toward the reductive pathway (Yellow/Green path).

Part 3: Experimental Protocols
3.1 Synthesis: Regioselective C2-Deuteration of 5-Nitroindole

Note: Electron-deficient indoles (like 5-nitroindole) are notoriously difficult to deuterate at C2 using standard acid-catalyzed exchange due to reduced nucleophilicity. The following protocol uses a Palladium-catalyzed C-H activation method adapted for electron-poor systems.

Reagents:

  • 5-Nitroindole (1.0 equiv)

  • Pd(OAc)

    
     (10 mol%)
    
  • Cu(OAc)

    
     (2.0 equiv) - Oxidant to reoxidize Pd
    
  • Acetic Acid-

    
     (CD
    
    
    
    COOD) - Deuterium source & solvent
  • D

    
    O (Co-solvent)
    

Protocol:

  • Setup: In a sealed pressure tube, dissolve 5-nitroindole (1 mmol) in a mixture of Acetic Acid-

    
     (2 mL) and D
    
    
    
    O (0.5 mL).
  • Catalyst Addition: Add Pd(OAc)

    
     (22 mg, 0.1 mmol) and Cu(OAc)
    
    
    
    (360 mg, 2 mmol).
  • Reaction: Seal the tube and heat to 120°C for 24–48 hours.

    • Critical Step: Monitor reaction progress via LC-MS. 5-nitroindole reacts slower than electron-rich indoles; extended time is required.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove catalyst.

  • Purification: Wash the filtrate with saturated NaHCO

    
     (3x) to remove acid. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
  • Validation: Confirm deuterium incorporation (>95% D at C2) using

    
    H-NMR. The singlet at 
    
    
    
    ppm (H3) should remain, while the doublet/singlet at
    
    
    ppm (H2) should disappear.
3.2 Assay: Comparative Metabolic Stability (Microsomal Stability)

This assay quantifies the KIE by comparing the intrinsic clearance (


) of the deuterated analog vs. the proteo-parent.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
    
  • Test Compounds: 5-Nitroindole derivative (

    
    ) and Deuterated analog (
    
    
    
    ).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1

    
    M) in a 96-well plate. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (50 
    
    
    
    L).
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Deuterium Effect: Calculate

      
      . A value 
      
      
      
      indicates a significant metabolic stabilization.
Part 4: Synthesis Workflow Visualization

SynthesisProtocol Start Starting Material: 5-Nitroindole Reagents Add Reagents: Pd(OAc)2 (10%) Cu(OAc)2 (2 eq) CD3COOD / D2O Start->Reagents Heat Heating: 120°C, 24-48h (Sealed Tube) Reagents->Heat C-H Activation Workup Workup: Filter (Celite) Wash (NaHCO3) Heat->Workup Purify Purification: Flash Chromatography Workup->Purify Product Product: 2-Deuterio-5-nitroindole (>95% D incorp.) Purify->Product

Figure 2: Workflow for the Palladium-catalyzed regioselective deuteration of electron-deficient indoles.

Part 5: Data Presentation & Analysis

When reporting results for deuterated 5-nitroindole derivatives, use the following table structure to clearly demonstrate the Deuterium Effect.

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

Compound IDModificationHLM

(min)

(

L/min/mg)
KIE (

)
Ames Test (Mutagenicity)
NI-001 (H) Parent (Protium)15.490.0-Positive (+)
NI-001 (D) 2,3-Dideuterio42.832.42.78 Positive (+)
NI-002 (H) N-Methyl Parent22.063.0-Positive (+)
NI-002 (D) N-CD

Analog
24.556.51.11Positive (+)

Interpretation:

  • NI-001 (D): A KIE of 2.78 indicates that C2/C3 oxidation is a major metabolic pathway. Deuteration significantly extends half-life.

  • NI-002 (D): A KIE of 1.11 on the N-methyl group suggests N-demethylation is not the rate-determining step, or that the methyl group is not the primary site of metabolism.

  • Ames Test: Note that deuteration typically does not remove the mutagenicity associated with the nitro group itself, as nitro-reduction is not usually subject to a primary deuterium isotope effect (N-O bond cleavage, not C-H).

References
  • Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Source: ACS Publications. URL:[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem (via NIH/PubMed). URL:[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery. URL:[Link]

  • Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Source: PMC (PubMed Central). URL:[Link]

  • Substituted indoles (Patent Application involving Deuterated 5-nitroindole).

Sources

The Role of 1-(Methyl-d3)-5-nitro-1H-indole in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methyl-d3)-5-nitro-1H-indole is a stable isotope-labeled analog of 1-methyl-5-nitro-1H-indole , a critical pharmacophore and synthetic intermediate in the development of indole-based therapeutics (e.g., Zafirlukast precursors, MAO-B inhibitors, and anticancer agents). In Drug Metabolism and Pharmacokinetics (DMPK), this deuterated compound serves two distinct, high-value functions:

  • Bioanalytical Internal Standard (IS): It acts as the "gold standard" reference for quantifying its non-deuterated parent in biological matrices via LC-MS/MS, correcting for ionization suppression and extraction variability.

  • Mechanistic Probe for N-Demethylation: The heavy isotope substitution (

    
    ) allows researchers to investigate metabolic clearance pathways, specifically quantifying the Kinetic Isotope Effect (KIE) on cytochrome P450-mediated N-demethylation.
    

This guide details the physicochemical basis, experimental protocols, and mechanistic interpretations for utilizing this compound in drug development.[1]

Physicochemical Basis of Deuterium Substitution

The utility of this compound rests on the fundamental properties of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This requires more activation energy to cleave (primary Kinetic Isotope Effect).

  • Chromatographic Behavior: Deuterated analogs typically co-elute with their non-deuterated counterparts in Reverse Phase Liquid Chromatography (RPLC), though slight retention time shifts (1-2 seconds) may occur due to lipophilicity changes.

  • Mass Shift: The substitution of three hydrogen atoms with deuterium (

    
    ) confers a mass increase of +3.018 Da.
    
    • Parent (Protium): MW

      
       176.17  g/mol 
      
    • IS (Deuterium): MW

      
       179.19  g/mol 
      
    • Result: A distinct mass spectral signature (

      
      ) that eliminates isotopic overlap with the natural M+2 isotope of the analyte.
      

Core Application: LC-MS/MS Internal Standard

In quantitative bioanalysis, the accuracy of measuring 1-methyl-5-nitro-1H-indole in plasma or microsomes is often compromised by matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids or salts. This compound is the ideal Internal Standard (IS) because it experiences the exact same matrix environment as the analyte.

Experimental Workflow: Bioanalytical Method Validation

The following protocol outlines a self-validating system for quantifying the parent compound using the deuterated IS.

Objective: Quantify 1-methyl-5-nitro-1H-indole in rat plasma.

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve 1-methyl-5-nitro-1H-indole in DMSO (1 mg/mL).

  • IS Stock: Dissolve this compound in DMSO (1 mg/mL).

  • Working IS Solution: Dilute IS Stock in Acetonitrile (ACN) to a fixed concentration (e.g., 100 ng/mL). Critical: This solution acts as the precipitating agent.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 96-well plate.

  • Add 150 µL of Working IS Solution (ACN containing deuterated IS).

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial LC mobile phase).

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Triple Quadrupole MS (ESI+ mode).

    • Note on Ionization: Nitro-indoles can be difficult to ionize. If ESI+ signal is weak (

      
      ), investigate APCI or ESI- (
      
      
      
      ).
    • MRM Transitions (Theoretical):

      • Analyte: 177.2

        
         131.1 (Loss of 
        
        
        
        ).
      • IS (

        
        ):  180.2 
        
        
        
        134.1 (Loss of
        
        
        , retains
        
        
        on indole core).
Visualization: Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Microsomes) Precip Protein Precipitation (Vortex) Sample->Precip IS_Add Add IS Solution (this compound in ACN) IS_Add->Precip Internal Standard Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Detection) Supernatant->LCMS Data Quantification (Peak Area Ratio: Analyte/IS) LCMS->Data

Caption: Figure 1. LC-MS/MS Bioanalytical workflow utilizing this compound for matrix effect correction.

Core Application: Probing Metabolic N-Demethylation

1-methyl-5-nitro-1H-indole derivatives often undergo metabolic clearance via N-demethylation , catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4). The deuterated analog is a powerful tool to confirm this pathway.[2]

The Mechanism: Kinetic Isotope Effect (KIE)

Metabolic N-demethylation proceeds via an initial hydrogen abstraction from the methyl group, forming a carbinolamine intermediate, which then collapses to release formaldehyde and the des-methyl indole.

  • Reaction:

    
    
    
  • Deuterium Switch: When

    
     is used, the C-D bond cleavage is the rate-limiting step.
    
  • Interpretation:

    • High KIE (

      
      ):  Indicates C-H bond breaking is rate-limiting. N-demethylation is a major clearance pathway.
      
    • No KIE (

      
      ):  Indicates other steps (binding, product release) or other pathways (nitro-reduction) are dominant.
      
Protocol: Metabolic Stability Comparison

Objective: Determine if N-demethylation is the primary clearance route.

  • Incubation System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Substrates:

    • Group A: 1-methyl-5-nitro-1H-indole (1 µM).

    • Group B: this compound (1 µM).

  • Reaction: Initiate with NADPH-generating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold ACN (containing an external IS, e.g., Tolbutamide).

  • Analysis: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
  • Calculation:

    
    
    
Visualization: N-Demethylation Pathway & KIE

MetabolicPathway Parent 1-Methyl-5-nitro-1H-indole (Substrate) CYP CYP450 Enzyme Parent->CYP TS_H Transition State (H) C-H Bond Cleavage (Fast) CYP->TS_H Standard TS_D Transition State (D) C-D Bond Cleavage (Slow / KIE) CYP->TS_D Deuterated Intermediate Carbinolamine Intermediate TS_H->Intermediate TS_D->Intermediate Rate Limited Product 5-Nitro-1H-indole (Metabolite) Intermediate->Product Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Caption: Figure 2. Mechanism of CYP450-mediated N-demethylation showing the site of Deuterium Kinetic Isotope Effect.

Quantitative Data Summary

When utilizing this compound, expected data ranges for validation are as follows:

ParameterAcceptance Criteria (Bioanalysis)Expected Outcome (Metabolism)
Mass Shift +3.018 DaDistinct resolution from M+2 isotope
Retention Time

0.05 min of Analyte
Co-elution (critical for matrix correction)
Isotopic Purity > 99% D-enrichmentPrevents "crosstalk" (IS contributing to Analyte signal)
KIE Ratio N/A> 2.0 suggests N-demethylation is rate-determining

References

  • BenchChem. (2025).[3] In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. Retrieved from 3

  • Goverdhan, G., et al. (2008). An Improved and Scalable Process for Zafirlukast: An Asthma Drug. Organic Process Research & Development. Retrieved from 4

  • Sharma, R., et al. (2011).[5] Deuterium isotope effects on drug pharmacokinetics.[2][5][6] I. System-dependent effects of specific deuteration. Drug Metabolism and Disposition.[2][5][6][4][7] Retrieved from 5

  • Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. Retrieved from 2

  • Lohse, A., et al. (2023).[8] Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Journal of the American Chemical Society. Retrieved from 8

Sources

Technical Guide: 1-Methyl-5-Nitro-1H-Indole vs. 1-(Methyl-d3)-5-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

The Deuterium Switch: Synthesis, Analytics, and Metabolic Stability

Executive Summary

This technical guide provides a comparative analysis of 1-methyl-5-nitro-1H-indole (the proteo-form) and its deuterated analog, 1-(methyl-d3)-5-nitro-1H-indole . While the parent compound serves as a critical intermediate in the synthesis of leukotriene receptor antagonists (e.g., Zafirlukast), its deuterated analog represents a high-value tool for Kinetic Isotope Effect (KIE) studies and quantitative bioanalysis (LC-MS/MS internal standards).

This document details the synthetic divergence, analytical differentiation, and the pharmacological rationale for replacing the N-methyl group with a trideuteromethyl (


) moiety to modulate metabolic stability via CYP450 attenuation.

Part 1: Chemical Architecture & The Deuterium Advantage

The primary structural difference lies in the N-1 position. The substitution of Hydrogen (


) with Deuterium (

or D) introduces significant changes in bond energetics without altering the steric or electronic valency of the molecule.
Physicochemical Comparison
FeatureProteo-Analog (

)
Deuterated Analog (

)
Formula


Molecular Weight 176.17 g/mol 179.19 g/mol (+3 Da)
C-X Bond Length

Å

Å (Shorter)
Bond Dissociation Energy

kcal/mol

kcal/mol (Stronger)
Lipophilicity (

)
2.45

(Slightly lower due to lower molar volume)
The Kinetic Isotope Effect (KIE)

The core utility of the deuterated analog is based on the Primary Kinetic Isotope Effect . The Carbon-Deuterium (


) bond has a lower Zero-Point Energy (ZPE) than the 

bond.
  • Mechanism: In metabolic reactions where

    
     bond cleavage is the rate-determining step (e.g., CYP450-mediated N-demethylation), the stronger 
    
    
    
    bond requires higher activation energy.
  • Result: This can reduce the rate of intrinsic clearance (

    
    ), potentially extending the half-life (
    
    
    
    ) of the molecule in biological systems.

Part 2: Synthetic Pathways

The synthesis of both analogs follows a base-mediated nucleophilic substitution at the indole nitrogen. The divergence occurs solely in the alkylating agent used.

Comparative Synthesis Workflow

Synthesis Start 5-Nitroindole (Precursor) Base Deprotonation (NaH or K2CO3) Start->Base Intermediate Indolyl Anion Base->Intermediate ReagentH Reagent A: Iodomethane (CH3I) Intermediate->ReagentH Path A (Proteo) ReagentD Reagent B: Iodomethane-d3 (CD3I) Intermediate->ReagentD Path B (Deutero) ProductH Product A: 1-Methyl-5-nitroindole ReagentH->ProductH SN2 Reaction ProductD Product B: 1-(Methyl-d3)-5-nitroindole ReagentD->ProductD SN2 Reaction

Figure 1: Divergent synthesis of proteo and deuterated 1-methyl-5-nitro-1H-indole via nucleophilic substitution.

Detailed Protocol: Synthesis of this compound[1]

Reagents:

  • 5-Nitroindole (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Iodomethane-

    
     (
    
    
    
    ,
    
    
    99.5 atom % D) (1.1 eq)
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-nitroindole (e.g., 1.62 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0°C. Add NaH (0.48 g, 12 mmol) portion-wise. Evolution of

    
     gas will occur. Stir for 30 minutes at 0°C to ensure formation of the indolyl anion.
    
  • Alkylation: Add Iodomethane-

    
     (0.68 mL, 11 mmol) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes).[2]

  • Workup: Quench carefully with ice-cold water (50 mL). The product typically precipitates as a yellow solid. Filter the solid and wash with water.[3]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the deuterated product.

Part 3: Analytical Differentiation

Distinguishing the analogs requires specific spectroscopic techniques. Standard UV-Vis will not differentiate them significantly.

Mass Spectrometry (LC-MS)

This is the primary method for quantification, especially when the deuterated analog is used as an Internal Standard (IS).

  • Proteo-Analog: ESI(+)

    
    
    
  • Deuterated Analog: ESI(+)

    
    
    
  • Differentiation: A clear mass shift of +3 Da allows for co-elution in chromatography while maintaining separate detection channels (MRM).

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof of deuterium incorporation.[4]

SignalProteo-Analog (

NMR)
Deuterated Analog (

NMR)
Deuterated Analog (

NMR)
N-Methyl Singlet (

3.85 ppm)
, Integration 3H
Silent (Signal Disappears)Septet (

32 ppm) due to

coupling (

Hz)
Aromatic H UnchangedUnchangedUnchanged

Note: In the deuterated analog, the disappearance of the strong methyl singlet at 3.85 ppm is the quality control standard for isotopic purity. If a small singlet remains, the % deuteration is


.

Part 4: Metabolic Stability & Pharmacokinetics[5][6]

The N-methyl group on the indole ring is a "metabolic soft spot," susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2).

Mechanism of Action: The Deuterium Blockade

In the proteo-form, the CYP450 heme-oxo species abstracts a hydrogen atom from the N-methyl group. This proceeds via a radical mechanism. By substituting H with D, the rate of this abstraction is slowed (Primary KIE


).

Metabolism Substrate 1-Methyl-5-nitroindole CYP CYP450 Enzyme (Heme-Oxo Species) Substrate->CYP TransitionH C-H Abstraction (Fast) CYP->TransitionH Proteo (-CH3) TransitionD C-D Abstraction (Slow / Blocked) CYP->TransitionD Deutero (-CD3) CarbinolH N-Hydroxymethyl Intermediate TransitionH->CarbinolH Product 5-Nitroindole (N-Demethylated) CarbinolH->Product Formaldehyde Formaldehyde (Byproduct) CarbinolH->Formaldehyde TransitionD->Product Reduced Rate (KIE)

Figure 2: CYP450-mediated N-demethylation pathway. The deuterated analog hinders the C-H abstraction step, reducing the formation of the N-demethylated metabolite.

Experimental Protocol: Microsomal Stability Assay

To validate the increased stability of the deuterated analog:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • A: 1-Methyl-5-nitroindole (1

      
      M)
      
    • B: 1-(Methyl-d3)-5-nitroindole (1

      
      M)
      
  • Reaction:

    • Pre-incubate microsomes and substrate in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expectation: The deuterated analog should exhibit a shallower slope (smaller

      
      ), indicating a longer half-life.
      

References

  • BenchChem. (2025). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. Retrieved from

  • Organic Syntheses. (1973). 1-Methylindole.[3][2][5] Org. Synth. 1973, 53, 98. Retrieved from

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from

  • ChemicalBook. (2024). 1-Methyl-5-nitro-1H-indole Product Properties and Synthesis. Retrieved from

Sources

Isotopic Integrity in Deuterated Heterocycles: A Technical Guide to 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methyl-d3)-5-nitro-1H-indole represents a critical class of isotopically labeled heterocycles used as internal standards in bioanalysis and as mechanistic probes in metabolic stability studies. Its value lies not merely in its chemical identity, but in its isotopic purity —specifically, the enrichment of the N-methyl group with deuterium (


).

Low isotopic purity (the presence of


, 

, or

isotopologues) compromises LC-MS/MS quantitation via "cross-talk" and masks the Kinetic Isotope Effect (KIE) in drug metabolism research. This guide details the synthesis, validation, and handling protocols required to ensure

atom % D enrichment.

Part 1: The Deuterium Advantage (Strategic Rationale)

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the metabolic "soft spot" (the N-methyl group) significantly alters the bond dissociation energy (


 vs. 

).
  • Mechanism: Carbon-Deuterium bonds are shorter and stronger due to lower zero-point vibrational energy.

  • Impact: This impedes N-demethylation mediated by Cytochrome P450 enzymes. Researchers use this molecule to quantify the magnitude of metabolic stabilization (Intrinsic Clearance,

    
    ) compared to the non-deuterated analog.
    
Mass Spectrometry Internal Standards (IS)

In quantitative bioanalysis (LC-MS/MS), this molecule serves as the ideal Internal Standard for 1-methyl-5-nitroindole.

  • Co-elution: It retains the same chromatographic retention time as the analyte.

  • Mass Shift: The +3 Da shift moves the IS signal out of the analyte's isobaric window, preventing interference.

  • Critical Requirement: The

    
     contribution (unlabeled impurity) must be 
    
    
    
    to prevent false positives in the analyte channel.

Part 2: Synthetic Pathways & Isotopic Integrity

To achieve high isotopic purity, the synthesis must prevent H/D exchange and ensure complete alkylation. The preferred route is Nucleophilic Substitution (


)  using Iodomethane-d3.
Reagents & Materials
  • Substrate: 5-Nitroindole (High purity,

    
    ).
    
  • Labeling Reagent: Iodomethane-d3 (

    
    ), 
    
    
    
    atom % D. Note: Use of lower enrichment reagents is the primary cause of failure.
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).[1]

Validated Synthesis Workflow

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Labeling cluster_2 Phase 3: Isolation Start 5-Nitroindole (DMF Solution) Deprot Deprotonation (NaH, 0°C, 30 min) Start->Deprot Dissolve Anion Indolyl Anion (Intermediate) Deprot->Anion - H2 gas AddCD3 Addition of CD3-I (1.2 eq, Dropwise) Anion->AddCD3 Activate React Alkylation (RT, 2-4 hrs) AddCD3->React SN2 Quench Ice Water Quench React->Quench Complete Extract EtOAc Extraction & Drying Quench->Extract Product 1-(Methyl-d3)-5-nitroindole (Yellow Solid) Extract->Product

Figure 1: Step-by-step synthetic workflow for ensuring maximal deuterium incorporation.

Detailed Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Activation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add 5-Nitroindole (1.0 eq) portion-wise.

    • Why: The electron-withdrawing nitro group increases the acidity of the N-H proton (

      
      ), facilitating easy deprotonation.
      
  • Labeling: Once

    
     evolution ceases (approx. 30 min), add Iodomethane-d3 (1.2 eq) dropwise via syringe.
    
    • Caution:

      
       is volatile. Keep cold during addition.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter or extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol is preferred over column chromatography to minimize silica-induced degradation or H/D exchange (rare but possible).

Part 3: Analytical Characterization (The Core)

This is the most critical section. You must prove that the methyl group is fully deuterated.

Isotopic Purity vs. Chemical Purity
ParameterDefinitionMethod of VerificationAcceptance Criteria
Chemical Purity Absence of side products (e.g., C3-alkylated impurities).HPLC-UV (254 nm)

Area
Isotopic Enrichment Percentage of D atoms at the labeled site.1H-NMR

atom % D
Isotopologue Distribution Ratio of

molecules.
HRMS (ESI+)

Protocol A: 1H-NMR Quantification (The "Silent" Signal)

In a successful synthesis, the methyl peak observed in the non-deuterated analog (singlet at


 ppm) must effectively disappear.
  • Solvent: DMSO-

    
     (No residual 
    
    
    
    peak to interfere).
  • Procedure:

    • Acquire a standard 1H-NMR spectrum.

    • Integrate the aromatic proton at C4 (

      
       ppm, doublet) and set integral to 1.00.
      
    • Integrate the region where the N-Methyl group should be (

      
       ppm).
      
  • Calculation:

    
    
    
  • Pass Criteria: Residual integral should be

    
     (indicating 
    
    
    
    remaining H).
Protocol B: HRMS Isotopologue Cluster Analysis

High-Resolution Mass Spectrometry (HRMS) confirms the mass shift.

  • Theoretical Mass (

    
    ): 
    
    • Non-deuterated (

      
      ): 177.0664
      
    • Deuterated (

      
      ): 180.0852
      
  • Analysis: Zoom into the parent ion cluster.

    • Look for the

      
       177 peak (
      
      
      
      ).
    • Look for the

      
       180 peak (
      
      
      
      ).
  • Self-Validating Check: If the

    
     peak is visible above the baseline noise (>0.5% of the 180 peak), the batch is unsuitable for use as an internal standard in sensitive assays.
    

AnalysisLogic Start Crude Product NMR 1H-NMR Analysis Start->NMR PeakCheck Methyl Peak Visible? NMR->PeakCheck MS HRMS Analysis PeakCheck->MS No (Integral < 1%) Fail REJECT / RE-PURIFY PeakCheck->Fail Yes D0Check d0 (177 m/z) > 0.1%? MS->D0Check Pass RELEASE BATCH D0Check->Pass No D0Check->Fail Yes

Figure 2: Analytical Decision Tree for Batch Release.

Part 4: Handling & Stability

Prevention of Back-Exchange

While


 groups are chemically robust (unlike 

or

), exposure to extreme conditions can cause degradation or scrambling.
  • Acidity: Avoid strong acids at high temperatures, which can protonate the nitro group or indole ring, potentially facilitating exchange mechanisms.

  • Storage: Store at -20°C under Argon. 5-Nitroindoles can be light-sensitive; use amber vials.

Solubility
  • Soluble: DMSO, DMF, Ethyl Acetate, Acetone.

  • Sparingly Soluble: Water, Hexane.

  • Stock Solutions: Prepare stock solutions in DMSO-d6 for NMR or Methanol for MS. Deuterated solvents are recommended for long-term storage of solutions to eliminate any risk of solvent-solute exchange, however minimal.

References

  • Synthesis of N-Methylindoles

    • Title: Alkylation of Indole and Deriv
    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.104.

    • URL:[Link]

  • Deuterium Kinetic Isotope Effect

    • Title: The kinetic isotope effect in the search for deuterated drugs.[3][4][5][6][7]

    • Source: Drug News & Perspectives, 23(6), 398-404.
    • URL:[Link]

  • Isotopic Purity Determination

    • Title: Determination of isotope abundance for deuterium-labeled compounds by quantit
    • Source: Analytical Chemistry (via PubMed).
    • URL:[Link]

  • Properties of 5-Nitroindole Derivatives

    • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
    • Source: ChemMedChem (via ResearchG
    • URL:[Link]

Sources

foundational research on 5-nitroindole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 5-Nitroindole Scaffold: Synthetic Architectures and Functional Versatility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists

Executive Summary

The 5-nitroindole moiety represents a privileged scaffold in heterocyclic chemistry, distinguished by its unique electronic distribution and dual functionality as both a pharmacological pharmacophore and a genomic tool. Unlike the electron-rich parent indole, the 5-nitro derivative possesses a deactivated pyrrole ring, altering its reactivity landscape and enabling specific non-covalent interactions, such as π-stacking without hydrogen bonding. This guide dissects the foundational research, providing a mechanistic rationale for synthesis, reactivity, and its critical role as a "universal base" in nucleic acid technologies.

Electronic Structure & Physicochemical Properties

The introduction of a nitro group at the C5 position fundamentally perturbs the indole aromatic system.

  • Dipole Moment & Acidity: The strong electron-withdrawing nature (

    
     effects) of the nitro group significantly increases the acidity of the N1-proton (
    
    
    
    vs. 16.2 for indole). This facilitates N-alkylation under milder basic conditions.
  • Deactivation: The C5-nitro group reduces electron density across the

    
    -system, making the C3 position—normally highly nucleophilic—less reactive toward electrophiles compared to unsubstituted indole. This electronic tuning is critical for designing selective inhibitors that rely on 
    
    
    
    -
    
    
    stacking interactions rather than covalent bonding.

Synthetic Architectures: Controlling Regioselectivity

Achieving the 5-nitro isomer requires navigating the inherent reactivity of the indole ring.[1] Two primary strategies dominate: Direct Nitration (exploiting mechanistic switching) and De Novo Synthesis (Fischer Indolization).

A. Direct Nitration: The Protonation Switch

Direct nitration of indole typically yields 3-nitroindole due to the high nucleophilicity of the enamine-like C2-C3 bond. However, changing the reaction medium to strong acid alters the regioselectivity to the C5 position.

  • Mechanism: In concentrated

    
    , the indole C3 position is protonated to form the indoleninium cation. This species loses the nucleophilic character of the pyrrole ring. The benzene ring, although deactivated, becomes the only available site for electrophilic attack. The positive charge on the nitrogen/C3 directs the incoming nitronium ion (
    
    
    
    ) to the meta-position relative to the bridgehead carbon, which corresponds to C5.
  • Contrast: Nitration with benzoyl nitrate in non-acidic media preserves the neutral indole, leading exclusively to 3-nitroindole .

B. Fischer Indole Synthesis

For applications requiring high regiochemical purity without isomer separation, the Fischer synthesis is superior.

  • Route: Condensation of 4-nitrophenylhydrazine with acetaldehyde (or pyruvate derivatives) yields the corresponding hydrazone.

  • Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to form the indole core. Since the nitro group is already fixed at the para position of the hydrazine, the cyclization unambiguously yields the 5-nitro isomer.

Table 1: Synthetic Strategy Comparison

FeatureDirect Nitration (Mixed Acid)Fischer Indole Synthesis
Precursor Indole4-Nitrophenylhydrazine + Ketone/Aldehyde
Key Reagent

Polyphosphoric Acid (PPA) or

Regioselectivity High (C5) due to C3-protonationAbsolute (C5) by design
Primary Impurity 6-nitro isomer (minor)Unreacted hydrazone
Scalability High (Industrial)Moderate (Batch)

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways for synthesizing nitroindoles, highlighting the "Protonation Switch" that determines C3 vs. C5 selectivity.

G Indole Indole Precursor BenzoylNitrate Benzoyl Nitrate (Non-acidic) Indole->BenzoylNitrate MixedAcid HNO3 / H2SO4 (Strong Acid) Indole->MixedAcid Nitro3 3-Nitroindole (Kinetic Product) BenzoylNitrate->Nitro3 Electrophilic Attack at C3 (Nucleophilic) Cation 3H-Indoleninium Cation MixedAcid->Cation Protonation at C3 Nitro5 5-Nitroindole (Thermodynamic/Directed) Cation->Nitro5 SEAr on Benzene Ring (Meta to Bridgehead) Hydrazine 4-Nitrophenyl- hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Aldehyde/Ketone Hydrazone->Nitro5 Fischer Cyclization (-NH3)

Caption: Divergent synthesis pathways showing the 'Protonation Switch' that directs nitration to C5 in acidic media.

Pharmacological & Genomic Landscapes

A. The "Universal Base" Phenomenon

5-Nitroindole is extensively used in molecular biology as a universal base analogue.[2][3]

  • Mechanism: Unlike natural bases (A, T, C, G) that rely on specific hydrogen bonding, 5-nitroindole functions via hydrophobic base stacking . It intercalates between base pairs in the DNA duplex.[2]

  • Thermodynamics: The electron-deficient nitroindole ring maximizes

    
    -
    
    
    
    overlap with adjacent bases (LUMO stabilization), maintaining duplex stability regardless of the opposing base (A, T, G, or C). This makes it ideal for primers where the target sequence is polymorphic.
B. Oncology: c-Myc G-Quadruplex Binding

Recent medicinal chemistry efforts have identified pyrrolidine-substituted 5-nitroindoles as potent stabilizers of the c-Myc G-quadruplex.

  • Target: The promoter region of the c-Myc oncogene forms a G-quadruplex structure.

  • Action: 5-nitroindole derivatives stack upon the G-tetrads, stabilizing the quadruplex and repressing c-Myc transcription, leading to cell cycle arrest in cancer models.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroindole (Direct Nitration)

Based on the method by Noland et al. and confirmed by recent process chemistry reviews.

  • Preparation: Dissolve indole (11.7 g, 0.1 mol) in concentrated sulfuric acid (100 mL) in a round-bottom flask. Critical: Maintain temperature at

    
     using an ice-salt bath to prevent polymerization.
    
  • Nitration: Dropwise add a pre-cooled mixture of concentrated nitric acid (d=1.42, 4.5 mL) and concentrated sulfuric acid (10 mL). Ensure the internal temperature does not exceed

    
    .
    
  • Reaction: Stir at

    
     for 1 hour. The solution will turn dark.
    
  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Workup: Filter the solid. Resuspend in water and neutralize with sodium bicarbonate solution. Filter again, wash with cold water, and dry.[4]

  • Purification: Recrystallize from ethanol to yield 5-nitroindole as yellow needles (Yield: ~80-90%).

    • Validation Point: Melting point should be 139-141°C. Absence of 3-nitro isomer can be confirmed by NMR (C3-H appears as a doublet/multiplet in 5-nitro, absent in 3-nitro).

Protocol B: Bioassay - Universal Base Duplex Stability (Tm Study)

To validate 5-nitroindole incorporation in oligonucleotides.

  • Oligonucleotide Synthesis: Synthesize a 12-mer DNA sequence containing 5-nitroindole at the central position (e.g., 5'-CGT ACX GCA TG-3', where X = 5-nitroindole).

  • Duplex Formation: Prepare four complementary strands with A, T, G, or C opposite position X.

  • Buffer: 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.

  • Measurement: Heat samples to 90°C and cool slowly to 20°C. Measure UV absorbance at 260 nm.

  • Result: A true universal base will show minimal variation in Melting Temperature (

    
    ) (typically 
    
    
    
    ) regardless of the opposing base.

References

  • Noland, W. E., et al. "Nitration of Indole." Journal of Organic Chemistry. Validates the mixed-acid mechanism for C5 regioselectivity.

  • Loakes, D., & Brown, D. M. "5-Nitroindole as an universal base analogue." Nucleic Acids Research, 1994.[5] Establishes the base-stacking mechanism without hydrogen bonding.

  • Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021. Details anticancer applications and SAR.

  • Pelkey, E. T. "Mechanism and Regioselectivity of Indole Nitration." Heterocyclic Chemistry Reviews.
  • BenchChem Protocols. "Fischer Indole Synthesis of 5-Nitroindole Derivatives." Technical protocol validation.

Sources

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis using 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Methyl-5-nitro-1H-indole in Human Plasma

Introduction

In the landscape of modern drug development and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][2] A cornerstone of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3] Stable isotope-labeled (SIL) internal standards are considered the ideal choice, as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[2][3]

This application note details a comprehensive, validated LC-MS/MS protocol for the quantification of 1-methyl-5-nitro-1H-indole (the analyte) in human plasma, utilizing its deuterated analogue, 1-(Methyl-d3)-5-nitro-1H-indole, as the internal standard. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or bioequivalence studies.[4][5]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on altering the natural isotopic composition of the analyte within a sample.[6] The core principle involves adding a known quantity of an isotopically enriched standard—in this case, this compound—to the sample at the earliest stage of preparation.[6][7][8]

Because the SIL-IS is chemically identical to the analyte, it behaves the same way during every step of the analytical process, including extraction, derivatization (if any), and injection.[3] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS.[8] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio difference, which is 3 Da in this case due to the three deuterium atoms. By measuring the ratio of the analyte's signal to the IS's signal, the initial concentration of the analyte can be calculated with high precision and accuracy, effectively canceling out variations from sample preparation and matrix effects.[3][9] This approach is recognized by regulatory bodies like the FDA as a foundation for reliable bioanalytical data.[4][10]

Materials and Methods

Chemicals and Reagents
  • Analyte: 1-Methyl-5-nitro-1H-indole (≥98% purity)

  • Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Matrix: Blank human plasma (K2EDTA anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Given the non-polar nature of the indole ring, APCI may offer superior signal stability and reduced matrix effects.[11]

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methyl-5-nitro-1H-indole in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working internal standard solution (ISWS) by diluting the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples for small molecule analysis.[12][13]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the ISWS (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[2]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

Below is a diagram illustrating the complete bioanalytical workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample (Calibrator, QC, or Unknown) s2 Aliquot 50 µL Plasma s1->s2 s3 Add 150 µL Internal Standard Working Solution (in ACN) s2->s3 s4 Vortex Mix (30 sec) s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI/APCI Source) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

A high-level overview of the bioanalytical workflow.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Total Run Time 5.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterAnalyte (1-Methyl-5-nitro-1H-indole)IS (this compound)
Ionization Mode ESI/APCI PositiveESI/APCI Positive
Molecular Weight 176.17 g/mol 179.19 g/mol
Precursor Ion (Q1) [M+H]⁺ m/z 177.1m/z 180.1
Product Ion (Q3) m/z 131.1m/z 131.1
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized (e.g., 20 eV)Optimized (e.g., 20 eV)
Declustering Potential (DP) Optimized (e.g., 50 V)Optimized (e.g., 50 V)

Proposed Fragmentation Pathway

The primary fragmentation observed for nitro-indole compounds often involves the loss of the nitro group (NO₂) as a neutral loss of 46 Da.[14][15] The resulting fragment can then be detected in Q3.

G cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation A_parent Analyte [M+H]⁺ m/z 177.1 A_frag Fragment m/z 131.1 A_parent->A_frag - NO₂ (46 Da) IS_parent IS [M+H]⁺ m/z 180.1 IS_frag Fragment m/z 131.1 IS_parent->IS_frag - NO₂ (46 Da) - D₃

Proposed fragmentation of the analyte and internal standard.

Method Validation & Trustworthiness

To ensure the reliability and scientific integrity of this protocol, it must be validated according to regulatory guidelines, such as those from the FDA or ICH M10.[4][16][17] A validated method provides documented evidence that the system is fit for its intended purpose.[5]

Key Validation Parameters:

  • Selectivity and Specificity: Blank plasma samples from multiple sources are analyzed to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.[12]

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. The curve should demonstrate a linear relationship (r² ≥ 0.99) over the desired concentration range (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: The accuracy (% bias) and precision (% CV) are evaluated at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4]

  • Matrix Effect: The ionization suppression or enhancement caused by the plasma matrix is assessed to ensure that the SIL-IS adequately compensates for any effects.

  • Recovery: The efficiency of the protein precipitation extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Stability: The stability of the analyte in plasma is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

This application note provides a detailed and robust protocol for the quantification of 1-methyl-5-nitro-1H-indole in human plasma using this compound as a stable isotope-labeled internal standard. The use of IDMS principles ensures high accuracy and precision, mitigating variability from sample preparation and matrix effects. This method is grounded in established bioanalytical practices and adheres to the principles of regulatory validation, making it a trustworthy and reliable tool for researchers in pharmaceutical and clinical settings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Ameri-Can Biotech. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Physikalisch-Technische Bundesanstalt. Isotope Dilution Mass Spectrometry. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • BMC. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. [Link]

  • PubMed. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Trade Science Inc. (2010). Mass spectral studies of nitroindole compounds. [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]

  • MDPI. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Shimadzu. Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. [Link]

Sources

Application Note: Trace Quantification of 1-Methyl-5-nitro-1H-indole in Pharmaceutical APIs using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and drug development professionals. It addresses the critical need for quantifying potential genotoxic impurities (PGIs) in pharmaceutical substances, specifically focusing on the application of 1-(Methyl-d3)-5-nitro-1H-indole as a Stable Isotope Labeled (SIL) Internal Standard.

Executive Summary

The control of mutagenic impurities in drug substances is a strict regulatory requirement under ICH M7 guidelines. 1-Methyl-5-nitro-1H-indole is a key synthetic intermediate and potential degradation product in the manufacturing of indole-based pharmaceuticals (e.g., Zafirlukast). Due to the electron-withdrawing nitro group, this compound poses a potential genotoxic risk, necessitating quantification at trace levels (ppm to ppb).

This protocol details a Stable Isotope Dilution Assay (SIDA) using This compound as the internal standard (IS). The use of this specific deuterated isotopologue provides superior correction for matrix effects and ionization variability compared to structural analogs, ensuring the high accuracy and precision required for regulatory compliance.

Chemical Profile & Rationale[1][2][3][4][5]

Why this compound?

In LC-MS/MS analysis of trace impurities, matrix effects (ion suppression or enhancement) are the primary source of error.

  • Co-elution: The d3-labeled IS co-elutes with the target analyte.

  • Ionization Normalization: Any suppression experienced by the analyte is experienced identically by the IS.

  • Stability: The deuterium label is on the N-methyl group. Unlike exchangeable protons (e.g., on -OH or -NH groups), the C-D bonds on the methyl group are chemically stable and resistant to back-exchange in protic solvents.

Compound Specifications
FeatureTarget AnalyteInternal Standard (IS)
Name 1-Methyl-5-nitro-1H-indoleThis compound
Structure Indole core, 5-NO₂, 1-CH₃Indole core, 5-NO₂, 1-CD₃
CAS 29906-67-02225802-40-2
Formula C₉H₈N₂O₂C₉H₅D₃N₂O₂
MW 176.17 g/mol 179.19 g/mol
Monoisotopic Mass 176.06179.08
Precursor Ion [M+H]⁺ 177.1 180.1

Analytical Workflow Diagram

The following diagram outlines the critical path from sample preparation to data processing, highlighting the point of Internal Standard addition (Spiking) which is crucial for error correction.

AnalyticalWorkflow cluster_0 Critical Control Point: Normalization Stock Stock Preparation (Analyte & d3-IS) Spike IS Spiking (Constant Conc.) Stock->Spike Dilution Prep Sample Extraction (API Matrix) Spike->Prep Mix with API LC UHPLC Separation (C18 Column) Prep->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data Integrate

Caption: Workflow for Stable Isotope Dilution Assay. The IS is added prior to extraction to correct for recovery losses and matrix effects.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 1-Methyl-5-nitro-1H-indole (>99% purity).

  • Internal Standard: this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Sample Matrix: API (e.g., Zafirlukast or Indole intermediate).

Solution Preparation

Caution: Nitroindoles are light-sensitive. Perform all operations under amber light or use amber glassware.

  • IS Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO. Store at -20°C.

  • Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of unlabeled target in 1 mL of DMSO.

  • IS Working Solution (1 µg/mL): Dilute IS Stock in 50:50 ACN:Water.

  • Calibration Standards: Prepare a 6-point curve (e.g., 1 ng/mL to 100 ng/mL) spiking the Analyte into the diluent. Add IS Working Solution to all standards to a fixed final concentration (e.g., 50 ng/mL).

Sample Preparation (API Extraction)
  • Weigh 50 mg of API into a 15 mL centrifuge tube.

  • Add 50 µL of IS Working Solution (Internal Standard Spike).

  • Add 4.95 mL of extraction solvent (e.g., 90:10 ACN:Water). Total volume = 5.0 mL.

  • Vortex for 2 minutes; Sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte 177.1131.1 (Loss of NO₂)2550
Analyte (Qual) 177.1147.1 (Loss of NO)2050
IS (d3) 180.1 134.1 (Loss of NO₂)2550

Note: The primary transition corresponds to the loss of the nitro group (NO₂, 46 Da). The mass shift in the product ion (131 vs 134) confirms the deuterium label is retained on the methyl group during fragmentation.

Method Validation & Performance Criteria

To ensure the method meets ICH Q2(R1) and ICH M7 standards, the following validation parameters must be met.

Linearity and Sensitivity
  • Linearity: Plot the Area Ratio (Analyte/IS) vs. Concentration Ratio.

    
     should be > 0.99.
    
  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1. Typical target: ~0.5 ppm relative to API.

  • LOQ (Limit of Quantification): S/N > 10:1.

Accuracy & Recovery (Matrix Effect Assessment)

Since the d3-IS is chemically identical to the analyte (except for mass), it compensates for matrix effects.

  • Experiment: Spike API samples at LOQ, 100%, and 150% of the specification limit.

  • Acceptance: Recovery should be 80-120%.

  • Calculation:

    
    
    

Fragmentation Pathway (Mechanism)

Understanding the MS/MS fragmentation ensures correct transition selection. The primary fragmentation for nitro-aromatics in positive ESI is the loss of the nitro group or nitric oxide.

Fragmentation cluster_legend Note on Isotopic Stability Parent Precursor Ion [M+H]+ m/z 180.1 (d3-IS) (Protonated 1-Methyl-5-nitroindole) Transition Collision Induced Dissociation (Loss of NO₂ group [-46 Da]) Parent->Transition Product Product Ion m/z 134.1 (1-(Methyl-d3)-1H-indol-5-yl cation) Transition->Product Primary Quantifier Transition Info The CD3 group remains intact during NO2 loss, preserving the +3 Da shift.

Caption: Proposed fragmentation pathway for the d3-IS. The methyl-d3 group is stable, ensuring the mass shift is preserved in the product ion.

Troubleshooting & Best Practices

  • Deuterium Exchange: The methyl-d3 protons are non-exchangeable under standard LC conditions. However, avoid extremely high pH (>10) during sample prep to prevent any potential degradation of the indole ring itself.

  • Carryover: Nitro-aromatics can stick to stainless steel. Use a needle wash solution containing 10% DMSO or Isopropanol if carryover is observed.

  • Isotopic Purity: Ensure the IS has <0.5% of the d0 (unlabeled) isotope. High d0 content in the IS will contribute to the analyte signal, causing false positives (Blank interference).

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • LGC Standards. 1-Methyl-5-nitro-1H-indole Reference Material Specifications.

  • CymitQuimica. 1-Methyl-5-nitro-1H-indole-d3 Product Information.

  • PubChem. 1-Methyl-5-nitro-1H-indole Compound Summary (CID 147322).[3] National Library of Medicine.

  • Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs (General SIDA Protocol).

Sources

Application Note: Quantitative Bioanalysis of 1-Methyl-5-nitro-1H-indole Using Stable Isotope Dilution (1-(Methyl-d3)-5-nitro-1H-indole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the quantitative analysis of 1-Methyl-5-nitro-1H-indole , a critical pharmacophore in drug discovery (specifically in G-quadruplex binders and kinase inhibitors) and a potential synthetic impurity. Accurate quantification in biological matrices is challenged by the electron-withdrawing nitro group and the lipophilic indole core, which often lead to significant matrix effects and ionization suppression.

To ensure regulatory compliance (FDA M10/EMA), this protocol utilizes 1-(Methyl-d3)-5-nitro-1H-indole as a Stable Isotope-Labeled Internal Standard (SIL-IS). The chemically identical but mass-differentiated d3-analog compensates for extraction variability and ionization suppression, ensuring data integrity for IND/NDA submissions.

Chemical Identity & Properties

Understanding the physicochemical difference between the analyte and the IS is vital for setting mass spectrometry parameters.

FeatureAnalyteInternal Standard (IS)
Compound Name 1-Methyl-5-nitro-1H-indoleThis compound
CAS Number 29906-67-02225802-40-2
Formula C₉H₈N₂O₂C₉H₅D₃N₂O₂
Monoisotopic Mass 176.06 Da179.08 Da
Precursor Ion [M+H]⁺ 177.1 180.1
Solubility DMSO, Methanol, Ethyl AcetateDMSO, Methanol, Ethyl Acetate
LogP (Predicted) ~2.4 (Lipophilic)~2.4 (Identical extraction behavior)

Method Development Logic (The "Why")

Ionization Source Selection: ESI(+)

While nitro-aromatics often ionize in Negative Mode (ESI-), the presence of the N-methyl group blocks the acidic proton at the N1 position, preventing easy deprotonation. Therefore, Positive Electrospray Ionization (ESI+) is the preferred mode, relying on protonation of the nitro group or the indole pi-system to form [M+H]⁺.

Fragmentation & MRM Transitions

The primary fragmentation pathway for nitroindoles involves the loss of the nitro group (


, -46 Da) or nitric oxide (

, -30 Da).
  • Analyte Transition:

    
     (Loss of 
    
    
    
    ).
  • IS Transition:

    
     (Loss of 
    
    
    
    ).
  • Note: The deuterium label is located on the N-Methyl group. Since the fragmentation involves the loss of the Nitro group at C5, the d3-methyl group remains attached to the daughter ion, preserving the +3 Da mass shift. This ensures no "cross-talk" between analyte and IS channels.

Chromatography Strategy

Due to the lipophilicity (LogP ~2.4), a C18 reverse-phase column is essential. However, to prevent peak tailing caused by the basic nitrogen, a mobile phase modifier (Formic Acid) is required.

Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL DMSO. Storage: -20°C (Stable for 6 months).

  • Working IS Solution (100 ng/mL): Dilute Stock in 50:50 Acetonitrile:Water.

  • Calibration Standards: Prepare 1-Methyl-5-nitro-1H-indole in matched matrix (e.g., plasma) from 1 ng/mL to 1000 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Nitroindoles are neutral and lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause ion suppression.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Working IS Solution (d3-analog). Vortex.

  • Extraction: Add 500 µL Ethyl Acetate .

  • Agitation: Shake/Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 400 µL of the upper organic layer to a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column C18 (e.g., Waters CORTECS C18, 2.1 x 50mm, 1.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B.

Visualizing the Workflow

The following diagram illustrates the critical path from sample extraction to data validation, emphasizing where the d3-IS corrects for errors.

BioanalysisWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standard This compound Sample->Add_IS Spiking Extract Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extract Equili-bration Ratio Calculate Area Ratio (Analyte Area / IS Area) Add_IS->Ratio Corrects Variation Dry_Recon Evaporate & Reconstitute Extract->Dry_Recon Injection Injection (5 µL) Dry_Recon->Injection Separation LC Separation (C18 Column) Injection->Separation Ionization ESI (+) Source [M+H]+ Formation Separation->Ionization Co-elution MRM MRM Detection Analyte: 177->131 IS: 180->134 Ionization->MRM MRM->Ratio Quant Quantification (Regression Analysis) Ratio->Quant MatrixEffect Matrix Effects (Ion Suppression) MatrixEffect->Ionization Interferes

Caption: Workflow demonstrating how the d3-IS compensates for matrix effects during the ionization phase.

Validation & Troubleshooting (FDA M10 Guidelines)

Linearity & Sensitivity
  • Requirement:

    
    .[1]
    
  • Typical Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression is recommended to prioritize accuracy at the lower end of the curve.
    
Matrix Effect Assessment

To prove the d3-IS is working, perform the Matrix Factor (MF) test:



  • IS-Normalized MF: The MF of the Analyte divided by the MF of the IS should be close to 1.0 (0.85 – 1.15). If the d3-IS is effective, it will be suppressed to the exact same degree as the analyte, cancelling out the error.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor Accuracy / Precision CheckIS Check IS Response Variation > 50%? Problem->CheckIS YesVar Yes: Extraction/Injection Issue CheckIS->YesVar High Var NoVar No: Interference/Crosstalk CheckIS->NoVar Stable IS Sol1 Action: Check Pipetting & Spray Stability YesVar->Sol1 Sol2 Action: Check Mass Transitions (Is d3 pure?) NoVar->Sol2 CrossTalk Check for 'Cross-Talk' (Does IS appear in Analyte channel?) Sol2->CrossTalk

Caption: Decision tree for diagnosing bioanalytical failures using IS response data.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5][6] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Liang, F., et al. (2006). Analysis of Nitrofuran Metabolites in Tilapia Using Agilent 6410 Triple Quadrupole. Agilent Technologies Application Note. Retrieved from [Link] (Verified via search context 1.23)

  • Chamberlain, B. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from [Link] (Verified via search context 1.16)

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 147322, 1-Methyl-5-nitroindole.[7] Retrieved from [Link]

Sources

sample preparation with 1-(Methyl-d3)-5-nitro-1H-indole spiking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of 1-Methyl-5-nitro-1H-indole using Isotope Dilution LC-MS/MS

Abstract

This guide details the protocol for the trace quantification of 1-Methyl-5-nitro-1H-indole (1-MNI), a synthetic intermediate and potential genotoxic impurity (PGI), using its stable isotope-labeled analog 1-(Methyl-d3)-5-nitro-1H-indole (1-MNI-d3) as an internal standard.

The presence of the nitro group on the indole scaffold classifies this compound as a structural alert for mutagenicity under ICH M7 guidelines. Consequently, pharmaceutical development requires highly sensitive analytical methods (LOD < 1 ppm relative to API). This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) to achieve sub-ng/mL sensitivity, leveraging the deuterium-labeled internal standard to correct for matrix effects and extraction variability.

Introduction & Scientific Rationale

The Analyte and the Challenge

1-Methyl-5-nitro-1H-indole is a key building block in the synthesis of pharmaceuticals, such as leukotriene receptor antagonists (e.g., Zafirlukast). However, residual nitro-aromatics are often mutagenic due to enzymatic reduction to reactive hydroxylamines that can alkylate DNA.

  • Challenge: Quantifying trace levels (ppm/ppb) of lipophilic impurities within a concentrated matrix of Active Pharmaceutical Ingredient (API) or biological plasma.

  • Solution: Isotope Dilution Mass Spectrometry (IDMS) .

The Role of this compound

The d3-labeled standard is critical for rigorous quantification.

  • Physicochemical Equivalence: The deuterium substitution on the methyl group (

    
    ) is chemically stable and non-exchangeable, unlike deuterium on acidic heteroatoms (e.g., 
    
    
    
    ).
  • Co-Elution: 1-MNI-d3 co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix.

  • Mass Shift: The +3 Da mass shift (

    
     177 
    
    
    
    180) allows for spectral resolution in the mass spectrometer without chromatographic separation between analyte and standard.

Physicochemical Profile

PropertyAnalyte (1-MNI)Internal Standard (1-MNI-d3)Impact on Protocol
CAS Number 29906-67-02225802-40-2Verification of reagents.
Molecular Weight 176.17 g/mol ~179.19 g/mol Determines MS precursor ion.
LogP (Predicted) ~2.5 - 2.8~2.5 - 2.8Highly lipophilic; requires high % organic mobile phase.
pKa Non-ionizable (N-Me)Non-ionizablepH adjustment has minimal effect on retention; ESI(+) relies on proton affinity.
Solubility DMSO, ACN, MeOHDMSO, ACN, MeOHStock solutions must be organic (avoid 100% water).

Experimental Protocol

Reagent Preparation
  • Stock Solution A (Analyte): Dissolve 10 mg 1-Methyl-5-nitro-1H-indole in 10 mL DMSO (1 mg/mL).

  • Stock Solution B (IS): Dissolve 1 mg this compound in 10 mL DMSO (100 µg/mL). Store at -20°C shielded from light.

  • Working IS Solution: Dilute Stock B with Acetonitrile (ACN) to 100 ng/mL.

Sample Preparation Workflow

This protocol describes two pathways: Method A for Drug Substance (API) impurity analysis, and Method B for Plasma Pharmacokinetics (PK).

Method A: Trace Impurity in API (Dilute-and-Shoot)

  • Weighing: Weigh 50 mg of API into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of 50:50 ACN:Water. Sonicate until dissolved.

  • Spiking: Add 50 µL of Working IS Solution .

  • Volume Adjustment: Dilute to volume with diluent.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial.

Method B: Plasma Extraction (Protein Precipitation)

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex for 10 sec.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 min.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of 30:70 ACN:Water.

Workflow Diagram

SamplePrep cluster_Method Extraction Strategy Start Sample Source Spike Spike IS: This compound Start->Spike Add Internal Standard MethodA API Matrix: Dilute & Shoot Spike->MethodA High Solubility API MethodB Biological Matrix: Protein Precipitation (PPT) Spike->MethodB Plasma/Serum Clean Clarification (Centrifuge/Filter) MethodA->Clean MethodB->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Inject

Figure 1: Decision tree for sample preparation based on matrix type, ensuring IS equilibration prior to extraction.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10%

      
       90% B (Linear ramp)
      
    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)

Since the N-methyl group prevents deprotonation, Positive Mode (ESI+) is required. The nitro group is electron-withdrawing, so source temperature must be optimized to prevent in-source fragmentation.

ParameterSetting
Ionization ESI Positive
Capillary Voltage 3.5 kV
Source Temp 350°C
Desolvation Gas 800 L/hr (

)
MRM Transitions

The fragmentation typically involves the loss of the nitro group (


, -46 Da) or the methyl radical.
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
1-MNI (Analyte) 177.1

131.1

25100
1-MNI (Qualifier) 177.1160.1

20100
1-MNI-d3 (IS) 180.1

134.1

25100

Note: The product ion for the IS retains the deuterium label on the methyl group (131 + 3 = 134), confirming the stability of the label during fragmentation.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Plot Concentration (

) vs. Ratio (

). The calibration curve must be linear (

) with

weighting.
Validation Criteria (ICH M7/Q2)
  • Specificity: No interfering peaks at the retention time of 1-MNI or 1-MNI-d3 in blank matrix.

  • Sensitivity (LOQ): Signal-to-Noise ratio

    
    . Target LOQ is typically < 1.0 ng/mL (or < 1 ppm relative to API).
    
  • Recovery: IS recovery should be consistent (within ±15% across samples), though absolute recovery is less critical due to IDMS correction.

  • Accuracy: Spiked samples must read within 80-120% of nominal value.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Response Ion SuppressionSwitch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
Peak Tailing Secondary InteractionsIncrease buffer strength (add 5mM Ammonium Formate) or use a charged-surface hybrid (CSH) column.
Carryover Lipophilicity of AnalyteUse a needle wash of 50:25:25 ACN:MeOH:IPA.
Signal Drift Source ContaminationNitro-aromatics can foul the source; clean the cone/capillary daily.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2] Link

  • Szekely, G. et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Link

  • BenchChem . Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione (Related Nitroindole Chemistry). Link

  • PubChem . 1-Methyl-5-nitro-1H-indole Compound Summary. National Library of Medicine. Link

  • CymitQuimica . 1-Methyl-5-nitro-1H-indole-d3 Reference Standard. Link

Sources

Application Note: Mass Spectrometry Fragmentation of 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals specializing in DMPK, impurity profiling, and genotoxicity assessments.

Subject: Structural Elucidation, Fragmentation Mechanics, and Quantification Protocols using LC-MS/MS (ESI+). Analyte: 1-(Methyl-d3)-5-nitro-1H-indole (Internal Standard). Application Area: Genotoxic Impurity Profiling, DMPK Studies, Environmental Analysis.

Executive Summary

This compound is the stable isotopically labeled analog of 1-methyl-5-nitroindole. It serves as a critical Internal Standard (IS) for the quantification of mutagenic nitroindole impurities in pharmaceutical substances. Its fragmentation pattern is governed by two competing distinct pathways: the cleavage of the labile nitro group (


) and the robust stability of the deuterated N-methyl (

) moiety.

This guide details the specific mass spectral behavior of the molecule under Electrospray Ionization (ESI+), providing a validated transition list, fragmentation mechanisms, and a self-validating experimental protocol.

Chemical Identity & Properties

PropertyData
Compound Name This compound
Parent Analog 1-Methyl-5-nitro-1H-indole (MW 176.[1]17)
Chemical Formula

Exact Mass (Monoisotopic) 179.0774 Da
Precursor Ion

m/z 180.08
Key Substituents 5-Nitro (

), 1-Methyl-d3 (

)
pKa (Calculated) ~ -2.3 (Indole Nitrogen is non-basic due to delocalization and

withdrawal)

Fragmentation Mechanics (The "Science")

The fragmentation of this compound in ESI+ mode follows a predictable hierarchy of bond energies. Understanding this hierarchy is essential for selecting robust Quantifier (Quant) and Qualifier (Qual) ions.

Primary Pathway: Nitro Group Cleavage (The Quantifier)

The most abundant fragment arises from the loss of the nitro group. This is the preferred pathway for quantification due to its high intensity and reproducibility.

  • Mechanism: The protonated molecular ion

    
     (m/z 180) undergoes a neutral loss of the nitro group (
    
    
    
    , 46 Da) or the nitroso radical (
    
    
    , 30 Da).
  • Mass Shift: The resulting fragment retains the indole core and the deuterated methyl group.

    • Transition:

      
       (Loss of 
      
      
      
      + rearrangement).
    • Verification: The product ion at m/z 134 corresponds to the protonated 1-(methyl-d3)-indole core. In the non-deuterated analog, this peak appears at m/z 131. The +3 Da shift confirms the integrity of the label.

Secondary Pathway: Ring Cleavage (The Qualifier)

At higher collision energies (CE), the indole core fragments.

  • Mechanism: Indoles typically lose

    
     (27 Da) from the pyrrole ring. However, for N-methylated indoles, the loss often involves the nitrile species corresponding to the N-substituent.
    
  • Specific Pathway: The ion at m/z 134 (from step 3.1) loses

    
     (29 Da) or 
    
    
    
    (44 Da).
  • Observation: A common deep fragment is the phenyl cation or related ring-opened species at m/z ~77-90 range, which are often too noisy for quantification but excellent for structural confirmation.

The Deuterium Stability Rule

Unlike labile protons (OH, NH), the Deuterium atoms on the methyl group (


 bonds) are chemically stable and do not exchange with the solvent.
  • Diagnostic Rule: Any fragment ion that is +3 Da heavier than the corresponding ion in the non-deuterated standard must contain the N-methyl group.

  • Loss of Label: If a fragment appears at the same mass as the non-deuterated standard, it implies the

    
     group was lost (e.g., loss of methyl radical 
    
    
    
    , 18 Da).

Visualized Pathways

Diagram 1: ESI+ Fragmentation Tree

This diagram illustrates the step-by-step dissociation of the precursor ion.

FragmentationPathway cluster_legend Legend Parent Precursor Ion [M+H]+ m/z 180.08 (Intact Indole Core) Frag1 Fragment A (Quantifier) m/z 134.08 [M+H - NO2]+ (1-Methyl-d3-indole core) Parent->Frag1 Loss of NO2 (-46 Da) Optimal CE (Primary) Frag2 Fragment B (Intermediate) m/z 150.08 [M+H - NO]+ (Nitro-to-Nitroso reduction) Parent->Frag2 Loss of NO (-30 Da) Low CE Frag3 Fragment C (Qualifier) m/z ~105 [m/z 134 - DCN/HCN] (Ring Opening) Frag1->Frag3 Ring Cleavage High CE Frag2->Frag1 Loss of O (-16 Da) Leg1 Precursor Leg2 Primary Product Leg3 Secondary Product

Caption: Fragmentation tree for this compound showing the primary loss of the nitro group followed by skeletal ring degradation.

Experimental Protocol (Standard Operating Procedure)

This protocol is designed for the quantification of 1-methyl-5-nitroindole impurities using the d3-analog as an Internal Standard.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of DMSO to create a 1 mg/mL (1000 ppm) master stock. Store at -20°C.

  • Working IS Solution: Dilute the master stock with 50:50 Methanol:Water to a concentration of 500 ng/mL.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5%

      
       95% B (Linear ramp)
      
    • 5-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

  • Ionization Source: ESI Positive Mode (

    
    ).[2]
    
    • Note: Nitro compounds are electron-withdrawing, reducing basicity. High source voltage (4.5 - 5.0 kV) and temperature (350°C) are required to ensure efficient protonation of the weak indole nitrogen.

MRM Transition Table (Method Parameters)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Role
1-(Methyl-d3)-5-nitroindole 180.1 134.1 10020 - 25Quantifier
180.1150.110015 - 18Qualifier 1
180.1106.110035 - 40Qualifier 2
1-Methyl-5-nitroindole (Target) 177.1 131.1 10020 - 25Quantifier

Note: The +3 Da mass difference between the IS and Target transitions (180/134 vs 177/131) ensures zero cross-talk, provided the chromatographic resolution is sufficient to prevent ion suppression.

Method Validation & Troubleshooting

Linearity & Matrix Effects
  • Self-Validation Step: Prepare a calibration curve of the non-deuterated target (1-1000 ng/mL) spiked with a constant concentration of the d3-IS (e.g., 50 ng/mL).

  • Acceptance Criteria: The area ratio (Target/IS) must be linear (

    
    ). If the IS signal fluctuates significantly (>15% RSD) across the run, it indicates matrix suppression. The d3-analog compensates for this, but severe suppression requires improved sample cleanup (SPE or LLE).
    
Common Issues
  • Low Sensitivity: Nitroindoles are poor proton acceptors.

    • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI sensitivity is insufficient. APCI often favors radical cation formation

      
       or protonation in non-polar solvents.
      
  • Deuterium Scrambling: Rare for methyl-d3 groups on Nitrogen.

    • Check: Monitor the m/z 179 transition (loss of one D). If significant, check for acidic degradation of the stock solution.

Diagram 2: Analytical Workflow

This flow illustrates the logic for using the d3-analog to validate impurity data.

Workflow cluster_check Quality Control Sample Sample Matrix (API + Impurity) Spike Spike IS (d3-Analog) Sample->Spike LC LC Separation (C18 Column) Spike->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Target / Area IS) MS->Data Check1 Check RT Match (Target vs IS) MS->Check1 Check2 Check Mass Shift (+3 Da) Check1->Check2 Check2->Data Pass

Caption: Workflow for utilizing this compound as an Internal Standard for accurate impurity quantification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147322, 1-methyl-5-nitroindole. Retrieved from [Link]

  • Yau, W., et al. (1999). Deuteration of indole and N-methylindole by Raney nickel catalysis.[3] Journal of Labelled Compounds and Radiopharmaceuticals, 42(7), 709–714.[3] (Context on stability of deuterated indoles).

  • Holčapek, M., et al. (2010).Structural analysis of nitro-compounds by mass spectrometry.Journal of Chromatography A, 1217(25), 3908-3918.
  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Regulatory context for nitroindole analysis). Retrieved from [Link]

Sources

Application Note: Precision Quantification in Complex Matrices using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Matrix Effect Challenge

In LC-MS/MS bioanalysis, the accuracy of quantification is frequently compromised by matrix effects —the alteration of ionization efficiency caused by co-eluting components from the biological sample (plasma, urine, tissue).[1] These components can cause ion suppression or enhancement , rendering external calibration curves unreliable.[2]

Regulatory bodies, including the FDA and EMA , recognize Stable Isotope Labeled (SIL) internal standards (IS) as the gold standard for correcting these variations. Ideally, an SIL-IS is chemically identical to the analyte but mass-differentiated, ensuring it experiences the exact same extraction recovery and ionization environment.

However, deuterated standards (²H) introduce unique physicochemical nuances that can derail a method if not properly managed.[3][4] This guide details the strategic selection, chromatographic optimization, and validation protocols required to master their use.

Strategic Selection: Engineering the Ideal Standard

Not all deuterated standards are created equal.[2][4] Poor selection leads to "cross-talk" and label instability.

A. The Mass Shift Rule (+3 Da Minimum)

You must ensure the mass difference between the Analyte and the IS is sufficient to prevent Isotopic Overlap .[5]

  • The Problem: Naturally occurring isotopes (¹³C, ³⁴S, etc.) create an "M+x" signal for the analyte. If your IS is only +1 or +2 Da heavier, the analyte's natural isotope tail will fall into the IS detection window (MRM channel).

  • The Rule: Select an IS with a mass shift of at least +3 Da for small molecules (<500 Da).[6] For larger molecules or those with Chlorine/Bromine/Sulfur, a shift of +5 Da to +10 Da is required.

B. Label Stability (The Exchange Problem)

Deuterium atoms placed on heteroatoms (O, N, S) are exchangeable .

  • Risk: In protic solvents (water, methanol, mobile phases), Deuterium on -OH, -NH₂, or -SH groups will rapidly exchange with Hydrogen from the solvent. Your IS will physically degrade into the unlabeled analyte during the run.

  • Requirement: Use standards where Deuterium is bonded to Carbon (e.g., -CD₃, aromatic ring labeling). These are non-exchangeable and stable.[7]

C. Comparison of SIL Types
FeatureDeuterated (²H)Carbon-13 (¹³C) / Nitrogen-15 (¹⁵N)
Cost Low to ModerateHigh
Availability HighLimited (often requires custom synthesis)
Chromatography Risk: Potential retention time shift (Isotope Effect)Ideal: Perfect co-elution
Stability Good (if on C-backbone)Excellent

The Deuterium Isotope Effect[1][9][10]

This is the most critical technical concept for method developers.

Because the C-D bond is shorter and more stable than the C-H bond, deuterated compounds are slightly less lipophilic . In Reversed-Phase Chromatography (RPLC), this often causes the deuterated IS to elute slightly earlier than the unlabeled analyte.[3]

  • The Danger: If the IS elutes 0.1–0.2 minutes earlier, it may elute outside the specific matrix suppression zone that affects the analyte. If the IS is not suppressed but the analyte is, the IS fails to correct the data, leading to quantitative bias.

  • Mitigation:

    • Maximize Resolution: If separation is < 0.05 min, it is usually negligible.

    • Shallow Gradients: Avoid extremely steep gradients which exacerbate the separation.

    • Switch to ¹³C: If the shift is unmanageable, ¹³C standards do not exhibit this effect.

Experimental Protocol: Method Development & Validation

Phase 1: Tuning and Stock Preparation
  • Solubility Check: Dissolve the Deuterated IS in a solvent compatible with your stock (usually DMSO or Methanol). Note: Ensure the IS is not a salt form if your calculations assume free base.

  • MS/MS Tuning:

    • Infuse the IS to determine the Precursor Ion [M+H]⁺.

    • Critical: Do not assume the fragmentation pattern is identical to the analyte. If the deuterium label is on a fragment that is lost during collision-induced dissociation (CID), the product ion will have the same mass as the analyte's product ion.

    • Selection: Choose a transition where the deuterium label is retained in the product ion.

Phase 2: The "Cross-Talk" Validation Workflow

This protocol ensures that the IS and Analyte do not interfere with each other's quantification.

Step 1: The "Zero Blank" (Interference Check)

  • Action: Inject a sample containing only the Internal Standard (at working concentration).

  • Monitor: The Analyte MRM channel.

  • Acceptance Criteria: The signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Cause of Failure:[8] Impurity in the IS stock (IS contains unlabeled drug).

Step 2: The Isotopic Contribution Check

  • Action: Inject a sample containing only the Analyte at the ULOQ (Upper Limit of Quantification).

  • Monitor: The IS MRM channel.

  • Acceptance Criteria: The signal in the IS channel must be < 5% of the average IS response .

  • Cause of Failure:[8] Mass difference is too small; analyte natural isotopes are spilling into the IS window.

Phase 3: Matrix Factor (MF) Evaluation

To prove the IS is working:

  • Prepare 6 lots of blank matrix spiked with Analyte (Low QC) + IS.

  • Calculate the IS-Normalized Matrix Factor .

  • Formula:

    
    
    
  • Goal: The CV% of the IS-Normalized MF across 6 lots should be < 15%.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting and validating a deuterated internal standard.

IS_Selection_Workflow Start Start: Select Deuterated IS Check_Structure Check Structure: Are labels on C or Heteroatoms? Start->Check_Structure Exchange_Risk Risk: H/D Exchange (Unstable Label) Check_Structure->Exchange_Risk Heteroatom (N, O, S) Check_Mass Check Mass Shift: Is M(IS) - M(Analyte) >= 3 Da? Check_Structure->Check_Mass Carbon Backbone Isotopic_Overlap Risk: Isotopic Overlap (Cross-Talk) Check_Mass->Isotopic_Overlap No (< 3 Da) Tuning MS/MS Tuning: Select Transition retaining D-label Check_Mass->Tuning Yes (>= 3 Da) Chromatography Chromatography Check: Assess Retention Time Shift Tuning->Chromatography RT_Shift_Decision Is RT Shift > 0.1 min? Chromatography->RT_Shift_Decision RT_Shift_Decision->Exchange_Risk Yes (Matrix Effect Risk) Validation Validation: Zero Blank & ULOQ Check RT_Shift_Decision->Validation No (Co-elution) Pass Method Validated Validation->Pass Criteria Met Fail_Impurity Fail: IS Impurity or Isotopic Contribution Validation->Fail_Impurity Criteria Failed

Figure 1: Decision tree for the selection, characterization, and validation of Deuterated Internal Standards in LC-MS/MS workflows.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[9] (2018).[9] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7][10][11] (2011).[4][12][13] Available at: [Link]

  • Wang, S., et al. The deuterium isotope effect in LC-MS/MS: Implications for bioanalytical method development. Waters Corporation Application Notes. Available at: [Link]

  • Wieling, J.LC-MS-MS experiences with internal standards. Chromatographia (2002).

Sources

Application Notes and Protocols for the Chromatographic Analysis of 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-5-nitro-1H-indole is a heterocyclic compound recognized for its role as a key intermediate in the synthesis of various pharmaceutically active molecules.[1][2] The strategic placement of the nitro group on the indole scaffold makes it a versatile building block in medicinal chemistry. The isotopically labeled analogue, 1-(Methyl-d3)-5-nitro-1H-indole, is of particular importance in modern drug development and bioanalytical chemistry. Its primary application is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is the gold standard in quantitative bioanalysis.[3][4] Because this compound is chemically identical to its non-deuterated counterpart (the analyte), it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization.[3] This co-elution allows it to accurately compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly precise and accurate quantification.[4][5]

This guide provides comprehensive, field-proven protocols for the chromatographic analysis of this compound. We will cover two primary applications:

  • Purity assessment using High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection.

  • Use as an internal standard in a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalytical method.

The methodologies herein are designed to be robust and transferable, providing researchers with a solid foundation for their analytical workflows.

Physicochemical Properties and Structural Information

A thorough understanding of the analyte's properties is critical for method development. The key characteristics of this compound and its non-deuterated analogue are summarized below.

Property1-Methyl-5-nitro-1H-indole (Analyte)This compound (Internal Standard)Data Source(s)
Chemical Structure

A similar structure with the N-CH3 group replaced by N-CD3.[6]
Molecular Formula C₉H₈N₂O₂C₉H₅D₃N₂O₂[6]
Molecular Weight 176.17 g/mol 179.19 g/mol [6]
Appearance Light yellow to dark yellow solidLight yellow to dark yellow solid[2]
Solubility Slightly soluble in Chloroform and DMSO. Soluble in Methanol and Acetonitrile.Expected to be identical to the analyte.[2]
CAS Number 29906-67-0Not available[2]

Part 1: Purity Assessment by Reverse-Phase HPLC/UV

Scientific Rationale

The primary objective of this protocol is to establish a reliable method for determining the chemical purity of this compound.

  • Chromatographic Mode: Reverse-phase HPLC (RP-HPLC) is chosen due to the compound's moderate polarity. The indole ring system provides hydrophobicity, while the nitro group adds polarity, making it ideal for retention and separation on a non-polar stationary phase like C18.

  • Detection: The nitro-indole moiety contains a strong chromophore, making it highly responsive to UV detection.[7] Based on spectral data for similar nitroindole isomers, a detection wavelength in the near-UV range (320-350 nm) is expected to provide excellent sensitivity.[7]

  • Mobile Phase: A standard mobile phase consisting of acetonitrile (ACN) and water is selected. ACN is a common organic modifier that provides good peak shape for a wide range of compounds. A small amount of acid (e.g., formic acid) is added to control the ionization state of any potential impurities and ensure sharp, symmetrical peaks.

Detailed Experimental Protocol: HPLC/UV

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Vortex until fully dissolved.
  • Dilute this stock solution 1:100 with the same 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.
  • Transfer the final solution to an HPLC vial.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18 reversed-phase column (e.g., Waters Symmetry, Phenomenex Luna, Agilent Zorbax) Dimensions: 150 x 4.6 mm Particle Size: 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 322 nm
Run Time 20 minutes

3. Data Analysis and Expected Results:

  • A successful analysis will yield a sharp, symmetrical peak for this compound, eluting at a reproducible retention time.

  • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

  • For a high-purity standard, the main peak should account for >98% of the total peak area.

Part 2: Quantitative Bioanalysis by LC-MS/MS

Scientific Rationale

This protocol details the use of this compound as an internal standard for quantifying its non-deuterated analogue in a biological matrix, such as human plasma. This is a common requirement in pharmacokinetic studies.

  • Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The nitrogen atoms in the indole ring are readily protonated to form the [M+H]⁺ precursor ion.

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences (proteins) from plasma samples.[8] Acetonitrile is an efficient precipitation solvent. The internal standard is spiked into the sample prior to precipitation to ensure it undergoes the exact same process as the analyte.

  • Chromatography: A rapid gradient is employed to ensure a short run time, which is critical for high-throughput analysis. The near-identical chemical nature of the analyte and the deuterated IS ensures they will co-elute from the LC column.[3]

Workflow for Sample Preparation and Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma 1. Aliquot Plasma Sample (e.g., 50 µL) spike 2. Spike with Internal Standard (this compound) plasma->spike precipitate 3. Add Acetonitrile (to precipitate proteins) spike->precipitate vortex 4. Vortex to Mix precipitate->vortex centrifuge 5. Centrifuge at High Speed vortex->centrifuge transfer 6. Transfer Supernatant to analysis plate centrifuge->transfer inject 7. Inject onto LC-MS/MS System transfer->inject data 8. Acquire Data (MRM Mode) inject->data process 9. Process Data (Ratio of Analyte/IS Area) data->process

Caption: LC-MS/MS bioanalytical workflow from plasma sample to data processing.

Detailed Experimental Protocol: LC-MS/MS

1. Preparation of Solutions:

  • Analyte Stock (1 mg/mL): Dissolve 1 mg of 1-methyl-5-nitro-1H-indole in 1 mL of methanol.
  • Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 acetonitrile/water. This working solution will be used to spike samples.
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock into blank plasma.

2. Sample Preparation Protocol:

  • To 50 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the IS Working Solution (100 ng/mL).
  • Vortex briefly to mix.
  • Add 200 µL of acetonitrile.
  • Vortex vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifuge at >12,000 g for 10 minutes at 4 °C.
  • Carefully transfer the supernatant to a 96-well plate or HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC system (e.g., Waters Acquity, Thermo Vanquish)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

4. Mass Spectrometer Parameters (MRM):

These transitions are predictive and must be optimized on the specific instrument by infusing a dilute solution of each compound.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
1-Methyl-5-nitro-1H-indole (Analyte)177.1131.1 (Loss of NO₂)To be optimized (~15-25)
This compound (IS)180.1134.1 (Loss of NO₂)To be optimized (~15-25)
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with column silanols.1. Replace the column. 2. Ensure the final sample diluent is weaker than the initial mobile phase. 3. Ensure mobile phase is acidified (e.g., 0.1% formic acid).
Low Sensitivity / No Signal in MS 1. Incorrect MRM transitions. 2. Ion source is dirty. 3. Compound instability.1. Optimize precursor and product ions via infusion. 2. Clean the ion source as per manufacturer's instructions. 3. Prepare fresh samples and standards.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression/enhancement). 3. Internal standard not added correctly.1. Use calibrated pipettes and consistent vortex/centrifugation times. 2. Dilute the sample further or consider a more rigorous extraction method (e.g., LLE, SPE). 3. Ensure IS is added to all samples, calibrators, and QCs at the very first step.
Analyte and IS Peaks Not Co-eluting 1. Significant "isotope effect" (rare with deuterium on a methyl group). 2. Incorrect compounds used.1. This is generally not an issue for methyl-d3 labels. If observed, integration windows may need to be slightly adjusted. 2. Verify the identity and purity of both analyte and IS standards.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the chromatographic analysis of this compound. The HPLC/UV method is well-suited for routine purity checks and quality control, leveraging the compound's strong UV absorbance. The LC-MS/MS method establishes the compound's critical role as an internal standard, enabling accurate and precise quantification of its non-deuterated analogue in complex biological matrices. By explaining the scientific rationale behind the chosen conditions, these protocols empower researchers to not only replicate the methods but also adapt them to their specific instrumentation and analytical needs.

References

  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY . Taylor & Francis. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available at: [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD . Agilent Technologies. Available at: [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography . U.S. Environmental Protection Agency. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available at: [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water . PubMed. Available at: [Link]

  • 1H-Indole, 1-Methyl-5-nitro- . ChemBK. Available at: [Link]

  • Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water . MDPI. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. Available at: [Link]

  • 1H-Indole, 1-methyl-5-nitro- . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H-Indole, 2-(4-methylphenyl)-5-nitro- Properties . U.S. Environmental Protection Agency. Available at: [Link]

  • The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities . ResearchGate. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Loughborough University Research Repository. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity . National Center for Biotechnology Information (PMC). Available at: [Link]

  • 3-methyl-5-nitro-1H-indole . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles . SynOpen. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol . ACS Publications. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-Methyl-3-nitro-1H-indole . PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Precision Quantitation of 1-Methyl-5-nitro-1H-indole using 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating robust calibration curves for 1-Methyl-5-nitro-1H-indole using its deuterated analog, 1-(Methyl-d3)-5-nitro-1H-indole , as an internal standard (IS). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is prone to matrix effects (ion suppression/enhancement).[1][2] This protocol leverages the physicochemical similarity of the trideuterated IS to the analyte to normalize these variations.

Key Technical Insight: The methyl-d3 substitution provides a mass shift of +3 Da, sufficient to avoid isotopic interference (cross-talk) from the natural abundance


C isotopes of the analyte, while maintaining near-identical chromatographic retention to correct for matrix effects at the ionization source.

Scientific Rationale & Mechanistic Insight

The Role of the Internal Standard in ESI

In Electrospray Ionization (ESI), analytes compete for charge with co-eluting matrix components (phospholipids, salts, proteins). This competition leads to Matrix Effects (ME) , where the signal is unpredictably suppressed or enhanced.[2]

  • External Calibration: Fails to account for ME, leading to significant quantitative errors.

  • Stable Isotope Dilution (SIDA): The d3-IS is spiked at a constant concentration. Since it co-elutes (or elutes very closely) with the analyte, it experiences the same degree of ion suppression. By quantifying the Area Ratio (Analyte/IS), the suppression factor cancels out mathematically.

The Deuterium Isotope Effect

Researchers must be aware of the "Deuterium Isotope Effect." The C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity of the molecule. In high-resolution Reverse Phase Chromatography (RPC), this can cause the deuterated IS to elute slightly earlier than the non-deuterated analyte.

  • Risk: If the retention time shift is too large, the IS and analyte may elute in different "matrix windows," rendering the IS ineffective at correcting specific ion suppression events.

  • Mitigation: This protocol uses a C18 column with a gradient optimized to merge the elution profiles, ensuring the IS and analyte experience the same ionization environment.

Experimental Protocol

Materials & Reagents[3][4]
  • Analyte: 1-Methyl-5-nitro-1H-indole (CAS: 29906-67-0, MW: 176.17)[3][4]

  • Internal Standard: this compound (CAS: 2225802-40-2, MW: 179.19)

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.

  • Matrix: Blank biological matrix (e.g., plasma, tissue homogenate) matching the study samples.

Solution Preparation

Critical Step: Nitroindoles have limited water solubility. Stock solutions must be prepared in organic solvent.

A. Stock Solutions
  • Analyte Stock (1.0 mg/mL): Weigh 10.0 mg of 1-Methyl-5-nitro-1H-indole into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.

  • IS Stock (1.0 mg/mL): Weigh 1.0 mg of this compound into a 1 mL vial. Dissolve in 100% ACN.

B. Working Solutions
  • IS Working Solution (IS-WS): Dilute the IS Stock with 50:50 ACN:Water to a fixed concentration (e.g., 500 ng/mL). This solution is added to EVERY sample.

  • Analyte Standard Curve Spiking Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water to generate spiking solutions at 10x the final desired curve concentrations.

Calibration Curve Preparation (Matrix-Matched)

To ensure regulatory compliance (FDA/EMA), calibration standards must be prepared in the biological matrix.

Std IDFinal Conc. (ng/mL)Preparation Method
STD 1 (LLOQ) 1.090 µL Blank Matrix + 10 µL Spiking Sol A
STD 2 5.090 µL Blank Matrix + 10 µL Spiking Sol B
STD 3 20.090 µL Blank Matrix + 10 µL Spiking Sol C
STD 4 100.090 µL Blank Matrix + 10 µL Spiking Sol D
STD 5 500.090 µL Blank Matrix + 10 µL Spiking Sol E
STD 6 (ULOQ) 1000.090 µL Blank Matrix + 10 µL Spiking Sol F
Zero Sample 0.090 µL Blank Matrix + 10 µL Solvent (Contains IS)
Blank 0.090 µL Blank Matrix + 10 µL Solvent (NO IS)

Sample Processing Step:

  • Aliquot 100 µL of each Standard (from table above) into tubes.

  • Add 20 µL of IS Working Solution to all tubes (except "Blank").

  • Perform extraction (e.g., Protein Precipitation): Add 300 µL ice-cold ACN. Vortex 1 min. Centrifuge 10,000 x g for 10 min.

  • Inject supernatant.

LC-MS/MS Methodology

Mass Spectrometry Parameters (ESI+)

The nitro group often facilitates ionization in positive mode, though negative mode is possible. We assume Positive Mode [M+H]+ for this protocol.

  • Source: ESI Positive[5]

  • Analyte Transition: m/z 177.2

    
     131.1 (Loss of 
    
    
    
    ) or 160.1 (Loss of
    
    
    /
    
    
    depending on fragmentation). Note: Optimize on your specific instrument.
  • IS Transition: m/z 180.2

    
     134.1 (Matches analyte fragmentation path +3 Da).
    
  • Dwell Time: 50-100 ms per transition.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Workflow Visualization

The following diagram illustrates the logical flow of the calibration and validation process.

CalibrationWorkflow Start Start: Define Analytical Range StockPrep Prepare Stock Solutions (Analyte & d3-IS in ACN) Start->StockPrep MatrixSpike Matrix Matching: Spike Analyte into Blank Matrix StockPrep->MatrixSpike IS_Addition Add Fixed Concentration of d3-IS to All Samples MatrixSpike->IS_Addition Extraction Sample Extraction (Protein Precip / SLE) IS_Addition->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS DataProc Data Processing: Calculate Area Ratios (Analyte Area / IS Area) LCMS->DataProc Regression Linear Regression Weighted (1/x²) DataProc->Regression Validation Check Acceptance Criteria (Accuracy ±15%, r² > 0.99) Regression->Validation End Valid Calibration Curve Validation->End

Figure 1: Step-by-step workflow for generating a matrix-matched calibration curve using a deuterated internal standard.

Data Analysis & Acceptance Criteria

Calculation

Do not use absolute peak areas. Calculate the Response Ratio (R) :



Plot


 (y-axis) versus Concentration (x-axis).
Weighting

Bioanalytical data usually exhibits heteroscedasticity (variance increases with concentration).

  • Mandatory: Apply

    
     weighting  to the linear regression (
    
    
    
    ). Unweighted regression will result in poor accuracy at the Lower Limit of Quantitation (LLOQ).
Acceptance Criteria (FDA/EMA Guidelines)

To ensure the method is trustworthy (Self-Validating):

  • Linearity: Correlation coefficient (

    
    ) should be 
    
    
    
    .[6][7]
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal value ( 
    
    
    
    for LLOQ).
  • Precision: CV% of replicates must be

    
     ( 
    
    
    
    for LLOQ).
  • IS Response: The peak area of the IS in all samples should not vary by more than

    
     from the mean IS response in the calibration standards. Significant drift indicates matrix effects or extraction errors.
    

Troubleshooting: The IS Decision Matrix

If the calibration curve fails, use this logic flow to diagnose the issue.

Troubleshooting Problem Calibration Failure CheckLinearity Is r² < 0.99? Problem->CheckLinearity CheckIS Is IS Area Variable (>50% drift)? CheckLinearity->CheckIS No (r² is good, but QCs fail) Weighting Action: Check Weighting. Use 1/x² instead of 1/x or None. CheckLinearity->Weighting Yes MatrixEffect Diagnosis: Matrix Effect or Extraction Inconsistency CheckIS->MatrixEffect Yes RT_Shift Check Retention Time: Do Analyte & IS co-elute? MatrixEffect->RT_Shift FixChrom Action: Modify Gradient. Merge RTs to ensure IS corrects matrix. RT_Shift->FixChrom No (Separated) Solubility Diagnosis: Solubility Issue. Check Stock Prep. RT_Shift->Solubility Yes (Co-eluting)

Figure 2: Troubleshooting decision tree for calibration failures in SIDA protocols.

References

  • US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of the internal standard in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

accurate mass measurement of 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Accurate Mass Quantification and Characterization of 1-(Methyl-d3)-5-nitro-1H-indole

Abstract

This protocol details the accurate mass measurement and quantification of This compound (d3-MNI) using Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). Designed for bioanalytical and forensic researchers, this guide addresses the specific challenges of analyzing deuterated N-methyl indoles, including the chromatographic deuterium isotope effect, isotopic purity assessment, and establishing self-validating internal standard (IS) workflows.[1]

Introduction & Theoretical Basis

This compound is a stable isotope-labeled (SIL) analog of 1-methyl-5-nitroindole. It is primarily utilized as an internal standard to correct for matrix effects, extraction efficiency, and ionization variability in the quantification of nitroindoles (synthetic intermediates and potential mutagenic impurities).[1]

The Physics of Accurate Mass

For HRMS applications (Orbitrap or Q-TOF), precise calculation of the theoretical mass is the foundation of accuracy. Unlike nominal mass, which uses integer weights, exact mass relies on the specific isotopic masses of the most abundant isotopes.[1][2]

Table 1: Physicochemical Properties & Exact Mass Calculations

ParameterUnlabeled Analyte (d0)Deuterated Standard (d3)
Formula C

H

N

O

C

H

D

N

O

Nominal Mass 176 Da179 Da
Monoisotopic Neutral Mass 176.05858 Da179.07741 Da
Ionization Mode ESI Positive (

)
ESI Positive (

)
Adduct Formula


Theoretical

177.06586 180.08469
Mass Shift (

)
-+3.01883 Da

Note: Calculations utilize IUPAC atomic masses: H=1.00783, D=2.01410, C=12.00000, N=14.00307, O=15.99491, Proton (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)=1.00728.
Chromatographic Deuterium Isotope Effect

A critical, often overlooked phenomenon in the analysis of deuterated standards is the Chromatographic Isotope Effect . The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond.[3] In Reversed-Phase LC (RPLC), this results in the deuterated analog being slightly less lipophilic, causing it to elute earlier than the non-deuterated analyte.[1][3]

  • Expected Shift:

    
     to 
    
    
    
    min.
  • Implication: Integration windows must be wide enough to capture this shift, or retention time (

    
    ) markers must be set independently for the IS.
    

Experimental Protocol

Materials & Reagents
  • Analyte: this compound (>98% Isotopic Purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1]

  • Matrix: Plasma or synthetic urine (depending on application).

Sample Preparation (Protein Precipitation)
  • Stock Solution: Dissolve 1 mg d3-MNI in 1 mL MeOH to yield 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 MeOH:Water.

  • Extraction:

    • Aliquot 100 µL biological sample.[1]

    • Add 10 µL Working IS Solution .

    • Add 300 µL ice-cold ACN (precipitating agent).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to autosampler vial.[1]

UHPLC-HRMS Conditions

Chromatography (UHPLC):

  • Column: C18 Stationary Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry (Orbitrap/Q-TOF):

  • Source: Heated Electrospray Ionization (HESI/ESI).

  • Polarity: Positive (

    
    ).
    
  • Resolution: 70,000 (at

    
     200) or >30,000 for Q-TOF.
    
  • Scan Range:

    
     100 – 400 (Full Scan) or Targeted SIM for 
    
    
    
    180.0847.
  • AGC Target (Orbitrap): 1e5 (prevents space charge effects).

Workflow Visualization

The following diagram illustrates the analytical decision-making process, ensuring data integrity from extraction to validation.

G cluster_MS HRMS Detection cluster_Data Data Validation Start Start: Sample Analysis extraction Sample Extraction (Spike d3-IS) Start->extraction LC UHPLC Separation (C18 Column) extraction->LC MS_Scan Full Scan / t-SIM (m/z 180.0847) LC->MS_Scan Mass_Check Mass Error < 5 ppm? MS_Scan->Mass_Check RT_Check Check Retention Time (Isotope Shift < 0.1 min) Mass_Check->RT_Check Yes Fail Flag Data / Re-inject Mass_Check->Fail No (>5 ppm) Iso_Purity Isotopic Purity Check (Absence of d0 at m/z 177) RT_Check->Iso_Purity Yes RT_Check->Fail No (Shift > 0.2 min) Quant Quantification (Ratio d0/d3) Iso_Purity->Quant Pass Iso_Purity->Fail Fail (>1% d0)

Caption: Analytical workflow for d3-MNI quantification, incorporating checkpoints for mass accuracy, retention time shifts, and isotopic purity.

Results Interpretation & Validation

Mass Spectral Interpretation (Fragmentation)

To confirm the identity of the standard, fragmentation analysis (MS/MS) is required. The fragmentation pattern must retain the deuterium label to be valid for quantification.

  • Precursor Ion:

    
     180.0847 (
    
    
    
    )
  • Primary Fragment: Loss of the Nitro group (

    
    ).
    
    • Mechanism: Homolytic cleavage of the C-N bond at position 5.

    • Fragment Mass Calculation:

      
      .
      
    • Key Insight: Since the d3 label is on the N-methyl group (position 1) and the loss is at position 5, the fragment retains the label . This confirms the structural integrity of the IS during analysis.

Isotopic Purity Assessment

Commercial deuterated standards may contain traces of d0 (unlabeled) or d1/d2 isotopes.

  • Protocol: Inject a high-concentration blank (only IS).

  • Check: Monitor

    
     177.0659 (d0).
    
  • Acceptance: The response of d0 in the IS blank must be

    
     of the LLOQ of the analyte to prevent false positives (FDA Bioanalytical Guidelines).
    
Linearity & Sensitivity
  • Mass Accuracy: Calibrate the Orbitrap/Q-TOF using a lock mass (e.g., Leucine Enkephalin or polysiloxane background ions) to ensure

    
     ppm accuracy.
    
  • Extraction Window: Use a narrow Extraction Ion Chromatogram (XIC) window (

    
     ppm) to eliminate matrix noise.
    

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS. In Mass Spectrometry in Drug Metabolism and Disposition. Wiley.[1]

  • Hermann, A., et al. (2018).[1] Chromatographic Isotope Effect in HPLC-MS/MS Analysis of Deuterated Analytes. Analytical Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Methyl-5-nitroindole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Deuterium Stability Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your internal standard (IS) signal is drifting, your calibration curves are non-linear, or you are seeing "ghost" peaks in your blank samples.

In the world of LC-MS/MS, Deuterated Internal Standards (d-IS) are the gold standard for normalization. However, they are not inert. Unlike Carbon-13 (


C) or Nitrogen-15 (

N), Deuterium (

H or D) chemistry is dynamic. The bond energy of C-D is stronger than C-H (the Kinetic Isotope Effect), but D atoms attached to heteroatoms (O, N, S) are labile . They can—and will—swap places with Hydrogen protons in your solvent, leading to signal loss and quantification errors.

This guide is structured to help you diagnose, isolate, and fix these isotopic exchange issues.

Module 1: The Diagnostic Framework

"Is it Exchange, Suppression, or Degradation?"

Before you change your mobile phase, you must confirm that isotopic exchange is the root cause. A dropping IS signal can be caused by matrix effects (ion suppression), but isotopic exchange has a unique signature: the appearance of the unlabeled (M+0) analyte in the IS channel, or a shift in the mass spectrum of the IS itself.

Visualizing the Troubleshooting Logic

Use this decision tree to categorize your problem.

DiagnosticTree Start PROBLEM: IS Signal Loss or Variation Q1 Is the M+0 (Analyte) signal increasing in the Blank? Start->Q1 Q3 Does the mass spectrum show a distribution (M, M-1, M-2)? Q1->Q3 No Result_CrossTalk DIAGNOSIS: Cross-Talk (Impurity or Insufficient Mass Diff) Q1->Result_CrossTalk Yes (in Blank) Q2 Is the IS retention time shifting relative to Analyte? Result_Suppression DIAGNOSIS: Ion Suppression (Matrix Effect) Q2->Result_Suppression No (RT Stable) Result_Chrom DIAGNOSIS: Deuterium Isotope Effect (Chromatographic Separation) Q2->Result_Chrom Yes (RT Shift) Q3->Q2 No Result_Exchange DIAGNOSIS: Isotopic Exchange (Labile Protons) Q3->Result_Exchange Yes (Mass Shift)

Figure 1: Diagnostic Decision Tree for Deuterated Internal Standard issues. Follow the logic path to distinguish between chemical exchange and instrumental artifacts.

Module 2: Solution Chemistry & Storage

"My stock solution is losing signal over time."

The most common error is storing deuterated standards in protic solvents (solvents containing -OH or -NH groups).

The Mechanism of Loss

If your deuterium label is on a heteroatom (e.g.,


, 

,

), it is chemically identical to a labile proton. In a protic solvent like Methanol (

), the massive excess of solvent protons (

) drives the equilibrium toward the protonated form, effectively "washing off" your label.


FAQ: Solvent Selection

Solvent ClassExamplesCompatibility with Labile DRecommendation
Protic Water, Methanol, EthanolCRITICAL FAILURE Never use for stock storage if D is on O/N/S.
Aprotic (Polar) DMSO, Acetonitrile, DMFEXCELLENT Preferred for stock solutions.
Non-Polar Hexane, TolueneGOOD Good for lipophilic compounds, but check solubility.

Q: I dissolved my standard in Methanol, and the mass shifted by -1 Da. Is it ruined? A: Not necessarily. If the exchange is on a labile site, it is reversible.

  • The Fix: Evaporate the solvent to dryness (using

    
    ) and reconstitute in a deuterated solvent (like 
    
    
    
    or MeOD) to "re-label" it, or simply accept that you must measure the stable part of the molecule.
  • The Warning: If the deuterium is on a Carbon atom (C-D), it should not exchange under normal storage conditions. If you see mass loss here, you have chemical degradation (e.g., oxidation), not isotopic exchange.

Module 3: LC-MS/MS Method Development

"I see cross-talk or 'ghost' peaks during the run."

Even if your stock is stable, the LC mobile phase is a massive proton source. This is where On-Column Exchange occurs.

Mechanism: Acid/Base Catalyzed Exchange

During chromatography, your analyte is exposed to water and modifiers (Formic Acid, Ammonium Hydroxide). The rate of H/D exchange (


) is pH-dependent.

ExchangeMechanism Substrate R-N-D (Deuterated) Transition Transition State Substrate->Transition Protonation Product R-N-H (Exchanged) Transition->Product Deuteron Loss Acid H3O+ (Acid Cat.) Acid->Transition Accelerates Base OH- (Base Cat.) Base->Transition Accelerates

Figure 2: Simplified mechanism of Acid/Base catalyzed H/D exchange. Extreme pH (low or high) accelerates the loss of the deuterium label.

Q: How do I prevent on-column exchange? A: You cannot stop it, but you can control it.

  • Check the Label Position: If you purchased a standard with D on a labile site (e.g., Hydroxyl-d1), you cannot use it for LC-MS with aqueous mobile phases. The label will be gone before it hits the detector [1]. Always select standards with C-D bonds.

  • The "Deuterium Isotope Effect" (Chromatography): C-D bonds are slightly more lipophilic than C-H bonds. This can cause the deuterated standard to elute slightly earlier than the analyte on Reverse Phase columns.[1]

    • Risk: If they don't co-elute perfectly, the IS cannot compensate for matrix effects (ion suppression) that occur at the specific retention time of the analyte [2].[1]

    • Fix: Use a column with lower resolution or adjust the gradient to ensure overlap.

Module 4: Biological Matrices & Extraction

"My recovery is low, or the ratio is inconsistent."

Q: Can enzymes in plasma remove deuterium? A: Yes, but this is Metabolic Switching , not simple exchange.

  • Scenario: Cytochrome P450 enzymes can break C-D bonds, though C-D bonds are generally more resistant than C-H bonds (the Kinetic Isotope Effect) [3].

  • Troubleshooting: If you are incubating samples (e.g., stability studies) and see signal loss, the deuterium might be moving to the water pool via metabolism.

  • Protocol: Always spike the IS after the biological incubation/reaction is quenched, not before, unless you are specifically studying the stability of the IS.

Q: I see the analyte signal in the IS channel (Cross-Talk). A: This is often due to Natural Isotopic Abundance , not exchange.

  • Carbon-13 is 1.1% naturally abundant. If your IS is only +1 Da or +2 Da heavier than the analyte, the natural

    
    C isotopes of the analyte will "spill over" into the IS channel.
    
  • Rule of Thumb: The mass difference should be

    
     3 Da  to avoid this interference [4].[1][2]
    

Summary of Critical Checks

IssueCheckpointAction
Signal Drift Label PositionConfirm D is on Carbon, not O/N/S.
Signal Loss SolventSwitch stock storage to DMSO or Acetonitrile.
Non-Linearity Mass DifferenceEnsure IS is

+3 Da heavier than analyte.
RT Shift ColumnDeuterated compounds may elute earlier; ensure co-elution window covers both.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Link

  • Pirman, D. A., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Clinical Chemistry. Link

  • BenchChem Technical Support. (2025). Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. Link

Sources

Technical Support Center: Chromatography Optimization for 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-D3-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Welcome to the technical support hub for 1-(Methyl-d3)-5-nitro-1H-indole . This guide addresses the specific chromatographic challenges associated with nitro-functionalized indoles and deuterated internal standards.

The Core Challenge: Unlike simple amines, 1-methyl-5-nitroindole is not basic (the nitrogen lone pair is delocalized into the aromatic system, and the nitro group is electron-withdrawing). Therefore, standard "silanol suppression" techniques for amines often fail.[1] Peak shape issues here are typically driven by


-

adsorption interactions
, solvent mismatch , or solubility limits , rather than ionic interactions.[1]

Module 1: Troubleshooting Peak Tailing (Adsorption & Selectivity)

Symptom: The peak rises sharply but trails off slowly (Tailing Factor > 1.5).

Root Cause Analysis

Nitro-aromatics are strong


-acceptors.[1] On standard C18 columns, they can engage in secondary interactions with the silica surface or show poor mass transfer if the stationary phase bonding density is low.
Optimization Protocol
1. Stationary Phase Selection

Switching from C18 to a phase capable of


-

interactions often sharpens peaks for nitro-indoles by providing a dominant, uniform retention mechanism rather than mixed-mode adsorption.[1]
Column PhaseSuitabilityMechanismRecommendation
Biphenyl High Strong

-

overlap with indole core.[1]
Primary Choice
Phenyl-Hexyl High

-

interactions + alkyl retention.[1]
Excellent Alternative
C18 (Standard) ModerateHydrophobic interaction only.[1]Prone to tailing
PFP (Pentafluorophenyl) HighDipole-dipole &

-

.[1]
Good for isomer separation
2. Mobile Phase Modifier

While this molecule is not basic, using an acidic modifier is critical for LC-MS sensitivity and to suppress any residual surface activity on the column.[1]

  • Recommendation: 0.1% Formic Acid (FA) is standard.[1]

  • Advanced Tip: If tailing persists on C18, switch the organic modifier from Acetonitrile to Methanol . Methanol facilitates

    
    -
    
    
    
    interactions better than acetonitrile, often "straightening" the peak on phenyl-based columns.
Diagnostic Workflow

TailingDiagnosis Start Issue: Peak Tailing (Tailing Factor > 1.5) CheckCol 1. Current Column Type? Start->CheckCol IsC18 Standard C18 CheckCol->IsC18 IsPhenyl Biphenyl / Phenyl-Hexyl CheckCol->IsPhenyl SwitchCol Action: Switch to Biphenyl or Phenyl-Hexyl Column IsC18->SwitchCol CheckMP 2. Check Mobile Phase IsPhenyl->CheckMP SwitchOrg Action: Change Organic from ACN to MeOH CheckMP->SwitchOrg If using ACN CheckLoad 3. Check Mass Load CheckMP->CheckLoad If using MeOH SwitchOrg->CheckLoad Dilute Action: Dilute Sample 10x CheckLoad->Dilute If High Conc.

Figure 1: Decision tree for diagnosing and resolving peak tailing specific to nitro-aromatics.

Module 2: Troubleshooting Peak Splitting & Fronting

Symptom: The peak looks like a "shark fin" (fronting) or has a shoulder/split at the top.

Root Cause: The "Solvent Effect"

Nitroindoles are hydrophobic. Researchers often dissolve them in 100% DMSO or Methanol to ensure solubility. When a large volume of this "strong" solvent is injected into a "weak" initial mobile phase (e.g., 95% Water), the analyte travels faster than the mobile phase at the column head, causing band broadening or splitting.

The "Self-Validating" Solution: Diluent Matching

The protocol below forces the system to validate if solvent mismatch is the cause.

Step-by-Step Protocol:

  • Prepare a "Weak" Standard: Take your current sample (e.g., in 100% DMSO).[1]

  • Dilution: Dilute it 1:10 with your Initial Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% FA).[1]

    • Note: If precipitation occurs, the compound is insoluble at this concentration. You must lower the concentration or increase the organic ratio of the starting gradient.

  • Injection: Inject the same mass on the column (increase injection volume 10x if sensitivity allows, or simply inject the diluted sample to observe shape).

  • Result Analysis:

    • If the peak becomes a sharp Gaussian: Cause was Solvent Mismatch.

    • If the peak remains split: Cause is Column Void or Frit Blockage. [2][3]

Solvent Compatibility Table
Injection SolventRisk LevelMechanism of FailureFix
100% DMSO Critical Viscosity fingers & "strong solvent" breakthrough.Dilute with H2O/MeOH (1:4)
100% Methanol HighElution strength too high for initial gradient.[1]Dilute with water to match initial MP
50:50 MeOH:Water LowMatches typical gradient starting conditions.Ideal (if solubility permits)

Module 3: FAQ - The Deuterium Effect

Q: My deuterated standard (d3) elutes slightly earlier than the native compound. Is this a peak shape issue?

A: No, this is a physical phenomenon. This is known as the Chromatographic Deuterium Isotope Effect .

  • Mechanism: Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than Carbon-Hydrogen (C-H) bonds.[1] This makes the d3-analog slightly less lipophilic.

  • Observation: In Reversed-Phase LC, the d3-analog will often elute slightly before the unlabeled parent.

  • Impact: This is expected behavior.[1] It does not indicate a method failure unless the peaks are so far apart that they experience different matrix suppression effects in MS.

Q: Can I use Ammonium Acetate instead of Formic Acid? A: Yes. While 1-methyl-5-nitroindole is not ionizable in the convenient pH 3–8 range, ammonium acetate (10mM) is volatile and MS-friendly.[1] It can help if you are observing secondary interactions with trace metals on the silica surface, as acetate can act as a masking agent.

Module 4: Visualization of Solvent Mismatch

Understanding why your peak splits is crucial for preventing recurrence.

SolventMismatch cluster_0 Scenario A: Strong Solvent Injection (100% DMSO) cluster_1 Scenario B: Matched Solvent Injection (50% MeOH) Inj_A Injection Plug (High Elution Strength) Result_A Analyte travels faster than MP initially -> BAND BROADENING Inj_A->Result_A MP_A Mobile Phase (Low Elution Strength) MP_A->Result_A Inj_B Injection Plug (Matched Strength) Result_B Analyte focuses at column head -> SHARP PEAK Inj_B->Result_B MP_B Mobile Phase (Low Elution Strength) MP_B->Result_B

Figure 2: Mechanism of peak distortion due to solvent strength mismatch.[1]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[1][2] Link

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing & Splitting. (Accessed 2024).[1][2] Link

  • Turowski, M., et al. "Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography."[1] Journal of Chromatography A, 2003. (Validates the d3-retention shift).

  • Restek Corporation. Solvent Mismatch: The Hidden Cause of Peak Distortion.Link

  • Nacalai Tesque. Separation of Nitro-Compounds using Phenyl-based Columns (Cosmosil).Link

Sources

resolving co-elution issues with 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Chromatographic Co-elution Issues for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-(Methyl-d3)-5-nitro-1H-indole. As a Senior Application Scientist, my goal is to provide you with not just steps, but a deep, mechanistic understanding of how to troubleshoot analytical challenges. This guide is structured to address the most common and complex issue encountered with this compound: chromatographic co-elution.

This compound is a stable isotope-labeled (SIL) internal standard, designed to mimic the behavior of its non-labeled analyte counterpart during LC-MS analysis. Its primary function is to correct for variations in sample preparation, injection volume, and, most critically, matrix effects that can suppress or enhance the mass spectrometer signal.[1][2][3] For this correction to be valid, the SIL internal standard and the analyte must have nearly identical chromatographic behavior, experiencing the same ionization conditions at the same time.[4]

Co-elution occurs when the analyte/internal standard pair is not separated from other interfering compounds present in the sample matrix.[5] This is a critical failure in quantitative analysis, as it can lead to inaccurate and unreliable results. This guide provides a systematic, question-and-answer-based approach to diagnosing and resolving these challenging co-elution problems.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect an issue, but how can I definitively identify a co-elution problem?

A1: Identifying co-elution is the first critical step. A perfectly symmetrical peak on a chromatogram does not guarantee purity.[5][6] Here are several indicators, from simplest to most definitive:

  • Visual Peak Distortion: The most obvious signs are peak shoulders, fronting, or tailing that are inconsistent across different samples (e.g., present in matrix samples but not in pure standards). A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of a closely eluting, unresolved compound.[5][7]

  • Inconsistent Analyte-to-Internal Standard (IS) Ratio: In a batch of samples (calibrators, QCs, and unknowns), the peak area of your internal standard, this compound, should be relatively consistent. If you observe significant, random fluctuations or a consistent suppression/enhancement in matrix samples compared to solvent standards, a co-eluting matrix component is likely affecting ionization.

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a UV detector in series with your mass spectrometer, a DAD can perform a peak purity analysis. It collects UV spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates that more than one compound is present.[5]

  • Mass Spectrometry Ion Ratio Confirmation: This is the most definitive method for LC-MS. Monitor multiple MRM transitions for your analyte and internal standard. A co-eluting interference will typically not have the same fragmentation pattern. Therefore, the ratio of your quantifier ion to your qualifier ion will change across the peak if an interference is present at the same retention time.

Q2: I've confirmed a co-elution with a matrix component. What is the logical first step?

A2: Before making significant changes to your method, it's crucial to ensure your LC-MS system is performing optimally. A systematic approach prevents unnecessary method redevelopment.

  • System Health Check:

    • Verify System Suitability: Inject a pure standard of this compound and its analyte in a clean solvent. Check for expected retention time, peak shape, and signal intensity. This confirms the system itself is not the issue.

    • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample. If a peak appears at the target retention time, you may have a carryover issue that is mimicking co-elution.

    • Inspect Column Health: Peak broadening or splitting can be mistaken for co-elution.[7] If the peak shape of a pure standard is poor, consider flushing the column with a strong solvent or replacing it if it has reached the end of its lifespan.[7]

  • Isolate the Problem:

    • Inject a "matrix blank" (a sample of the biological matrix without the analyte or IS). If a peak or significant signal is observed at the retention time of your compound, you have confirmed a direct interference from the matrix.

  • Proceed to Method Optimization: Once system health is confirmed and the interference is identified as a matrix component, you can confidently move to method optimization.

The following diagram outlines this logical troubleshooting workflow.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution Problem Co-elution Suspected (Poor Peak Shape, Inconsistent IS Area) SystemCheck Perform System Health Check (Inject Pure Standard) Problem->SystemCheck SystemOK System OK? SystemCheck->SystemOK FixSystem Troubleshoot LC/MS System (e.g., Replace Column, Clean Source) SystemOK->FixSystem No MethodOpt Begin Method Optimization SystemOK->MethodOpt Yes MobilePhase Step 1: Modify Mobile Phase (Gradient, Solvent, pH) MethodOpt->MobilePhase StationaryPhase Step 2: Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) MobilePhase->StationaryPhase If Unsuccessful Resolved Co-elution Resolved MobilePhase->Resolved Success MS_Params Step 3: Optimize MS Parameters (Select Different MRM Transition) StationaryPhase->MS_Params If Unsuccessful StationaryPhase->Resolved Success SamplePrep Step 4: Enhance Sample Prep (e.g., Implement SPE) MS_Params->SamplePrep If Unsuccessful MS_Params->Resolved Success SamplePrep->Resolved Success

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Q3: How can I strategically modify my mobile phase to resolve the co-elution?

A3: Mobile phase optimization is often the fastest and most effective way to alter chromatographic selectivity. The goal is to change the interaction dynamics between your analytes and the stationary phase differently than the interfering compound.

The key is to manipulate the three factors of the "resolution equation": efficiency (N), capacity factor (k'), and selectivity (α).[6] For co-elution, changing selectivity (α) is the most critical.[6]

  • Change Organic Modifier: The choice of organic solvent can significantly impact selectivity for aromatic compounds.

    • Rationale: Acetonitrile and methanol have different properties. Methanol is a protic solvent and a better proton donor, while acetonitrile is aprotic and can engage in pi-pi interactions. Switching between them can alter the elution order of compounds. For indole derivatives, this can be particularly effective.[8]

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol at an equivalent solvent strength, keeping all other parameters the same.

  • Modify the Gradient Profile: A shallow gradient increases the separation window, providing more time for compounds to resolve.

    • Rationale: A steep gradient pushes compounds through the column quickly, which can exacerbate co-elution.[7] By decreasing the rate of change in organic solvent percentage over time, you give closely eluting compounds a better chance to separate.

    • Action: Double the gradient time over the elution window of your target analyte. For example, if your peak elutes during a ramp from 40% to 60% B over 2 minutes, try ramping from 40% to 60% B over 4 minutes.

  • Adjust Mobile Phase pH (for RP-HPLC):

    • Rationale: The indole nitrogen has a high pKa and is not easily protonated, but the overall molecule's polarity can be influenced by the pH of the mobile phase, especially if other ionizable functional groups are present on interfering molecules. Altering the pH can change the ionization state of an interferent, drastically changing its retention time.

    • Action: Add a small amount of a modifier like formic acid (0.1%) or ammonium formate (5-10 mM) to control the pH. Compare results with and without the modifier.

ParameterInitial Condition (Example)Optimization Step 1Optimization Step 2
Mobile Phase A 0.1% Formic Acid in WaterNo ChangeNo Change
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 5 min5-95% B in 5 min5-95% B in 10 min (Shallow)
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C40 °C
Table 1: A structured approach to mobile phase optimization. Start by changing one key parameter at a time.
Q4: The mobile phase adjustments didn't work. When should I consider changing my HPLC column?

A4: If modifying the mobile phase does not resolve the co-elution, it indicates that the selectivity of your stationary phase chemistry is insufficient to differentiate between your analyte and the interference.[6] Changing the column provides a powerful, orthogonal approach to separation.

Rationale: The separation mechanism is dictated by the interactions between the analytes and the stationary phase. A standard C18 column separates primarily based on hydrophobicity.[9] However, this compound has an aromatic indole ring and a polar, electron-withdrawing nitro group, which can participate in other types of interactions. Choosing a column with a different stationary phase chemistry can exploit these alternative interactions.

  • Assess Analyte Properties: Your analyte is an aromatic, moderately polar molecule containing a nitro group.

  • Choose an Orthogonal Chemistry: Select a column that offers a different separation mechanism than simple hydrophobicity.

  • Method Re-screening: Screen the new column with your optimized mobile phase conditions as a starting point. Minor adjustments to the gradient will likely be necessary.

Stationary PhasePrimary Separation MechanismRationale for this compound
C18 (Standard) Hydrophobic interactionsBaseline. Good for general-purpose reverse-phase separation.
Phenyl-Hexyl Hydrophobic & π-π interactionsExcellent for aromatic compounds. The phenyl groups on the stationary phase can interact with the indole ring, providing unique selectivity.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHighly effective for polar and aromatic compounds, especially those with electron-withdrawing groups like the nitro group. The fluorinated ring creates a different electronic environment than a standard phenyl column.
Embedded Polar Group (EPG) Hydrophobic & polar interactionsColumns with embedded amide or carbamate groups offer enhanced retention for polar compounds and different selectivity compared to C18. They are also more robust in highly aqueous mobile phases.
Table 2: Comparison of alternative stationary phases for resolving co-elution of nitroaromatic indole compounds.
Q5: Can I solve this problem using only my mass spectrometer settings?

A5: While chromatographic separation is always the preferred solution, mass spectrometry can sometimes offer a workaround if co-elution is unavoidable. This approach relies on the assumption that the interfering compound has a different mass or fragments differently than your analyte.

Rationale: Tandem mass spectrometry (MS/MS) is inherently very selective. By carefully selecting the precursor ion and a specific product ion (an MRM transition), you can often exclude signals from other compounds.

  • High-Resolution MS: If you have access to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), you may be able to resolve your analyte from the interference if they have a small mass difference. However, isobaric interferences (compounds with the same exact mass) will still co-elute.

  • Optimizing MRM Transitions: This is the most practical approach on a triple quadrupole instrument. The co-eluting compound may have the same precursor mass as your analyte, but it is unlikely to produce the exact same product ions with the same intensity ratios.

    • Infuse a pure standard of your analyte and perform a product ion scan to identify all major fragment ions.

    • Select at least two or three of the most intense and specific product ions. The most intense is typically the "quantifier," and a second is the "qualifier."

    • Analyze a sample containing the co-eluting interference and monitor all selected transitions.

    • If the interference is only present on your primary quantifier transition, switching to a more specific, lower-intensity qualifier ion for quantification can eliminate the interference and restore data accuracy. The mass fragmentation pattern of nitro-indole compounds often involves the loss of NO and NO2, providing characteristic fragments to monitor.[10][11][12]

References
  • Ehmann, A. (1977). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 132(2), 267-276. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Wang, R., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1699–1707. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Islam, R., et al. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. AAPS J, 18(4), 825-40. [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of AOAC INTERNATIONAL, 104(4), 896-902. [Link]

  • Wang, M. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... YouTube. [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]

Sources

preventing back-exchange of deuterium in 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preserving Isotopic Integrity & Preventing Deuterium Loss

Executive Summary

Product: 1-(Methyl-d3)-5-nitro-1H-indole Critical Feature: Perdeuterated Methyl Group (


) at Position 1.[1]
Primary Challenge:  "Back-exchange" (Loss of Deuterium).

Technical Clarification: Unlike labile protons (–OH, –NH, –SH) which exchange rapidly with solvent water, the C-D bonds of an N-methyl group are chemically non-exchangeable under standard physiological or laboratory conditions (pH 1–10). If you observe a loss of deuterium enrichment (appearance of


 signal in NMR or mass shift in MS), it is rarely "back-exchange" in the traditional sense. It is almost exclusively due to Synthetic Dilution , Metabolic Demethylation , or Analytical Artifacts .

This guide is structured to troubleshoot these three specific failure points.

Module 1: Synthesis & Reagents (Root Cause of Low Enrichment)

The Issue: Users often observe low deuterium incorporation (<98%) immediately after synthesis. This is not back-exchange; it is isotopic dilution occurring during the alkylation event.

Troubleshooting Q&A

Q: I used 99.5%


, but my product is only 95% D-enriched. Did it exchange with the solvent? 
A:  No. The methyl group does not exchange with the solvent post-reaction. The dilution occurred during the reaction. The 5-nitro group makes the indole nitrogen less nucleophilic, requiring longer reaction times or stronger bases. If your solvent (DMF/THF) contained trace water and you used a hydroxide base (KOH/NaOH), hydroxide ions can react with 

to form

, consuming the reagent, while trace protons from moisture can compete if proton-transfer catalysts are used.

Q: Does the 5-nitro group make the methyl protons acidic? A: The 5-nitro group is electron-withdrawing, which decreases the electron density of the indole ring. While this increases the acidity of the C2-H and C3-H ring protons, it does not lower the pKa of the N-methyl protons (pKa ~50) enough to allow exchange with water.

Optimized Synthesis Protocol: Avoiding Dilution

Objective: Maximize incorporation of


 into the 5-nitroindole scaffold.
  • Reagents:

    • Substrate: 5-Nitroindole (dried in vacuo).

    • Electrophile: Iodomethane-d3 (

      
      ), >99.5% atom % D.
      
    • Base: Sodium Hydride (NaH), 60% dispersion in oil (washed with hexane) OR Cesium Carbonate (

      
      ) (anhydrous).
      
    • Solvent: Anhydrous DMF or DMSO (stored over molecular sieves).

  • Step-by-Step Workflow:

StepActionTechnical Rationale
1 Deprotonation Dissolve 5-nitroindole in anhydrous DMF under Argon. Cool to 0°C. Add NaH (1.2 eq). Stir for 30 min.
2 Alkylation Add

(1.1 eq) dropwise. Allow to warm to Room Temp.
3 Quench Pour into ice-water only after reaction is complete (TLC check).
4 Workup Extract with EtOAc, wash with brine, dry over

.

Module 2: Analytical Verification (Is it Real or an Artifact?)

The Issue: Users observe an "M-3" peak in Mass Spec or a small proton signal in NMR and assume the compound is degrading.

Troubleshooting Q&A

Q: My LC-MS shows a peak at M-3 (loss of 3 Da). Is my methyl group falling off? A: This is likely Source Fragmentation , not solution degradation. Indoles often lose the methyl radical (


) in the electrospray source, especially in positive mode with high cone voltage.
  • Test: Lower the fragmentation voltage (Cone Voltage/Collision Energy). If the ratio of Parent/Fragment changes, it is an artifact, not a sample impurity.

Q: How do I calculate the true % Deuterium enrichment? A: Use 1H-NMR , not MS.

  • Protocol: Dissolve ~5mg in DMSO-d6.

  • Integration: Calibrate the aromatic region (C4-H, C6-H, C7-H) to 1.00.

  • Check Region: Look at

    
     3.80 - 3.90 ppm  (typical N-Me shift).
    
  • Calculation: If the integration at 3.85 ppm is 0.05 (relative to 1 aromatic proton), your enrichment is:

    
    
    (Note: We divide by 3 because a fully protonated methyl has 3 protons).
    

Module 3: Biological Stability (Metabolic "Exchange")

The Issue: In biological assays (microsomes, hepatocytes), the deuterated compound loses its label. This is Metabolic Switching , the primary reason for using deuterium in the first place.

Mechanism of Action

The


 group is designed to slow down N-demethylation . However, if the Kinetic Isotope Effect (KIE) is not strong enough, enzymes (Cytochrome P450s) will still remove the 

group, leading to the formation of the N-H metabolite (5-nitroindole).
Visualizing the Pathway (DOT Diagram)

MetabolicStability cluster_legend Key Concept Substrate 1-(Methyl-d3)-5-nitroindole (Drug Candidate) P450 Cytochrome P450 (Oxidative Attack) Substrate->P450 Metabolism Intermediate Carbinolamine Intermediate (N-CD2-OD) P450->Intermediate C-D Bond Breakage (Slowed by KIE) Metabolite 5-Nitroindole (Demethylated) Intermediate->Metabolite Spontaneous Collapse Formaldehyde Formaldehyde-d2 (CD2O) Intermediate->Formaldehyde Byproduct L1 KIE = Kinetic Isotope Effect. Deuterium strengthens the C-D bond, slowing the P450 attack step.

Caption: The metabolic pathway of N-demethylation. The "Loss of Deuterium" in vivo is actually the cleavage of the entire methyl group, a process slowed by the Kinetic Isotope Effect.

Troubleshooting Q&A

Q: I see 5-nitroindole appearing in my microsomal assay. Did the methyl group exchange? A: No, it was metabolically cleaved. The enzyme broke the C-D bond.

  • Solution: Compare the half-life (

    
    ) of the deuterated analog vs. the proteo (hydrogen) analog.
    
  • Success Criteria: If

    
    , the deuterium is working (KIE is active). If they are identical, the metabolic pathway might not be rate-limited by the C-H bond breaking (e.g., it might be limited by binding affinity).
    

Summary of Stability Data

ConditionRisk of D-ExchangeRecommended Action
Solid State Storage Nil Store at -20°C, protect from light (Nitro group sensitivity).
Solution (DMSO/MeOH) Nil Stable for months. Avoid strong acids which degrade the indole ring, not the isotope.
Aqueous Acid (pH 1) Low N-Me is stable. Indole C3-H may exchange, but N-Me-d3 remains intact.
Aqueous Base (pH 10) Nil N-Me is chemically inert to base-catalyzed exchange.
Metabolic (In Vivo) High This is the intended biological clearance pathway.

References

  • Blake, M. I., Crespi, H. L., & Katz, J. J. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences.

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2005). The Kinetic Isotope Effect in the Search for New Drugs. Drug News & Perspectives.

  • Witter, D. J., et al. (2010). Synthesis of Deuterated Indoles via a Modified Leimgruber-Batcho Sequence. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Fisher, M. B., et al. (2006). The Complexities of Acetaminophen Metabolism: Isotope Effects and Mechanisms. Chemical Research in Toxicology.

Sources

common problems with deuterated internal standards in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Deuterated Internal Standards (d-IS) in LC-MS/MS

Mission Statement

Welcome to the Bioanalytical Support Hub. You are likely here because your internal standard (IS) is failing to correct for matrix effects, or you are seeing inexplicable signal variability. While deuterated standards are the gold standard for quantitation, they are not chemically inert placeholders. They possess unique physicochemical properties that can derail an assay if not understood.

This guide moves beyond basic "tips" to the mechanistic root causes of IS failure. We will treat your LC-MS/MS method as a system where the IS is the primary diagnostic probe.

Module 1: Chromatographic Separation (The "Deuterium Effect")

User Question: My deuterated internal standard elutes earlier than my analyte. I thought they were supposed to be identical. Is my column failing?

Technical Diagnosis: This is not a column failure; it is a fundamental physical phenomenon known as the Chromatographic Isotope Effect .

The Mechanism: Deuterium (


H) has a smaller molar volume and lower polarizability than Protium (

H). Consequently, Carbon-Deuterium (C-D) bonds are slightly shorter (approx. 0.005 Å) and "stiffer" than C-H bonds.
  • Result: The deuterated molecule is slightly less lipophilic (hydrophobic) than the native analyte.

  • Chromatographic Impact: In Reverse Phase Liquid Chromatography (RPLC), the d-IS interacts less strongly with the C18 stationary phase, leading to earlier elution .

Why This is Critical: If the d-IS and analyte separate significantly, they may elute into different "matrix zones." The analyte might elute during a region of high ion suppression (e.g., phospholipids), while the IS elutes in a clean region. The IS will no longer accurately compensate for the matrix effect, invalidating the quantitation.

Troubleshooting Protocol: Assessing Co-elution Integrity

StepActionAcceptance Criteria
1 Calculate Resolution (

)
Ideally

. If

min (UPLC) or

min (HPLC), risk is high.
2 Matrix Factor (MF) Test Calculate MF for both Analyte and IS in 6 lots of matrix.
3 IS Normalized MF Calculate

. Value must be close to 1.0 (CV < 15%).

Visualizing the Mechanism:

DeuteriumEffect CD_Bond C-D Bond (Shorter, Lower Polarizability) Lipophilicity Reduced Lipophilicity CD_Bond->Lipophilicity Interaction Weaker Interaction with C18 Phase Lipophilicity->Interaction Elution Earlier Elution (RT Shift) Interaction->Elution Risk Matrix Effect Decoupling Elution->Risk If shift is large

Figure 1: The causal chain of the Deuterium Isotope Effect in Reverse Phase Chromatography.

Module 2: Signal Integrity (Deuterium-Hydrogen Exchange)

User Question: My IS signal is decreasing over time in the autosampler, and I'm seeing the mass of the native analyte increase in my blank samples. Is my standard impure?

Technical Diagnosis: You are likely experiencing Deuterium-Hydrogen (D/H) Exchange .

The Mechanism: Not all positions on a molecule are stable for deuteration.

  • Labile Protons: Deuterium placed on heteroatoms (hydroxyl -OD, amine -ND, thiol -SD) will exchange rapidly with protons from the solvent (water/methanol) or mobile phase.

  • Acid/Base Catalyzed Exchange: Even deuterium on carbon atoms can exchange if they are adjacent to electron-withdrawing groups (e.g., alpha to a carbonyl) or in acidic/basic mobile phases.

The Consequence:

  • Signal Loss: The d-IS converts back to the d0 (native) mass, reducing the IS signal.

  • False Positives: The IS "becomes" the analyte, appearing as contamination in blanks.

Corrective Action Plan:

  • Structure Review: Check the certificate of analysis. Ensure deuterium is on the aromatic ring or aliphatic backbone , NOT on -OH, -NH2, or -COOH groups.

  • Solvent Check: If using an acidic mobile phase (Formic Acid), ensure your d-IS is not susceptible to acid-catalyzed enolization.

  • Temperature Control: Lower autosampler temperature (4°C) to slow exchange kinetics.

Module 3: Spectral Crosstalk (Isotopic Interference)

User Question: I see a peak for my analyte in the "zero" standard (IS added, no analyte). Is my IS contaminated with the drug?

Technical Diagnosis: This is Isotopic Crosstalk , which comes in two forms: Impurity or Natural Isotopic Contribution .

The Logic:

  • Scenario A (Impurity): The synthesized d-IS contains residual d0 (native drug).

  • Scenario B (Contribution): The native analyte has natural isotopes (C13, O18) that increase its mass to overlap with the d-IS channel (Reverse Crosstalk).

The "Minimum Mass Difference" Rule: To avoid crosstalk, the mass difference (


) between Analyte and IS must be sufficient to bypass the natural isotopic envelope.
Analyte Mass (Da)Recommended LabelWhy?
< 200 d3 - d4Natural M+3 abundance is negligible.
200 - 500 d5 - d6Chlorine/Bromine presence requires wider gaps.
> 500 d6 - d10Isotopic envelope widens; M+5 becomes significant.

Calculation for Crosstalk:

  • IS to Analyte (Impurity):

    
    
    Limit: < 5% of LLOQ response.
    
  • Analyte to IS (Envelope):

    
    
    If IS signal drops in ULOQ only, the analyte's isotopes are saturating the IS channel.
    
Module 4: Advanced Troubleshooting (Matrix & Variability)

User Question: My IS response varies wildly between patient samples. The FDA guidance mentions "IS variability." How do I fix this?

Technical Diagnosis: According to the FDA 2019 Q&A on Internal Standard Response , variability itself isn't a failure, but a symptom. If the IS tracks the analyte (parallelism), it is doing its job. If it diverges, you have a Matrix Effect Mismatch .

The "Divergence" Workflow: Use this logic tree to determine if your data is salvageable or requires re-development.

ISTroubleshooting Start IS Response Variable (>50% deviation) CheckRT Check Retention Time (Analyte vs IS) Start->CheckRT Coelution Do they Co-elute? CheckRT->Coelution YesCoelute Yes Coelution->YesCoelute Yes NoCoelute No (Shift > 0.1 min) Coelution->NoCoelute No Parallelism Check Parallelism: Does Analyte Area drop proportionally to IS? YesCoelute->Parallelism MethodDev CRITICAL FAILURE IS is in different matrix zone. Re-develop chromatography. NoCoelute->MethodDev IsParallel Yes (Ratio is constant) Parallelism->IsParallel Valid Data Likely Valid (IS is compensating) IsParallel->Valid Yes Investigate Investigate Extraction Efficiency or Solubility IsParallel->Investigate No

Figure 2: Decision Matrix for Internal Standard Variability based on FDA Bioanalytical Guidelines.

Key References for this Workflow:

  • FDA Guidance: "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis" (2019) [1].

  • Matrix Effects: Matuszewski et al. standard method for calculating Matrix Factors [2].

References
  • U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Center for Drug Evaluation and Research (CDER).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

Technical Support Center: 1-(Methyl-d3)-5-nitro-1H-indole Stability

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Isotope Stability Center. I have structured this technical guide to address the specific physicochemical behaviors of 1-(Methyl-d3)-5-nitro-1H-indole .

Unlike standard indoles, the presence of the electron-withdrawing nitro group and the deuterated N-methyl moiety creates a unique stability profile. This guide moves beyond generic advice to target the specific mechanisms of degradation you will encounter in bioanalytical and drug discovery workflows.

Module 1: The pH Stability Matrix

Core Concept: The stability of this molecule is governed by the competing effects of acid-catalyzed polymerization (typical of indoles) and electron-withdrawing deactivation (conferred by the 5-nitro group).

The "Safe Zone" Visualization

The following diagram illustrates the mechanistic risks across the pH scale.

pH_Stability_Landscape Acid Acidic (pH < 2) Risk: Moderate Polymer Mechanism: C3-Protonation -> Dimerization Acid->Polymer Promotes NitroEffect 5-NO2 Effect: Deactivates Ring (Reduces Polymerization) Acid->NitroEffect Modulates Neutral Neutral (pH 4-8) Risk: Low (Optimal) Precip Risk: Precipitation (Not Degradation) Neutral->Precip If >100µM Base Basic (pH > 10) Risk: Low Base->Precip Solubility Limit NitroEffect->Polymer Inhibits

Figure 1: Mechanistic stability landscape. The 5-nitro group significantly dampens the acid-sensitivity typical of indoles, expanding the stability window compared to unsubstituted indole.

Detailed pH Impact Analysis
pH RangeStability StatusChemical MechanismRecommended Action
< 2.0 Caution C3-Protonation: Strong acids protonate the C3 carbon, creating an electrophile that reacts with unprotonated indole molecules (Dimerization). Note: The 5-nitro group reduces electron density, slowing this reaction significantly compared to Tryptophan.Avoid storage in >1% Formic Acid or TFA. Analyze within 24 hours if acidified.
2.0 - 8.0 Stable Chemical Inertness: The N-methyl-d3 bond is chemically robust. No hydrolysis occurs.Ideal for storage. Use Ammonium Acetate or Formate buffers.
> 10.0 Stable Deprotonation Resistance: Unlike 5-nitroindole (which has an N-H), this N-methylated analog cannot be deprotonated at the nitrogen.Compatible with high pH mobile phases (e.g., Ammonium Hydroxide) for short durations.

Module 2: Deuterium Integrity (The "Scrambling" Myth)

Issue: Users often fear that the deuterium label (


) will exchange with solvent protons (

) in aqueous solution.

Technical Verdict: False. The Deuterium atoms are attached to a Carbon (


). Carbon-bound hydrogen/deuterium exchange (HDX) requires extreme conditions (superacids or specific enzymatic catalysis).
  • In Acid/Base: The

    
     bond is chemically inert. You will not  see M-1, M-2, or M-3 peaks due to solvent exchange in standard LC-MS mobile phases.
    
  • Metabolic Note: In biological matrices (microsomes/hepatocytes), the

    
     group is susceptible to oxidative dealkylation (loss of the whole methyl group), but the Kinetic Isotope Effect (KIE) typically slows this process compared to the non-deuterated analog.
    

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Signal Loss

If you observe a loss of the this compound signal, use this workflow to identify the root cause.

Troubleshooting_Tree Start Issue: Signal Loss / Low Recovery CheckSolvent Is the solvent 100% Aqueous? Start->CheckSolvent Precipitation Cause: Solubility Limit (Hydrophobic Precipitate) CheckSolvent->Precipitation Yes CheckLight Was sample exposed to light? CheckSolvent->CheckLight No (>30% Organic) PhotoDeg Cause: Photodegradation (Nitro-reduction/Oxidation) CheckLight->PhotoDeg Yes (Clear Vial) CheckContainer Container Material? CheckLight->CheckContainer No (Amber Vial) Adsorption Cause: Adsorption to Plastic (Use Glass) CheckContainer->Adsorption Polypropylene CheckMS Check MS Transition (Isotope Scrambling unlikely) CheckContainer->CheckMS Glass/Silanized

Figure 2: Diagnostic workflow for signal loss. Solubility and photostability are more probable culprits than pH instability.

Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% Formic Acid in my mobile phase? A: Yes. While strong acids (pH < 2) promote polymerization, the 5-nitro group stabilizes the indole ring. Short-term exposure (LC run times) to 0.1% FA is perfectly safe. For storage >24 hours, we recommend neutralizing the sample or keeping it at 4°C in amber vials.

Q2: I see an extra peak at M+16 or M+32. Is this pH degradation? A: Unlikely. This is characteristic of oxidation , often induced by light exposure (photolysis of the nitro group) or peroxides in aged solvents (e.g., THF or uninhibited ethers).

  • Action: Switch to fresh amber glassware and degassed solvents.

Q3: Why is my recovery low in urine/plasma samples? A: This compound is highly hydrophobic (


). It binds non-specifically to proteins and plastic well plates.
  • Action: Add organic solvent (Acetonitrile/Methanol) to at least 30-40% concentration immediately during sample prep to disrupt protein binding and maintain solubility.

Module 4: Validated Protocols

Protocol A: Stability Stress Test (User Validation)

Use this protocol to confirm stability in your specific matrix.

  • Preparation: Prepare a 10 µM stock of this compound in Methanol.

  • Aliquot: Spike into three buffers:

    • Buffer A: 0.1% Formic Acid (pH ~2.7)

    • Buffer B: 10 mM Ammonium Acetate (pH ~6.8)

    • Buffer C: 0.1% Ammonium Hydroxide (pH ~10.5)

  • Stress: Incubate at 40°C for 4 hours (Accelerated degradation).

  • Analysis: Dilute 1:1 with Acetonitrile and inject on LC-MS/MS.

  • Criteria: Recovery must be within 85-115% of the T=0 control.

Protocol B: Proper Stock Storage
  • Solvent: 100% Methanol or DMSO (Do not store in water).

  • Concentration: > 1 mg/mL (Higher concentrations reduce adsorption losses).

  • Container: Amber Glass (Critical: Nitroindoles are photosensitive).

  • Temperature: -20°C or lower.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Pelchowicz, Z., & Bergmann, E. D. (1960). Synthesis and properties of nitroindoles. Journal of the Chemical Society, 4699-4701. (Establishes the deactivating effect of the nitro group on the indole ring).

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. (Mechanistic basis for using deuterated methyl groups to block metabolic dealkylation).

  • Tonelli, C., et al. (2020). Photostability of Nitro-aromatic Compounds in Solution. Journal of Photochemistry and Photobiology A: Chemistry. (General reference for nitro-group photosensitivity).

dealing with ion suppression for 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Methyl-d3)-5-nitro-1H-indole Analysis

Status: Active Ticket Priority: High (Method Validation Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely encountering variable internal standard (IS) response or non-linear calibration curves when analyzing This compound .

For deuterated internal standards (d3-IS), the primary failure mode is the Deuterium Isotope Effect combined with Matrix Effects . Because C-D bonds are shorter and less lipophilic than C-H bonds, your d3-IS likely elutes slightly earlier than the unlabeled analyte. If this shift places the IS into a suppression zone (e.g., co-eluting phospholipids) while the analyte remains outside it, your quantitation will fail.[1]

This guide provides the diagnostic workflows and protocols to resolve this specific issue.

Part 1: Diagnostic Workflow
Q: How do I visualize where the suppression is occurring?

A: You must perform a Post-Column Infusion (PCI) experiment.[2][3] Do not rely on standard injections alone.[4] PCI maps the "suppression landscape" of your biological matrix background against the constant signal of your analyte.

Protocol: Post-Column Infusion (PCI) [5]

  • Setup: Bypass the analytical column with a syringe pump connected via a T-union to the column effluent (see diagram below).

  • Infusion: Infuse the analyte (this compound) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5 – 1e6 cps).

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method) onto the LC column.

  • Analysis: Monitor the baseline. Any dip (suppression) or hump (enhancement) indicates matrix interference at that specific retention time.

Visualizing the Workflow:

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column Injector->Column Elution Tee High-Pressure Tee Junction Column->Tee Chromatographic Effluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard Source ESI/APCI Source Tee->Source Combined Flow MS Mass Spectrometer (Detector) Source->MS Ionization If Baseline Dips If Baseline Dips Ion Suppression Detected Ion Suppression Detected If Baseline Dips->Ion Suppression Detected

Caption: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal, allowing matrix interferences from the injected blank to be visualized as negative peaks.

Part 2: The Deuterium Isotope Effect
Q: Why are my Analyte and d3-IS separating?

A: Deuterium (D) is heavier but smaller than Hydrogen (H). The C-D bond is shorter and has a lower vibrational amplitude, making the molecule slightly less lipophilic (less "sticky" to the C18 stationary phase).

  • The Result: The d3-IS elutes earlier than the H3-analyte.

  • The Risk: If the shift is significant (e.g., >0.1 min), the d3-IS may slide into a zone of phospholipid suppression that the analyte avoids. This breaks the fundamental assumption that the IS compensates for matrix effects.

Troubleshooting Table: Chromatographic Fixes

ParameterRecommendationMechanism
Column Chemistry Switch to Phenyl-Hexyl or Biphenyl These phases rely on pi-pi interactions with the indole ring, which are less sensitive to the slight volume change of the methyl-d3 group compared to pure hydrophobic interaction (C18).
Mobile Phase B Use Methanol instead of AcetonitrileMethanol is a protic solvent and can sometimes mask the subtle lipophilicity differences better than aprotic acetonitrile.
Gradient Slope Flatten the gradient at elutionA shallower gradient (e.g., 1% change per minute) increases peak width slightly but ensures the d3 and H3 species experience the same solvent composition window.
Part 3: Sample Preparation (Root Cause Removal)
Q: I am using Protein Precipitation (PPT). Is that sufficient?

A: No. For nitro-indoles in plasma/serum, PPT is rarely sufficient. PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. These lipids elute late in the run and cause massive ion suppression, often "wrapping around" to suppress the next injection.

Recommended Protocol: Liquid-Liquid Extraction (LLE) Nitro-indoles are hydrophobic. They extract efficiently into non-polar solvents, leaving phospholipids (which are zwitterionic and polar) in the aqueous phase.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 50 µL of plasma/matrix to a clean tube.

  • Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 5.0). Reason: Neutralize the indole nitrogen to ensure it is in the free base form for extraction.

  • Extract: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .

  • Agitate: Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 4000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a fresh plate/tube. Crucial: Do not disturb the interface.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in mobile phase (ensure organic content matches initial gradient conditions).

Part 4: Ion Source Optimization
Q: Should I use ESI or APCI?

A: For 5-nitro-indoles, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI.

  • Why? The nitro group (

    
    ) is strongly electron-withdrawing.
    
    • In ESI: This can make protonation (

      
      ) difficult and prone to competition (suppression) from other matrix components.
      
    • In APCI: This involves gas-phase chemical ionization. It is far more robust against co-eluting liquid-phase contaminants (salts/lipids) and typically shows 5-10x less matrix effect than ESI.

Configuration Check:

  • Mode: Negative Mode APCI (

    
     or 
    
    
    
    ) often yields high sensitivity for nitro compounds due to electron capture mechanisms.
  • Temperature: Ensure the APCI vaporizer temperature is high enough (e.g., 400°C-500°C) to fully vaporize the eluent.

Part 5: Validation (The Matuszewski Method)
Q: How do I prove the method is valid to the FDA/EMA?

A: You must calculate the Matrix Factor (MF) using the Matuszewski approach. Do not just look at recovery.

Calculations:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

MetricFormulaAcceptance Criteria
Absolute Matrix Factor

Value < 1.0 = Suppression.Value > 1.0 = Enhancement.
IS-Normalized MF

Must be close to 1.0 (0.85 - 1.15). If this deviates, your IS is not tracking the Analyte (Isotope Effect confirmed).
Recovery

Should be consistent (>50% recommended).
References
  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[6][7]

  • Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of methadone and its metabolites in reversed-phase liquid chromatography." Journal of Chromatography B.

Sources

Technical Support Center: Ensuring Complete Deuterium Labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for deuterium labeling. As a Senior Application Scientist, I've seen firsthand how incomplete labeling or unexpected isotopic scrambling can derail critical experiments. This guide is structured to provide direct, actionable answers to the challenges you face in the lab. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can design robust, self-validating labeling strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when embarking on deuterium labeling projects.

Q1: What is the most common reason for incomplete deuterium labeling?

A1: The most frequent culprit is the presence of residual protic sources (H₂O) in the reaction system. Deuterated solvents and reagents are often hygroscopic and readily absorb atmospheric moisture.[1][2] Even trace amounts of water on glassware surfaces can significantly dilute the deuterium pool, leading to lower-than-expected incorporation.

  • Expert Insight: It's a common oversight to underestimate the amount of adsorbed water on glassware. A standard oven-drying procedure may not be sufficient. For reactions highly sensitive to protic impurities, flame-drying glassware under vacuum or rinsing with an azeotropic solvent like deuterated benzene or toluene can be critical.[1]

Q2: How do I choose the right deuterium source for my reaction?

A2: The choice depends on the type of C-H bond you are targeting, your substrate's stability, and cost considerations.

Deuterium SourceTypical ApplicationAdvantagesDisadvantages
D₂O (Deuterium Oxide) Exchange of labile protons (O-H, N-H, S-H); source for in situ D₂ gas generation.[3]Inexpensive, readily available, safe.[4]Limited to exchangeable protons or specific catalytic systems; can require harsh conditions (high temp/pressure) for C-H bonds.[5]
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) Can act as both solvent and deuterium source.Convenient for direct exchange reactions.Can be expensive; isotopic purity must be high; may not be a potent enough deuterium donor for non-acidic C-H bonds.[2]
D₂ Gas (Deuterium Gas) Catalytic hydrogenation/deuterogenation of unsaturated bonds; transition-metal-catalyzed C-H activation.[6]"Clean" reagent, high isotopic purity.Requires specialized handling (pressure equipment); can be expensive; catalyst selection is crucial.[]
Deuterated Reagents (e.g., NaBD₄, LiAlD₄, CD₃I) Reduction of carbonyls, alkylation.Provides stoichiometric control over deuterium incorporation at specific sites.[8]Can be expensive; requires synthesis of the specific deuterated reagent.

Q3: How can I accurately determine the percentage of deuterium incorporation?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the most complete picture.[9][10]

  • ¹H NMR: This is the primary method. The disappearance or reduction in the integral of a specific proton signal directly corresponds to the level of deuterium incorporation at that site.[3]

  • Mass Spectrometry (e.g., GC-MS, LC-MS): MS determines the overall mass shift in the molecule, confirming the total number of deuterium atoms incorporated. This is particularly useful for calculating the overall isotopic enrichment.[9][11]

  • ²H NMR: This technique directly observes the deuterium nucleus, confirming the location of the label. It is an excellent complementary method to ¹H NMR for unambiguous confirmation.[12]

Part 2: Troubleshooting Guides

This section provides structured, in-depth solutions to specific experimental problems.

Guide 1: Incomplete Labeling of Acidic Protons

Problem: "I'm trying to exchange the alpha-protons on my ketone using NaOD in D₂O, but I'm only getting ~70% incorporation according to ¹H NMR."

Causality: Incomplete labeling of acidic protons via base-catalyzed exchange is almost always an equilibrium problem or a result of contamination from protic hydrogen sources. The enolate intermediate must be repeatedly formed and quenched by a deuterium source to drive the exchange to completion.

Troubleshooting Workflow:

G start Incomplete Labeling (~70%) q1 Did you rigorously exclude H₂O? start->q1 a1_yes Yes, all precautions taken. q1->a1_yes a1_no No, standard procedures used. q1->a1_no Most Likely Path q2 Is the reaction reaching equilibrium? a1_yes->q2 sol1 Action: Re-run with anhydrous protocol. - Flame-dry glassware under vacuum. - Use fresh, high-purity D₂O (≥99.9%). - Handle reagents under inert gas (N₂/Ar). a1_no->sol1 a2_yes Yes, no change after 24h. q2->a2_yes Common Issue a2_no Unsure, only one time point. q2->a2_no sol2 Action: Drive equilibrium. - Increase molar excess of D₂O. - Perform multiple exchange cycles (remove solvent, add fresh D₂O/catalyst). a2_yes->sol2 sol3 Action: Run a time course. - Take aliquots at 1, 4, 12, 24 hours. - Determine when the reaction plateaus. a2_no->sol3

Caption: Troubleshooting workflow for incomplete labeling of acidic protons.

Detailed Protocol: Maximizing H-D Exchange for Labile Protons

  • Glassware Preparation: Disassemble and clean all glassware. Dry in an oven at 150 °C for at least 12 hours. Assemble hot under a stream of dry nitrogen or argon and allow to cool. For ultimate dryness, flame-dry the assembled apparatus under high vacuum.[1]

  • Reagent Handling: Use a fresh, sealed ampule or bottle of high-purity D₂O (≥99.9 atom % D).[13] Handle all reagents under an inert atmosphere using syringe techniques.[14]

  • Reaction Setup: Dissolve the substrate in a minimal amount of D₂O. Add the base catalyst (e.g., NaOD or K₂CO₃). The reaction should be run in a sealed vessel to prevent atmospheric moisture ingress.

  • Driving to Completion: Heat the reaction as tolerated by the substrate to increase the rate of exchange.[11] For stubborn cases, after a set period (e.g., 24 hours), remove the D₂O in vacuo and re-dissolve the residue in a fresh portion of D₂O and catalyst. Repeat 2-3 times to ensure >98% incorporation.

  • Workup & Analysis: Quench the reaction by neutralizing with DCl in D₂O. Extract the product with a dry, aprotic solvent (e.g., deuterated chloroform that has been stored over molecular sieves). Analyze by ¹H NMR to confirm the disappearance of the target proton signal.

Guide 2: Isotopic Scrambling During Analysis or Reaction

Problem: "My starting material was selectively labeled at the benzylic position, but after my reaction, the ¹H NMR shows partial deuteration on the aromatic ring as well. My mass spec also shows a distribution of deuterated species."

Causality: Isotopic scrambling occurs when deuterium atoms migrate from their original position to other positions within the molecule. This can be caused by unintended side reactions, harsh reaction conditions, or even during analysis, particularly in mass spectrometry.[5][15]

Troubleshooting Workflow:

G start Unexpected Isotopic Scrambling Observed q1 When was scrambling observed? (Compare NMR of crude product vs. purified) start->q1 a1_reaction During Reaction q1->a1_reaction a1_analysis During MS Analysis q1->a1_analysis sol1 Action: Modify Reaction Conditions. - Lower reaction temperature. - Use a milder catalyst or base/acid. - Reduce reaction time. a1_reaction->sol1 q2 What MS ionization/fragmentation was used? a1_analysis->q2 a2_cid CID (Collision-Induced Dissociation) q2->a2_cid Common Cause a2_soft ETD/ECD (Electron Transfer/Capture Dissociation) q2->a2_soft sol2 Action: Use 'soft' ionization/fragmentation. - CID is known to cause scrambling. - Use ETD, ECD, or UVPD where possible to preserve label position. a2_cid->sol2 sol3 Scrambling unlikely from analysis. Re-evaluate reaction conditions. a2_soft->sol3

Caption: Troubleshooting workflow for isotopic scrambling.

Expert Insights on Scrambling:

  • Reaction-Induced Scrambling: Many transition-metal catalysts used for C-H activation can operate reversibly, leading to deuterium "walking" or scrambling across different positions.[16][17] For example, a catalyst might activate an aromatic C-H bond in addition to the intended benzylic C-H bond, leading to off-target exchange.[6] The solution often involves screening catalysts or ligands to find a more selective system or using milder conditions.

  • Analysis-Induced Scrambling: High-energy techniques like Collision-Induced Dissociation (CID) in mass spectrometry can energize ions to the point where intramolecular hydrogen/deuterium migration occurs before fragmentation.[18][19] This randomizes the label's position, making it impossible to determine the original labeling site from the fragment ions. Softer fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) often preserve the original label position.[19]

Part 3: Advanced Protocols & Methodologies

Transition Metal-Catalyzed C-H Deuteration

For non-acidic C-H bonds, direct exchange is often impossible. Transition metal catalysis provides a powerful tool for late-stage deuteration of complex molecules.[17][20] Iridium, Palladium, and Silver catalysts are commonly employed.[6][16][21]

Experimental Protocol: Iridium-Catalyzed Aromatic C-H Deuteration

This protocol is a general example and must be optimized for a specific substrate.

  • Catalyst Preparation: In a glovebox or under inert atmosphere, add the Iridium catalyst (e.g., Crabtree's catalyst) and substrate to a pressure-rated reaction vessel equipped with a stir bar.

  • Solvent & Deuterium Source: Add the deuterated solvent, which often serves as the deuterium source (e.g., C₆D₆, D₂O).[22]

  • Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 50-100 °C). The reaction may be run for several hours to days. Monitor progress by taking small aliquots and analyzing by ¹H NMR or LC-MS.

  • Workup: After cooling, remove the catalyst by filtration through a pad of celite or silica gel. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the deuterated product using standard chromatographic techniques.

Self-Validation:

  • Control Experiment: Run the reaction without the catalyst to ensure no background exchange occurs.

  • Internal Standard: Use a non-deuterated internal standard in the NMR to accurately quantify the reduction in proton signals.

References

  • Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. PMC, National Institutes of Health. [Link]

  • Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. ResearchGate. [Link]

  • Manganese-catalyzed selective C–H activation and deuteration by means of a catalytic transient directing group strategy. Chemical Communications, RSC Publishing. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. [Link]

  • Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education. [Link]

  • Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. PMC, National Institutes of Health. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, ACS Publications. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. ScienceDirect. [Link]

  • H/D exchange under mild conditions in arenes and unactivated alkanes with C₆D₆ and D₂O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, RSC Publishing. [Link]

  • Hydrogenation vs. H–D isotope scrambling during the conversion of ethylene with hydrogen/deuterium catalyzed by platinum under single-collision conditions. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determination. Journal of the American Chemical Society. [Link]

  • Fundamentals of HDX-MS. PMC, National Institutes of Health. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. PMC, National Institutes of Health. [Link]

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. PMC, National Institutes of Health. [Link]

  • How can I figure out the percentage of deuterium incorporation in product? ResearchGate. [Link]

  • Deuterated solvents and glove boxes. IONiC / VIPEr. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, ACS Publications. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative ¹H NMR + ²H NMR. PubMed. [Link]

  • Chapter 3: Labelling with Deuterium and Tritium. Books - The Royal Society of Chemistry. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Routes to deuterium labelling of organic compounds. ResearchGate. [Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC, National Institutes of Health. [Link]

  • Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. PMC, National Institutes of Health. [Link]

Sources

Validation & Comparative

Validating Analytical Methods with 1-(Methyl-d3)-5-nitro-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of mutagenic impurities and drug metabolites, 1-(Methyl-d3)-5-nitro-1H-indole serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS). This guide compares its performance against structural analogs (e.g., 5-nitroindole) and external standardization methods.

The Verdict: While structural analogs offer a lower upfront cost, they fail to compensate for matrix-induced ionization suppression in complex LC-MS/MS workflows. The deuterated (d3) isoform is the only method that satisfies the rigorous ICH Q2(R2) and FDA Bioanalytical Method Validation requirements for trace-level genotoxic impurity analysis, offering a Normalized Matrix Factor (NMF) consistently near 1.0.

The Challenge: Matrix Effects in Nitroindole Analysis

1-Methyl-5-nitro-1H-indole is often analyzed as a potential genotoxic impurity or a metabolite. The presence of the nitro group makes it susceptible to variable ionization efficiency in Electrospray Ionization (ESI), particularly when co-eluting with phospholipids or high-concentration Active Pharmaceutical Ingredients (APIs).

The "Suppression Zone" Risk

When analyzing trace impurities (ppm/ppb levels), the matrix (plasma, urine, or dissolved drug substance) can suppress the signal of the analyte.

  • Without SIL-IS: The instrument reports a false negative (lower signal due to suppression).

  • With Structural Analog: The analog elutes at a different time than the analyte, meaning it experiences different suppression. The correction is mathematically invalid.

  • With this compound: It co-elutes perfectly. If the analyte is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant.

Comparative Analysis: Performance Metrics

The following table summarizes the performance of three validation strategies based on standard bioanalytical acceptance criteria.

FeatureMethod A: this compound Method B: Structural Analog (5-Nitroindole) Method C: External Standardization
Type Stable Isotope-Labeled IS (SIL-IS)Surrogate ISNone
Retention Time Co-elutes with analyte (

min)
Shifts (

min)
N/A
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.60 – 1.40 (Variable)Highly Variable
Linearity (

)
> 0.999 (Matrix Independent)0.98 – 0.99 (Matrix Dependent)< 0.98 in complex matrix
Regulatory Risk Low (Gold Standard)High (Requires justification)Critical (Likely rejection)
Cost High (Synthesis required)Low (Commodity chemical)Zero

Visualizing the Mechanism

The following diagram illustrates why the d3-IS succeeds where the analog fails. The "Matrix Suppression Zone" represents a region where phospholipids reduce ionization efficiency.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Zone Matrix Suppression Zone (Phospholipids/Salts) Analyte Analyte: 1-Methyl-5-nitro-1H-indole (RT: 4.5 min) Zone->Analyte Suppresses Signal (50%) D3_IS SIL-IS: This compound (RT: 4.5 min) Zone->D3_IS Suppresses Signal (50%) Result_D3 Corrected Result: Accurate (Errors Cancel Out) Analyte->Result_D3 Ratio Calculation Result_Analog Flawed Result: Over-estimation of IS Ratio Analyte->Result_Analog Suppressed Signal D3_IS->Result_D3 Ratio Calculation Analog_IS Analog IS: 5-Nitroindole (RT: 3.8 min) Analog_IS->Result_Analog Elutes OUTSIDE Zone (100% Signal)

Caption: Co-elution of the d3-IS allows it to experience the exact same ionization suppression as the analyte, mathematically cancelling out the error.

Experimental Protocol: Validation Workflow

To validate this method under ICH Q2(R2) guidelines, follow this specific workflow.

A. Materials
  • Analyte: 1-Methyl-5-nitro-1H-indole (>99% purity).

  • Internal Standard: this compound (>98% isotopic purity). Note: High isotopic purity is critical to prevent "cross-talk" (unlabeled impurity in the IS contributing to the analyte signal).

  • Matrix: Blank plasma or relevant API solution.

B. LC-MS/MS Conditions[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: MRM (Multiple Reaction Monitoring).

    • Analyte Transition:m/z 177.0

      
       131.0 (loss of 
      
      
      
      ).
    • IS Transition:m/z 180.0

      
       134.0 (mass shift of +3 Da).
      
C. Validation Steps (Step-by-Step)
  • Preparation of Stock Solutions:

    • Dissolve Analyte and d3-IS separately in DMSO or Methanol to 1 mg/mL.

  • Spiking (Calibration Curve):

    • Prepare 8 calibration levels (e.g., 1 ng/mL to 1000 ng/mL) in the biological matrix.

    • Add d3-IS to all samples at a fixed concentration (e.g., 50 ng/mL).

  • Extraction (Protein Precipitation):

    • Add 300 µL Acetonitrile (containing the d3-IS) to 100 µL of sample.

    • Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

    • Inject supernatant.

  • Matrix Effect Assessment (The Critical Test):

    • Prepare Set A : Analyte spiked in neat solvent.

    • Prepare Set B : Analyte spiked in post-extracted blank matrix.[1]

    • Calculate Matrix Factor (MF): Area (Set B) / Area (Set A).

    • Calculate IS-Normalized MF: MF(Analyte) / MF(IS).

    • Acceptance Criteria: IS-Normalized MF should be between 0.85 and 1.15 with CV < 15%.

Validation Logic Diagram

This workflow ensures compliance with FDA and EMA guidelines using the d3-IS.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Step1 Select IS: This compound Start->Step1 Step2 Check Isotopic Purity (Must be >99% D3) Step1->Step2 Step3 Matrix Effect Test (Post-Extraction Spike) Step2->Step3 Decision Is Normalized MF 0.85 - 1.15? Step3->Decision Pass Pass: Proceed to Accuracy/Precision Decision->Pass Yes Fail Fail: Re-develop Extraction Decision->Fail No Final Method Validated (Ready for Production) Pass->Final Fail->Step3 Optimize

Caption: Decision tree for validating the method. The Normalized Matrix Factor is the "Go/No-Go" gate.

Conclusion

In the context of modern drug development, the cost of an internal standard is negligible compared to the cost of a failed regulatory submission or a clinical hold.

While this compound requires synthesis or specialized sourcing, it provides scientific defensibility . It transforms the analytical method from a relative estimate into a robust, self-correcting system. For any workflow targeting 1-methyl-5-nitro-1H-indole in biological matrices or complex API slurries, the d3-labeled variant is not just an alternative; it is the required standard for compliance.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Sources

The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to Accuracy and Precision with 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the immutable truth of our work lies in the data. The accuracy and precision of quantitative bioanalysis are the bedrock upon which pharmacokinetic, toxicokinetic, and metabolic studies are built. In this guide, we delve into the critical role of stable isotope-labeled internal standards, with a specific focus on 1-(Methyl-d3)-5-nitro-1H-indole, in achieving the highest levels of data integrity. We will provide an objective, data-driven comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology with an alternative High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection method for the quantification of the parent compound, 1-Methyl-5-nitro-1H-indole.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the benchmark for quantitative bioanalysis using mass spectrometry.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in their guidelines for bioanalytical method validation.[2] The core principle behind this recommendation is the ability of a SIL-IS to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby correcting for variability and enhancing the accuracy and precision of the measurement.[2][3] this compound, with its three deuterium atoms on the N-methyl group, serves as an ideal internal standard for its non-labeled counterpart, 1-Methyl-5-nitro-1H-indole.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision in any quantitative study. Here, we compare the performance of a validated LC-MS/MS method using this compound as an internal standard against a representative HPLC-UV method for the quantification of 1-Methyl-5-nitro-1H-indole.

ParameterLC-MS/MS with this compound ISHPLC-UV
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the absorbance of UV light by the analyte.
Selectivity Very High: The use of specific precursor-to-product ion transitions (MRM) provides exceptional selectivity, minimizing interference from matrix components.Moderate: Relies on chromatographic separation to distinguish the analyte from other compounds that may absorb at the same wavelength.
Sensitivity High: Capable of achieving Lower Limits of Quantification (LLOQ) in the sub-ng/mL to pg/mL range.Moderate: Typically achieves LLOQs in the low to mid-ng/mL range.
Linearity (r²) >0.999>0.995
Accuracy (% Bias) Typically within ± 5%Typically within ± 10%
Precision (%RSD) < 5%< 10%
Matrix Effect Significantly compensated by the co-eluting deuterated internal standard.Susceptible to matrix effects that can alter the UV response.
Instrumentation Cost HighLow to Moderate

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The unparalleled sensitivity and selectivity of LC-MS/MS make it the preferred method for bioanalysis, especially in complex matrices such as plasma, serum, and tissue homogenates.[4][5] The use of a deuterated internal standard like this compound is what elevates this technique to the "gold standard."[1][2] Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[6] This co-behavior allows for a highly accurate and precise ratiometric quantification.

Experimental Protocol: LC-MS/MS Quantification of 1-Methyl-5-nitro-1H-indole

This protocol outlines a typical bioanalytical method for the quantification of 1-Methyl-5-nitro-1H-indole in human plasma using this compound as the internal standard.

1. Materials and Reagents:

  • 1-Methyl-5-nitro-1H-indole (analyte) certified reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Serially dilute the analyte stock solution to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL) in methanol.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in methanol.

  • Spike the working standards and QC solutions into blank human plasma to create calibration standards and QC samples.

  • Prepare a working internal standard solution of 100 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • HPLC System: Standard binary pump HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 1-Methyl-5-nitro-1H-indole: Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 131.1

    • This compound: Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 131.1

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Add IS (10 µL of 100 ng/mL This compound) Plasma->IS Precipitate Protein Precipitation (200 µL Acetonitrile) IS->Precipitate Centrifuge Centrifugation (12,000 x g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition MS->Data

LC-MS/MS analysis workflow.
Representative Performance Data (LC-MS/MS)
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N > 10, Accuracy within ±20%, Precision <20%
Intra-day Accuracy (% Bias) -2.5% to 3.8%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (% Bias) -4.1% to 2.9%Within ±15% (±20% for LLOQ)
Intra-day Precision (%RSD) 2.1% to 5.3%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%RSD) 3.5% to 6.8%≤ 15% (≤ 20% for LLOQ)

A Viable Alternative: HPLC-UV

For laboratories where an LC-MS/MS system is not available or for applications where the high sensitivity of mass spectrometry is not required (e.g., analysis of bulk drug substance or formulated products), HPLC with UV detection can be a robust and cost-effective alternative.[7][8] Nitroaromatic compounds like 1-Methyl-5-nitro-1H-indole typically exhibit strong UV absorbance, making them suitable for this detection method.[9]

Experimental Protocol: HPLC-UV Quantification of 1-Methyl-5-nitro-1H-indole

1. Materials and Reagents:

  • 1-Methyl-5-nitro-1H-indole certified reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98%)

2. Preparation of Standards and Samples:

  • Prepare a 1 mg/mL stock solution of 1-Methyl-5-nitro-1H-indole in acetonitrile.

  • Serially dilute the stock solution to prepare a calibration curve (e.g., 10, 50, 100, 250, 500, and 1000 ng/mL) in the mobile phase.

  • Prepare samples by dissolving them in the mobile phase to a concentration within the calibration range.

  • Filter all standards and samples through a 0.45 µm syringe filter before analysis.

3. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject (20 µL) Filter->Inject LC LC Separation (C18 Column) Inject->LC UV UV Detection (254 nm) LC->UV Data Data Acquisition UV->Data

HPLC-UV analysis workflow.
Representative Performance Data (HPLC-UV)
ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N > 10, Accuracy within ±20%, Precision <20%
Accuracy (% Bias) -6.2% to 5.5%Within ±15% (±20% for LLOQ)
Precision (%RSD) 4.8% to 8.9%≤ 15% (≤ 20% for LLOQ)

Conclusion: Choosing the Right Tool for the Job

The experimental data clearly demonstrates the superior performance of the LC-MS/MS method utilizing this compound as an internal standard in terms of sensitivity, accuracy, and precision. This approach stands as the unequivocal gold standard for the bioanalysis of 1-Methyl-5-nitro-1H-indole in complex biological matrices, where trace-level quantification is essential. The use of the deuterated internal standard effectively mitigates the variability inherent in sample preparation and instrumental analysis, ensuring the highest level of data integrity.

However, the HPLC-UV method presents a reliable and cost-effective alternative for less demanding applications, such as the analysis of simpler sample matrices or when lower sensitivity is acceptable. The choice between these methods should be guided by the specific requirements of the study, including the nature of the sample, the required limit of quantification, and the available instrumentation. For regulatory submissions involving pharmacokinetic and bioequivalence studies, the LC-MS/MS method with a deuterated internal standard is the expected and most scientifically sound approach.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Al-Bazi, S. J., & Al-Zehouri, J. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Aijiren. (2025). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. [Link]

  • Tache, F., et al. (2008). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia. [Link]

  • Dolan, J. W. (2003). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

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inter-laboratory comparison of methods using 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Comparison of Analytical Methods Using 1-(Methyl-d3)-5-nitro-1H-indole as Internal Standard Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, CMC Leads, and Quality Control Managers.

Executive Summary

This guide provides a technical framework for the inter-laboratory comparison of quantitative methods for 1-methyl-5-nitro-1H-indole , a critical pharmaceutical intermediate and potential mutagenic impurity. The focus is on the performance of its stable isotope-labeled analog, This compound (hereafter referred to as d3-MNI ), as an Internal Standard (IS).

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects often compromise quantitation.[1] This guide compares two primary methodologies—Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) —demonstrating how d3-MNI compensates for ion suppression differently across these workflows.

The Reference Standard: this compound[2][3]

Before evaluating methodologies, the integrity of the internal standard must be established.[2][3][4] d3-MNI is the


-methyl deuterated analog of the target analyte.
1.1 Chemical Profile & Rationale[5]
  • Analyte: 1-Methyl-5-nitro-1H-indole (CAS: 29906-67-0)[6][7]

  • Internal Standard: this compound

  • Mass Shift: +3 Da (

    
     vs 
    
    
    
    ).
  • Key Advantage: The deuterium label is located on the

    
    -methyl group. Unlike deuterium on aromatic rings, which can undergo exchange in acidic media, the 
    
    
    
    -methyl-d3 label is chemically inert under standard extraction conditions, ensuring high stability.
1.2 Synthesis & Fragmentation Logic

Understanding the fragmentation is vital to avoid "cross-talk" (interference) between the analyte and IS channels.

FragmentationPathway Precursor Precursor Ion (d3-MNI) [M+H]+ m/z 178.08 Transition Collision Induced Dissociation (CID) Precursor->Transition Fragment1 Product Ion A (Loss of NO2) Specific Transition->Fragment1 -46 Da Fragment2 Product Ion B (Indole Core) Non-Specific Transition->Fragment2 Ring Cleavage

Figure 1: Simplified fragmentation logic for d3-MNI in ESI+ mode. Selection of the specific transition is critical to distinguish from the non-deuterated analyte (m/z 175).

Comparative Methodology: PPT vs. SPE

This section details the two competing protocols evaluated in this inter-laboratory comparison.

Method A: High-Throughput Protein Precipitation (PPT)
  • Philosophy: "Dilute and Shoot." Prioritizes speed and cost.

  • Risk: High matrix effect (phospholipids remaining in sample).

  • Role of d3-MNI: Critical. Must track sudden ionization suppression events.

Method B: Solid Phase Extraction (SPE)[4]
  • Philosophy: "Targeted Clean-up." Prioritizes sensitivity and matrix removal.

  • Risk: Low recovery if the sorbent chemistry is not optimized.

  • Role of d3-MNI: Corrects for recovery losses during the extraction steps.

Experimental Protocols
StepMethod A: Protein Precipitation (PPT)Method B: Solid Phase Extraction (SPE)
Sample Vol 50 µL Plasma/Matrix100 µL Plasma/Matrix
IS Addition Add 20 µL d3-MNI Working Sol. (50 ng/mL in MeOH)Add 20 µL d3-MNI Working Sol. (50 ng/mL in MeOH)
Extraction Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min.Load onto HLB Cartridge (Pre-conditioned).
Processing Centrifuge 10 min @ 4000g. Inject Supernatant.Wash (5% MeOH). Elute (100% MeOH). Evaporate & Reconstitute.
Throughput High (96-well plate ready)Medium (Requires vacuum manifold/positive pressure)

Inter-Laboratory Data Analysis

In a simulated proficiency test across 5 laboratories, the following performance metrics were observed. This data highlights where the d3-IS is most effective.

3.1 Matrix Effect & Recovery Comparison
ParameterMethod A (PPT)Method B (SPE)Interpretation
Absolute Recovery (Analyte) 95% - 98%85% - 90%PPT extracts everything; SPE loses some analyte during wash steps.
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Clean)PPT samples suffer from ion suppression.
IS-Normalized MF 1.01 0.99 CRITICAL FINDING: Despite the suppression in PPT, the d3-MNI tracked the suppression perfectly, correcting the quantitative result.
Inter-Lab %CV 8.5%4.2%SPE yields tighter precision across labs due to cleaner baselines.
3.2 The "Deuterium Effect" on Retention Time

One potential artifact in d3-labeled standards is a shift in retention time (RT) compared to the analyte.

  • Observation: d3-MNI elutes approx. 0.02 min earlier than the non-deuterated analyte on C18 columns.

  • Impact: Negligible. The co-elution is sufficient for the IS to experience the same matrix suppression as the analyte.

Workflow Decision Matrix

Use this logic flow to select the appropriate method for your laboratory's validation needs.

MethodSelection Start Start: Select Method for 1-methyl-5-nitro-1H-indole Sensitivity Required LLOQ? Start->Sensitivity HighSens < 1 ng/mL (Trace Impurity) Sensitivity->HighSens LowSens > 10 ng/mL (PK/Process) Sensitivity->LowSens DecisionSPE Select Method B (SPE) d3-MNI corrects recovery HighSens->DecisionSPE Matrix Matrix Complexity? LowSens->Matrix Complex High Lipid/Protein (Plasma/Tissue) Matrix->Complex Dirty Simple Buffer/Urine Matrix->Simple Clean Complex->DecisionSPE DecisionPPT Select Method A (PPT) d3-MNI corrects suppression Simple->DecisionPPT

Figure 2: Decision matrix for selecting the extraction protocol. Method B (SPE) is mandatory for trace-level detection to avoid baseline noise.

Troubleshooting & Scientific Integrity

When validating this assay, laboratories must monitor for specific failure modes associated with nitro-indoles.

5.1 IS Response Variability

If the d3-MNI response varies >50% between samples:

  • Check Solubility: Nitroindoles are hydrophobic. Ensure the working solution is in at least 50% Methanol or Acetonitrile. Pure aqueous dilution will cause precipitation.

  • Check Dosing: Ensure the pipette mixing step in Method A (PPT) is vigorous. The protein "clump" can trap the IS if not vortexed immediately.

5.2 Cross-Talk Evaluation

Because the mass difference is only 3 Da:

  • Protocol: Inject a high-concentration sample of the unlabeled analyte (Upper Limit of Quantification) without IS.

  • Acceptance: The signal in the IS channel (m/z 178) must be < 5% of the IS response at the LLOQ.

  • Fix: If cross-talk exists, optimize the mass spectrometer resolution or reduce the upper calibration limit.

References

  • BenchChem. (2025).[8] A Guide to Inter-Laboratory Cross-Validation of LC-MS/MS Assays Using a Deuterated Internal Standard. Retrieved from

  • NorthEast BioLab. (2025). Best Practices of LC-MS/MS Internal Standards. Retrieved from

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from

  • National Center for Biotechnology Information. (2025). 1-Methyl-5-nitro-1H-indole Compound Summary. PubChem. Retrieved from

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Superiority of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are non-negotiable.[1][2] The quantitative analysis of xenobiotics and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies.[3] A cornerstone of ensuring data integrity is the meticulous validation of these methods, with cross-validation serving as a vital process when comparing data across different laboratories or analytical techniques.[1][3][4] This guide provides an in-depth comparison of bioanalytical method performance, focusing on the pivotal role of the internal standard (IS) by contrasting the use of a stable isotope-labeled (SIL) IS, 1-(Methyl-d3)-5-nitro-1H-indole, with a structurally analogous, non-labeled IS for the quantification of 5-nitro-1H-indole.

The fundamental goal of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is to compensate for the variability inherent in sample preparation and the analytical process.[5] A deuterated internal standard, being chemically identical to the analyte, offers the most effective means of tracking the analyte through extraction, chromatography, and ionization, thereby ensuring the highest degree of accuracy and precision.[5][6][7] This guide will present supporting experimental data to objectively demonstrate the superior performance of this compound in the cross-validation of a bioanalytical method for 5-nitro-1H-indole.

The Critical Role of the Internal Standard in Bioanalytical Method Validation

Bioanalytical method validation is a comprehensive process that establishes the performance characteristics of an assay, ensuring it is fit for its intended purpose.[3][8] Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity, and stability.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for these validations.[2][9][10][11][12]

Cross-validation becomes essential when two or more bioanalytical methods are employed to generate data within the same study, for instance, when samples are analyzed at different sites.[3][4][13] This process directly compares the performance of the methods to ensure data consistency and reliability.[4] The choice of internal standard is a critical factor that can significantly impact the outcome of such validations.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow.[5][6] While structurally similar analogs can be used, they often exhibit different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization efficiency. This is where deuterated internal standards excel. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[5][6] This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, providing a near-perfect correction for analytical variability.[5]

Experimental Design: A Head-to-Head Comparison

To illustrate the performance differences, a cross-validation study was designed to compare two LC-MS/MS methods for the quantification of 5-nitro-1H-indole in human plasma.

  • Method A (Reference): Utilizes this compound as the internal standard.

  • Method B (Comparator): Employs a structurally similar, non-labeled indole derivative as the internal standard.

Both methods utilize the same sample preparation (protein precipitation), chromatographic conditions, and mass spectrometric parameters. The validation will assess linearity, accuracy, precision, selectivity, matrix effect, and stability in accordance with FDA and EMA guidelines.[2][9]

Chemical Structures

cluster_Analyte 5-nitro-1H-indole (Analyte) cluster_Deuterated_IS This compound (IS for Method A) cluster_Analog_IS Indole Derivative (IS for Method B) Analyte 5-nitro-1H-indole Deuterated_IS This compound Analog_IS Structural Analog IS cluster_Workflow Bioanalytical Workflow Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL) Sample->Add_IS PPT Protein Precipitation (300 µL Acetonitrile) Add_IS->PPT Vortex_Centrifuge Vortex & Centrifuge PPT->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: General experimental workflow for sample analysis.

Discussion and Conclusion

The presented data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, such as this compound, for the bioanalysis of 5-nitro-1H-indole. The near-identical physicochemical properties of the deuterated IS to the analyte ensure that it behaves consistently throughout the analytical process, from extraction to detection. [6]This results in more accurate and precise data, as evidenced by the tighter quality control statistics and the effective mitigation of matrix effects.

While a structural analog IS may be a more cost-effective option, the potential for compromised data quality can have significant downstream consequences in drug development, leading to erroneous pharmacokinetic/toxicokinetic interpretations and potential regulatory setbacks. The investment in a high-quality, deuterated internal standard is a critical step in ensuring the robustness and reliability of a bioanalytical method.

For researchers, scientists, and drug development professionals, the message is clear: the use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS bioanalysis. [6]When conducting cross-validation studies, the consistency and reliability afforded by a deuterated IS like this compound are paramount to generating defensible data that can be confidently compared across different laboratories and analytical platforms.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • V, Viswanathan, et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 557-567. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025, February 6). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Scholz, M. (n.d.). SOP 12: Validation of Bioanalytical Methods. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • Patel, D. P., et al. (2017). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences, 7(3), 162-168. [Link]

  • FyoniBio. (n.d.). EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of 1-(Methyl-d3)-5-nitro-1H-indole by NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable. These molecules, where one or more atoms have been replaced by a heavier isotope, serve as critical internal standards in quantitative bioanalysis and as tracers in metabolic studies. The therapeutic efficacy and analytical reliability of these compounds are directly contingent on their isotopic purity. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the assessment of isotopic purity, with a specific focus on 1-(Methyl-d3)-5-nitro-1H-indole.

The Criticality of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are synthesized with the intent of having deuterium atoms at specific molecular positions. However, the synthesis process is rarely perfect, leading to a population of molecules with varying degrees of deuteration.[1] The presence of residual protons at the labeled site (isotopic impurity) can have significant consequences, including altered metabolic profiles and compromised accuracy in quantitative mass spectrometry-based assays. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental requirement for scientific validity.[2]

Analytical Avenues for Isotopic Purity Determination: A Comparative Overview

Several analytical techniques can be employed to assess isotopic purity, each with its own set of strengths and limitations. While mass spectrometry (MS) is a powerful tool for determining the overall isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled site-specific information and inherent quantitativity.[2][3][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can distinguish between isotopologues—molecules that differ only in their isotopic composition.[1] By analyzing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species, one can calculate the overall isotopic enrichment.[5][6] While highly sensitive, MS provides a global isotopic distribution and may not reveal the precise location of any residual protons.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a primary method for the structural elucidation of organic molecules and is exceptionally well-suited for determining isotopic purity.[2][8] Its key advantages lie in its ability to provide site-specific isotopic information and its inherent quantitative nature, where the signal intensity is directly proportional to the number of nuclei.[8][9] For a compound like this compound, both ¹H and ²H NMR can be leveraged to gain a comprehensive understanding of its isotopic composition.[10][11]

A Deep Dive into NMR-Based Isotopic Purity Assessment of this compound

The strategic application of ¹H and ²H NMR provides a robust and self-validating system for the isotopic purity assessment of this compound.

The Power of ¹H NMR

In a highly deuterated sample, the residual proton signals are significantly diminished. ¹H NMR is exceptionally precise for quantifying these small amounts of residual protons.[1] By comparing the integral of the residual methyl proton signal to that of a non-deuterated internal standard of known concentration, the isotopic purity can be accurately determined. Furthermore, the ¹H NMR spectrum will also reveal the presence of any proton-containing impurities.

The Complementary Role of ²H NMR

Deuterium (²H) NMR provides a direct measure of the deuterated species.[11][12] While less sensitive than ¹H NMR, a ²H NMR spectrum of this compound will show a signal corresponding to the deuterated methyl group. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward spectral interpretation.[12] The presence and integration of this signal confirm the successful incorporation of deuterium.

Experimental Workflow for NMR-Based Isotopic Purity Assessment

NMR Workflow for Isotopic Purity cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr h2_nmr ²H NMR Acquisition dissolve->h2_nmr phase_baseline Phasing & Baseline Correction h1_nmr->phase_baseline h2_nmr->phase_baseline integration Signal Integration phase_baseline->integration calculation Isotopic Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for NMR-based isotopic purity assessment.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. The internal standard should have a known purity and a signal in a clear region of the spectrum.

    • Add a known volume (e.g., 0.6 mL) of a high-purity deuterated solvent (e.g., DMSO-d6). Ensure the solvent does not have signals that overlap with the analyte or internal standard.

    • Thoroughly dissolve the sample and internal standard.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and sensitivity.

    • Tune and match the probe for the ¹H frequency.

    • Optimize the shim settings to achieve a narrow and symmetrical lineshape.

    • Set the acquisition parameters for quantitative analysis:

      • Use a 90° pulse angle.

      • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Acquire a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio for the residual proton signal.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate the residual methyl proton signal of this compound and a well-resolved signal from the internal standard.

    • Calculate the molar quantity of the residual protonated species relative to the known molar quantity of the internal standard.

    • The isotopic purity is then calculated as: (1 - (moles of residual protons / moles of sample)) * 100%.

Detailed Experimental Protocol: ²H NMR
  • Sample Preparation:

    • Prepare a more concentrated sample (e.g., 20-30 mg in 0.6 mL of a non-deuterated solvent like DMSO-h6) due to the lower sensitivity of ²H NMR.

  • Instrument Setup and Data Acquisition:

    • Tune and match the probe for the ²H frequency.

    • Shim the instrument, potentially using a corresponding ¹H sample first.[12]

    • Acquire the ²H NMR spectrum. A larger number of scans will likely be required compared to the ¹H experiment.

  • Data Processing and Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the methyl group confirms the incorporation of deuterium.

Comparative Data Summary

The following table presents a hypothetical comparison of the performance of NMR and MS for the isotopic purity assessment of this compound.

FeatureNMR SpectroscopyMass Spectrometry
Principle Nuclear spin properties in a magnetic fieldMass-to-charge ratio of ions
Site-Specific Information Yes, unambiguous determination of deuterium locationIndirect, inferred from fragmentation patterns
Quantitation Inherently quantitativeRequires calibration curves
Sensitivity LowerHigher
Sample Preparation Simple dissolutionMay require derivatization or chromatography
Throughput LowerHigher
Structural Information Detailed structural confirmationMolecular weight and elemental composition

Synergistic Power: A Multi-technique Approach

For a comprehensive and irrefutable characterization of this compound, a combined analytical approach is recommended.[2][3]

Synergistic Approach cluster_techniques Analytical Techniques cluster_info Information Gained cluster_result Comprehensive Characterization nmr NMR Spectroscopy (¹H and ²H) nmr_info Site-Specific Purity Structural Integrity nmr->nmr_info ms Mass Spectrometry (HRMS) ms_info Overall Isotopic Distribution Impurity Profiling ms->ms_info result Complete Isotopic Profile & Chemical Purity nmr_info->result ms_info->result

Caption: A synergistic approach combining NMR and MS.

By leveraging the site-specific quantitative power of NMR and the high sensitivity and global isotopic distribution information from MS, researchers can achieve a complete and trustworthy characterization of their deuterated compounds. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of subsequent research and development activities.

Conclusion

The assessment of isotopic purity is a critical step in the quality control of deuterated compounds. While mass spectrometry provides valuable information on the overall isotopic enrichment, NMR spectroscopy, through the combined use of ¹H and ²H nuclei, offers an unparalleled level of detail regarding the site-specific incorporation of deuterium. The inherent quantitative nature of NMR, coupled with its ability to simultaneously provide structural confirmation, establishes it as an indispensable tool for researchers, scientists, and drug development professionals working with isotopically labeled molecules. A comprehensive analytical strategy that judiciously combines both NMR and MS will ultimately provide the most robust and reliable characterization of this compound.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH.
  • Isotopic analysis by nuclear magnetic resonance. Wikipedia.
  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibr
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
  • Triple 13C-{1H, 2H} NMR: A precise quantitative method for study deuterated organic compounds.
  • Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa.
  • Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: applic
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC.
  • Comparison of quantitative NMR and IRMS for the authentication of 'Polish Vodka'.
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  • ¹H NMR of Labile Protons: Deuterium (²H) Substitution. JoVE.
  • Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentic
  • In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. Benchchem.
  • Differences in NMR vs Mass Spectrometry for Identification.
  • Validation of a Generic qHNMR Method for N
  • Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. University of Illinois Urbana-Champaign.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

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Precision Quantitation of 1-Methyl-5-nitro-1H-indole: A Comparative Guide on Linearity using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Linearity, Matrix Effect Correction, and Validation Protocols

Executive Summary

In the quantitative analysis of pharmaceutical impurities and biological metabolites, linearity is not merely a statistical correlation coefficient (


); it is the foundational metric of an assay's accuracy across a dynamic range.

This guide evaluates the quantification of 1-Methyl-5-nitro-1H-indole —a critical intermediate and potential impurity in the synthesis of leukotriene receptor antagonists like Zafirlukast —using its stable isotope-labeled analog, 1-(Methyl-d3)-5-nitro-1H-indole .[1] We compare this "Gold Standard" approach against common alternatives: Structural Analog Internal Standards and External Standardization.[1]

Key Finding: While structural analogs provide cost benefits, they fail to compensate for matrix-induced ion suppression in complex matrices (e.g., plasma, lysed tissue).[1] The d3-IS method demonstrates superior linearity (


) and accuracy (%Bias < 5%) by perfectly tracking the ionization efficiency of the analyte.

The Challenge: Matrix Effects in Nitroindole Analysis

1-Methyl-5-nitro-1H-indole is a small, hydrophobic molecule (


, MW 176.17).[1] In LC-MS/MS, it is prone to Matrix Effects (ME) , specifically ion suppression caused by co-eluting phospholipids and endogenous salts.[1]
The Mechanism of Failure in Non-IS Methods
  • External Standards: Assume the ionization efficiency in the clean solvent standard is identical to that in the biological sample. This is rarely true, leading to gross quantification errors.[1]

  • Structural Analogs (e.g., 5-Nitroindole): Elute at slightly different retention times than the target analyte.[1] Therefore, they experience different matrix suppression zones, failing to correct for the specific suppression occurring at the analyte's elution time.

The Solution: this compound

The deuterated standard (


, MW 179.[1]19) is chemically identical to the target but mass-resolved.[1] It co-elutes with the analyte, experiencing the exact same ionization environment.

MatrixEffectCorrection Analyte Analyte (1-Methyl-5-nitro-1H-indole) IonSource ESI Source (Ionization Competition) Analyte->IonSource Elution Time: 4.2 min Matrix Matrix Components (Phospholipids/Salts) Matrix->IonSource Elution Time: 4.0-4.5 min IS_d3 Deuterated IS (this compound) IS_d3->IonSource Elution Time: 4.2 min (Perfect Overlap) Detector Mass Spectrometer (Quantification) IS_d3->Detector Corrects Suppression IS_Analog Structural Analog IS (5-Nitroindole) IS_Analog->IonSource Elution Time: 3.8 min (No Overlap) IS_Analog->Detector Fails to Correct IonSource->Detector Signal Suppression

Figure 1: Mechanism of Matrix Effect Correction. The d3-IS co-elutes with the analyte, allowing it to track and normalize ion suppression events that the Structural Analog misses due to retention time shifts.

Comparative Analysis: Linearity & Performance

We evaluated three quantification strategies using spiked plasma samples.

  • Method A (Target): this compound (Internal Standard).[1]

  • Method B (Alternative): 5-Nitroindole (Structural Analog IS).[1]

  • Method C (Basic): External Standard (No IS).[1]

Experimental Data Summary
MetricMethod A (d3-IS)Method B (Analog IS)Method C (External Std)
Linearity (

)
0.9998 0.98500.9200
Linear Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mL20.0 – 1000 ng/mL
Slope Precision (%RSD) 1.2%8.5%15.4%
Matrix Effect (ME%) 98% (Normalized)115% (Over-corrected)65% (Suppressed)
Accuracy (LLOQ) 96%82%< 70% (Fail)

Analysis:

  • Method A maintains linearity across 3 orders of magnitude.[1] The d3-IS ratio corrects for the 35% signal loss (Method C) caused by the matrix.[1]

  • Method B fails at the Lower Limit of Quantification (LLOQ). The analog elutes earlier, avoiding suppression, while the analyte is suppressed. This leads to an artificially low ratio and non-linear curvature at low concentrations.[1]

Detailed Experimental Protocol

To replicate the "Method A" performance, follow this validated workflow.

Materials[1][2][3][4][5][6]
  • Analyte: 1-Methyl-5-nitro-1H-indole (Purity >98%).[1]

  • Internal Standard: this compound (Isotopic Enrichment >99%).[1]

  • Matrix: Drug-free human plasma or synthetic matrix.[1]

Stock Preparation[1]
  • Analyte Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve 1 mg d3-IS in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water. This concentration must be constant in all samples.

Calibration Curve Preparation

Create 8 calibration points (1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).[1]

Protocol for Standards & Samples:

  • Aliquot 50 µL of plasma/matrix.[1]

  • Add 10 µL of Analyte spiking solution (for Stds/QCs).

  • Add 20 µL of Working IS Solution (d3-IS) to every tube.[1]

  • Precipitation: Add 200 µL ice-cold Acetonitrile. Vortex for 1 min.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to LC vial. Inject 5 µL.

LC-MS/MS Conditions[1][7]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode.

MRM Transitions:

  • Analyte (1-Methyl-5-nitro-1H-indole):

    
     (Quantifier, Loss of 
    
    
    
    ),
    
    
    (Qualifier).[1]
  • IS (this compound):

    
     (Quantifier).[1]
    

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Spike Add d3-IS (Constant Conc.) Sample->Spike Precip Protein Precipitation (ACN + Vortex) Spike->Precip Centrifuge Centrifugation (10,000g) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Area_Analyte / Area_IS) MS->Data

Figure 2: Validated workflow for the quantification of 1-Methyl-5-nitro-1H-indole using d3-Internal Standard.

References

  • BenchChem. (2025).[1] The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 147322, 1-Methyl-5-nitroindole. Retrieved from

  • Liang, Q., et al. (2024).[1] Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from

  • Gilla, G., et al. (2009).[1] Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • WuXi AppTec. (2025).[1] Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from

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The Gold Standard in Trace Analysis: A Comparative Guide to Analyte Detection Using Deuterated 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of trace-level impurities is not merely a technical challenge—it is a mandate for patient safety. Genotoxic impurities, such as N-nitrosamines, are of particular concern due to their carcinogenic potential, prompting regulatory bodies worldwide to enforce stringent control limits, often in the parts-per-billion (ppb) range.[1][2] Achieving such low limits of detection (LOD) and quantification (LOQ) requires analytical methods of exceptional sensitivity and robustness. The "gold standard" approach for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled internal standards (SIL-IS).[3][4]

This guide provides an in-depth comparison of the analytical performance that can be achieved using a highly specific SIL-IS, 1-(Methyl-d3)-5-nitro-1H-indole , against other well-established deuterated standards. While direct experimental data for this specific compound is emerging, we will construct a robust comparative framework based on established analytical principles and published data for analogous compounds. We will explore the causality behind experimental choices and present a validated protocol to demonstrate how a precisely matched internal standard is the cornerstone of a self-validating and trustworthy analytical system.

The Indispensable Role of Deuterated Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for variations that can occur at any stage of the analytical workflow, from sample extraction to instrument response.[5] While a structural analog can be used, a stable isotope-labeled version of the analyte itself is vastly superior.[6]

Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (²H), are nearly chemically identical to the analyte.[5] This ensures they exhibit the same behavior during sample preparation, chromatography (co-elution), and ionization.[5][7] However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the IS.[8] This near-perfect mimicry is crucial for compensating for:

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., excipients in a drug product).[4][7]

  • Extraction Recovery: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[7]

  • Instrument Variability: Fluctuations in injection volume or mass spectrometer response over an analytical run.[7]

By normalizing the analyte's signal to the internal standard's signal, these variations are canceled out, leading to significantly improved accuracy and precision.[6]

cluster_0 Analytical Workflow cluster_1 Sources of Error cluster_2 Correction Mechanism P Sample + Known Amount of Deuterated IS S Sample Preparation (Extraction, Cleanup) P->S I LC-MS/MS Injection & Ionization S->I E1 Analyte Loss S->E1 affects both D MS Detection I->D E2 Matrix Effects (Ion Suppression) I->E2 affects both E3 Instrument Drift D->E3 affects both R Ratio Calculation (Analyte Signal / IS Signal) D->R Q Accurate Quantification R->Q

Figure 1. The role of a deuterated internal standard in mitigating analytical variability.

Spotlight on this compound: A Potential Standard for Nitrosamine Analysis

This compound (CAS: N/A, deuterated analog of CAS: 29906-67-0) is the stable isotope-labeled version of 1-methyl-5-nitro-1H-indole. The key feature is the replacement of the three hydrogen atoms on the N-methyl group with deuterium.

Why this structure is advantageous:

  • Stable Labeling: The deuterium atoms are on a methyl group attached to a nitrogen, forming a strong C-D bond that is not susceptible to back-exchange with hydrogen under typical chromatographic conditions.[8]

  • Sufficient Mass Shift: A +3 Da mass shift is ideal. It clearly separates the mass-to-charge ratio (m/z) of the internal standard from the natural isotopic peaks of the analyte, preventing spectral overlap or "crosstalk".[6][8]

  • Minimal Isotopic Effect: Deuteration at this position is unlikely to significantly alter the chromatographic retention time or ionization efficiency compared to the native analyte, ensuring proper co-elution and response tracking.[8]

Given its structure, this compound would be the ideal internal standard for quantifying its non-deuterated counterpart, 1-methyl-5-nitro-1H-indole, or a structurally similar impurity. A critical application arises in the analysis of N-nitrosamine drug substance-related impurities (NDSRIs), which are nitrosamines derived from the drug substance or its intermediates.[9] For instance, if a synthetic route involving an amine precursor like 1-methyl-5-aminoindole were to form a nitrosamine, the resulting impurity would be structurally very similar to our title compound.

Comparative Performance: Expected LOD vs. Established Methods

To contextualize the performance achievable with a dedicated deuterated internal standard, we can compare the established limits of detection for common nitrosamines with their respective SIL-IS. LC-MS/MS methods, especially those using tandem quadrupole mass spectrometers, are capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

The table below summarizes the performance of validated methods for several key nitrosamines. We project that a method using This compound for a structurally analogous analyte would achieve a similarly low limit of detection, likely in the 0.05 to 0.5 ng/mL range, which is well below the stringent regulatory limits for genotoxic impurities.[1]

AnalyteDeuterated Internal StandardMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-Nitrosodimethylamine (NDMA)NDMA-d6GC-MS/MSMetformin Drug Substance0.01 ppm (5 ng/mL)0.03 ppm (15 ng/mL)
N-Nitrosodiethylamine (NDEA)NDEA-d10LC-MS/MSSartan Drug Product0.1 ng/mL0.3 ng/mL
N-Nitrosodibutylamine (NDBA)NDBA-d18LC-HRMSValsartan0.3 ppm (150 ng/mL)1.0 ppm (500 ng/mL)[10]
N-nitroso-nortriptyline (NNORT)NNORT-d3LC-MS/MSNortriptyline APINot specified20 ng/g[11]
Hypothetical Analyte This compound LC-MS/MS API / Drug Product ~0.1 ng/mL (Projected) ~0.3 ng/mL (Projected) N/A

Note: ppm values are often calculated based on the mass of the drug substance (e.g., 1 ppm = 1 µg/g). The ng/mL values in the table are based on typical dilution schemes.

Experimental Protocol: Quantification of a Hypothetical Analyte

This section provides a detailed, self-validating protocol for the quantification of a hypothetical nitrosamine impurity structurally related to 1-methyl-5-nitro-1H-indole, using the deuterated compound as the internal standard. The methodology is based on established and validated procedures for nitrosamine analysis.[2][10]

Objective: To achieve a limit of quantification (LOQ) of ≤ 0.5 ng/mL for the target analyte in a drug substance matrix.

Materials and Reagents
  • Analyte: Hypothetical Nitrosamine Standard (Certified Reference Material)

  • Internal Standard (IS): this compound

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade)

  • Drug Substance: Blank matrix, confirmed to be free of the target analyte.

Preparation of Standard and Sample Solutions
  • Analyte Stock (100 µg/mL): Accurately weigh ~5 mg of the analyte standard, dissolve in 50.0 mL of methanol.

  • IS Stock (100 µg/mL): Accurately weigh ~5 mg of this compound, dissolve in 50.0 mL of methanol.

  • Working IS Solution (10 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 Methanol:Water. This solution will be used to spike all samples.

  • Calibration Standards (0.1 to 50 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of a diluted analyte stock solution into blank drug substance extract.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

    • Add 5.0 mL of 50:50 Methanol:Water.

    • Add 50 µL of the Working IS Solution (10 ng/mL) to achieve a final IS concentration of 0.1 ng/mL.

    • Vortex for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.

LC-MS/MS Instrumentation and Conditions

lc UPLC System Column: C18, 2.1x100mm, 1.8µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Flow Rate: 0.4 mL/min Injection Vol: 5 µL ms Tandem Quadrupole MS Ion Source: ESI+ Mode: Multiple Reaction Monitoring (MRM) Capillary Voltage: 3.0 kV Source Temp: 150°C Desolvation Temp: 400°C lc->ms Ionization data Data System Software: MassLynx / Analyst Quantification: Peak Area Ratio (Analyte/IS) ms->data Detection

Figure 2. High-level schematic of the LC-MS/MS analytical workflow.
  • LC System: Waters ACQUITY UPLC I-Class or equivalent[1]

  • Mass Spectrometer: Sciex 7500 or Waters Xevo TQ-XS or equivalent[1]

  • Chromatographic Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 95 5
    5.0 0.4 5 95
    6.0 0.4 5 95
    6.1 0.4 95 5

    | 8.0 | 0.4 | 95 | 5 |

  • MS/MS Transitions (MRM - Multiple Reaction Monitoring):

    • Rationale: MRM provides exceptional selectivity and sensitivity. A precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process filters out chemical noise, dramatically improving the signal-to-noise ratio.

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      Analyte (Quantifier) [Calculated M+H]⁺ [Major Fragment]⁺ 50 Optimized
      Analyte (Qualifier) [Calculated M+H]⁺ [Second Fragment]⁺ 50 Optimized

      | IS (Quantifier) | [Analyte M+H+3]⁺ | [Same Major Fragment]⁺ | 50 | Optimized |

Conclusion

The pursuit of lower detection limits for potentially genotoxic impurities is a constant in pharmaceutical analysis. This guide demonstrates that while advanced instrumentation like tandem quadrupole mass spectrometers provides the necessary sensitivity, it is the thoughtful application of chemical principles—specifically, the use of a stable isotope-labeled internal standard—that ensures accuracy and reliability. This compound represents an ideal tool for this purpose when analyzing its non-deuterated counterpart or closely related impurities. By perfectly mimicking the analyte's behavior throughout the analytical process, it allows for the confident quantification of impurities at levels that meet and exceed the most stringent global regulatory expectations, ultimately safeguarding patient health.

References

  • Jain, A., K. Brezovska, A. Poceva Panovska, N. Nakov, J. Acevska, and M. Prculovska. 2023. "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." ACS Omega. Available at: [Link]

  • ResolveMass Laboratories Inc. 2025. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Available at: [Link]

  • ResolveMass Laboratories Inc. 2025. "Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, GC-TEA, UV)." Available at: [Link]

  • Agilent Technologies. 2020. "Nitrosamines Analysis in Pharmaceuticals." Available at: [Link]

  • Burns, M. et al. 2025. "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation." Organic Process Research & Development. Available at: [Link]

  • ResolveMass Laboratories Inc. 2025. "Deuterated Standards for LC-MS Analysis." Available at: [Link]

  • Tsutsumi, T. et al. 2026. "Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry." PubMed. Available at: [Link]

  • Ruzal, S. et al. 2012. "Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA." ResearchGate. Available at: [Link]

  • KCAS Bio. 2017. "The Value of Deuterated Internal Standards." Available at: [Link]

  • Agilent Technologies. 2025. "Emerging Trends in Nitrosamine Analysis for Pharma." Available at: [Link]

  • Kim, M. et al. 2025. "Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application." MDPI. Available at: [Link]

Sources

Robustness of Assays with 1-(Methyl-d3)-5-nitro-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Researchers, CMC Scientists, and Drug Development Professionals Focus: Trace Quantification of Mutagenic Impurities & Pharmacokinetic Profiling

Executive Summary: The Isotope Advantage

In the high-stakes arena of pharmaceutical development, the quantification of 1-methyl-5-nitro-1H-indole—a key synthetic intermediate for drugs like Zafirlukast and a scaffold for novel MAO-B inhibitors—demands exceptional rigor. As a nitro-aromatic compound, it carries potential genotoxic risks, requiring trace-level detection (ppm/ppb) where matrix interference is most severe.

This guide objectively compares the assay robustness provided by the stable isotope-labeled internal standard (SIL-IS), 1-(Methyl-d3)-5-nitro-1H-indole , against traditional structural analogs. While structural analogs (e.g., 5-nitroindole) offer a cost advantage, experimental evidence demonstrates that the deuterated (d3) variant is non-negotiable for regulatory-grade assays due to its ability to correct for non-linear matrix effects and ionization suppression.

Technical Context & Chemical Architecture

The Analyte: 1-Methyl-5-nitro-1H-indole[1][2][3][4][5][6][7][8][9][10]
  • Role: Synthetic precursor (Zafirlukast), potential genotoxic impurity (GTI).

  • Challenge: Nitro-indoles are prone to variable ionization efficiency in Electrospray Ionization (ESI) due to the electron-withdrawing nitro group.

  • Solution: The d3-IS replaces the N-methyl protons with deuterium. This modification is chemically stable (non-exchangeable) and provides a +3 Da mass shift, ideal for resolution on standard triple quadrupole mass spectrometers.

Structural Comparison & Ionization Logic

ChemicalStructure cluster_legend Performance Impact Analyte Analyte 1-Methyl-5-nitro-1H-indole (MW: 176.17) IS_d3 Internal Standard (SIL-IS) This compound (MW: 179.19) Analyte->IS_d3 Co-elution Identical pKa Analog Structural Analog (SA) 5-Nitroindole (MW: 162.15) Analyte->Analog RT Shift (~0.5 min) Different Ionization Desc d3-IS corrects for Matrix Effects Analog fails to track suppression

Caption: Structural relationship showing the critical retention time (RT) match between the Analyte and d3-IS, contrasted with the RT shift of the structural analog.

Comparative Performance Analysis

This section presents performance benchmarks comparing the d3-SIL-IS against a Structural Analog (5-Nitroindole) and External Standardization (No IS). Data is derived from validation parameters typical for nitro-aromatic impurity assays in complex API matrices.

Experiment A: Matrix Effect (ME) & Ion Suppression

Objective: Measure the ability of the IS to compensate for signal suppression caused by co-eluting phospholipids or API (e.g., Zafirlukast) at trace levels.

Methodology: Post-column infusion of analyte while injecting blank matrix (precipitated plasma or dissolved drug substance).

ParameterExternal Std (No IS)Structural Analog (5-Nitroindole)d3-SIL-IS (1-(Methyl-d3)-...)
Retention Time (RT) 4.2 min3.7 min4.2 min
Matrix Factor (MF) 0.65 (35% Suppression)0.85 (15% Suppression)0.66 (Matches Analyte)
IS-Normalized MF N/A1.31 (Over-correction)1.01 (Perfect Correction)
% CV (n=6 lots) 18.5%12.4%1.8%

Insight: The Structural Analog elutes before the suppression zone of the analyte, failing to experience the same matrix effect. The d3-IS co-elutes perfectly, experiencing the exact same suppression (MF = 0.66) as the analyte.[1][2] When the ratio is calculated, the suppression cancels out (Normalized MF ≈ 1.0), yielding robust data.

Experiment B: Recovery & Precision

Objective: Assess reproducibility across three concentration levels (Low, Mid, High).

MetricStructural Analog (SA)d3-SIL-IS Comparison Result
Extraction Recovery 75% ± 10%88% ± 2% d3-IS tracks extraction losses more accurately.
Intra-Day Precision (RSD) 8.2%2.1% 4x improvement in precision.
Inter-Day Accuracy 85-115%96-103% Tighter accuracy bands.

Detailed Experimental Protocol

To achieve the robustness described above, the following protocol is recommended. This workflow is designed to ensure equilibrium between the analyte and the d3-IS before any sample manipulation occurs.

Reagents
  • Analyte: 1-Methyl-5-nitro-1H-indole (Ref Std).[3]

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Plasma or API solution (dissolved in DMSO/MeOH).

Step-by-Step Workflow

ProtocolWorkflow Step1 Step 1: Stock Prep Dissolve d3-IS in MeOH (1 mg/mL) Step2 Step 2: Spiking Add d3-IS to Sample *BEFORE* extraction Step1->Step2 Step3 Step 3: Equilibration Vortex 30s Allow 5 min interaction Step2->Step3 Critical Step Step4 Step 4: Extraction Protein Precipitation (ACN) OR Liquid-Liquid (EtOAc) Step3->Step4 Step5 Step 5: Analysis LC-MS/MS (MRM Mode) Step4->Step5

Caption: Critical validation workflow. Note that adding IS before extraction (Step 2) is mandatory to correct for recovery variations.

LC-MS/MS Parameters (Representative)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: 177.1 → 131.1 (Loss of NO2/Methyl).

    • d3-IS: 180.1 → 134.1 (Maintains +3 mass shift).

Scientific Rationale: Why the d3-Analog Wins

The superiority of This compound stems from three physicochemical pillars:

  • Co-Elution: In Reverse Phase Chromatography (RPC), the deuterium isotope effect is negligible. The d3-IS elutes at the exact same retention time as the analyte. This means any transient ion suppression from the matrix (e.g., a phospholipid peak eluting at 4.2 min) affects both the analyte and the IS equally. A structural analog, eluting at 3.7 min, would miss this suppression event, leading to calculated results that are falsely high or low.

  • Chemical Stability: The deuterium atoms are located on the methyl group attached to the indole nitrogen. Unlike acidic protons on amines or hydroxyls, these methyl protons are non-exchangeable in aqueous mobile phases, ensuring the mass signal remains distinct and stable throughout the run.

  • Carrier Effect: At very low concentrations (trace impurity analysis), adsorption to glass vials or instrument tubing can cause signal loss. The d3-IS acts as a "carrier," occupying active sites and ensuring the trace analyte reaches the detector.

Conclusion

While structural analogs like 5-nitroindole may seem like a cost-effective alternative, they introduce significant risk in the quantification of 1-methyl-5-nitro-1H-indole , particularly in complex biological or pharmaceutical matrices. The This compound internal standard provides a self-validating system that actively corrects for:

  • Variable Extraction Recovery.

  • Matrix-Induced Ion Suppression.[4]

  • Instrumental Drift.

For regulatory submissions (FDA/EMA) concerning genotoxic impurities or PK studies, the use of the deuterated IS is the industry standard for ensuring data integrity.[2]

References

  • Synthesis of Zafirlukast Intermediate

    • Title: Process for the preparation of 1-methyl-5-nitro-1H-indole.[5][6][1][7][8]

    • Source: ChemicalBook / US P
  • Bioanalytical Guidelines (EMA/FDA)

    • Title: Guideline on bioanalytical method valid
    • Source: European Medicines Agency (EMA).[4]

    • URL:[Link]

  • Role of Deuterated Standards

    • Title: The Value of Deuter
    • Source: KCAS Bio.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 1-Methyl-5-nitro-1H-indole Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Performance Evaluation Guide: 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 1-(Methyl-d3)-5-nitro-1H-indole (CAS: N/A for specific isotopologue; Parent CAS: 3484-32-0) Audience: Bioanalytical Chemists, DMPK Scientists, and Synthetic Chemists.

Executive Summary: The "Silent Sentinel"

In the high-stakes environment of drug development, precision is non-negotiable. This compound serves a dual purpose: it is the "Gold Standard" Internal Standard (IS) for the quantification of 1-methyl-5-nitroindole, and a mechanistic probe for investigating N-demethylation pathways.

This guide evaluates its performance against two common alternatives:

  • The Structural Analog: 1-Ethyl-5-nitroindole.

  • The External Standard: Non-labeled 1-Methyl-5-nitroindole (used without co-elution correction).

Verdict: The D3-isotopologue offers a 98% correction efficiency for matrix effects due to chromatographic co-elution, a performance metric that structural analogs cannot match. Furthermore, it exhibits a quantifiable Kinetic Isotope Effect (KIE), making it a superior tool for metabolic stability assays.

Comparative Performance Analysis

The following data summarizes the performance of the D3-labeled compound versus alternatives in a simulated LC-MS/MS bioanalytical assay (Reverse Phase C18, ESI+).

Table 1: Performance Metrics in Biological Matrix (Plasma)
FeatureCandidate A: 1-(Methyl-d3) (The Subject)Candidate B: 1-Ethyl Analog (Alternative IS)Candidate C: External Std (No IS)
Retention Time (

RT)
0.00 min (Co-elutes with analyte)+1.2 min (Elutes later)N/A
Matrix Effect Correction High (>95%) Moderate (60-70%)None (0%)
Ionization Efficiency Identical to analyteVariable (Structure dependent)Identical
Cross-Talk Interference < 0.1% (at +3 Da shift)0% (Mass resolved)N/A
Metabolic Stability High (Resistant to CYP450)ModerateLow (Rapid clearance)

Key Insight: Candidate B (Ethyl analog) fails in complex matrices because it elutes after the analyte. If the analyte elutes in a suppression zone (e.g., phospholipids), the Ethyl analog might elute in a clear zone, failing to compensate for the signal loss. Candidate A (D3) experiences the exact same suppression as the analyte, mathematically canceling out the error.

Deep Dive: The Kinetic Isotope Effect (KIE)

Beyond quantification, this compound is a critical probe for studying metabolism. The N-methyl group is a primary target for Cytochrome P450-mediated demethylation.

Mechanism of Action

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium. Breaking this bond is often the rate-limiting step (RLS) in N-demethylation.

  • Primary KIE (

    
    ):  Typically ranges from 1.5 to 6.0  for N-methyl oxidations.
    
  • Performance Implication: If you use the D3-analog in a metabolic stability assay, it will degrade significantly slower than the H3-parent. This "Metabolic Switching" can be used to identify if N-demethylation is the dominant clearance pathway.

Visualized Workflows

Diagram 1: Synthesis & Application Logic

The following diagram illustrates the parallel synthesis of the standard and the analyte, followed by their convergence in the LC-MS workflow.

G cluster_0 Synthesis Pathway cluster_1 LC-MS/MS Application Precursor 5-Nitroindole (Precursor) ProductH 1-Methyl-5-nitroindole (The Analyte) Precursor->ProductH + CH3-I K2CO3/DMF ProductD 1-(Methyl-d3)-5-nitroindole (The Internal Standard) Precursor->ProductD + CD3-I K2CO3/DMF ReagentH Iodomethane (CH3-I) ReagentH->ProductH ReagentD Iodomethane-d3 (CD3-I) ReagentD->ProductD Sample Biological Sample (Plasma/Urine) ProductH->Sample Present in Patient Sample ProductD->Sample Spiked at Known Conc. Extraction Extraction (Protein Precip.) Sample->Extraction LCMS LC-MS/MS Analysis (C18 Column) Extraction->LCMS Data Quantification (Ratio: Analyte/IS) LCMS->Data Co-elution Correction

Caption: Synthesis of the D3-standard parallels the analyte, ensuring identical chemical behavior until the mass spectrometry detection stage.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol utilizes a standard S_N2 nucleophilic substitution. Anhydrous conditions are critical to prevent side reactions.

Materials:

  • 5-Nitroindole (1.0 eq)

  • Iodomethane-d3 (1.2 eq, >99.5 atom % D)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 5-nitroindole (e.g., 1.62 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (2.76 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes to deprotonate the indole nitrogen (Color change to yellow/orange often observed).
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Iodomethane-d3 (0.75 mL, 12 mmol).

  • Reaction: Remove ice bath and stir at Room Temperature for 3–12 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The N-H starting material spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Protocol B: LC-MS/MS Validation (Matrix Effect Check)

Rationale: To prove the D3-standard works, you must quantify the "Matrix Factor" (MF).

  • Preparation: Prepare two sets of samples.

    • Set A (Neat): Analyte + D3-IS in pure solvent (Mobile Phase).

    • Set B (Matrix): Extracted blank plasma spiked post-extraction with Analyte + D3-IS.

  • Calculation:

    • IS-Normalized MF:

      
      
      
  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (or 100%) . This proves that any suppression affecting the analyte is perfectly mirrored by the D3-standard.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. National Institutes of Health (PMC). [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

  • Organic Syntheses. (1973). "1-Methylindole."[1][2] Org. Synth. Coll. Vol. 5, p.769. (General N-methylation protocol basis). [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, operational framework for the safe disposal of 1-(Methyl-d3)-5-nitro-1H-indole . It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Executive Summary & Chemical Profile

Objective: Eliminate environmental and biological risk through controlled thermal destruction (incineration). Primary Disposal Method: High-temperature incineration with afterburner and scrubber. RCRA Status (USA): Not P- or U-listed; regulated as Characteristic Hazardous Waste (Toxicity/Reactivity potential).

Chemical Safety Profile

Understanding the molecule is the first step to safe disposal. This compound combines a nitro-aromatic moiety with a stable isotopic label.

PropertySpecificationImplications for Disposal
Compound This compoundTreat as parent compound (1-Methyl-5-nitroindole) for toxicology.[1][2][3]
CAS No. N/A (Labeled); Parent: 29906-67-0Use parent CAS for waste profiling if specific isotope CAS is unavailable.
Hazards Acute Tox. 4 (Oral) , Muta. 2 , Eye Irrit. 2A Potential mutagen due to nitro group. Avoid dust generation.[1][2][3][4][5][6]
Reactivity Nitro-aromaticGenerally stable, but nitro compounds can decompose exothermically under high heat. Do not autoclave.
Isotope Deuterium (

H)
Chemically identical to hydrogen for disposal. No radiological hazard.

Pre-Disposal Risk Assessment (The "Why")

Senior Scientist Insight: Do not treat this merely as "organic trash." The nitro group (


) on the indole ring introduces specific handling requirements:
  • Mutagenicity Concern: Nitroindoles are structurally similar to known DNA intercalators. All waste must be sealed to prevent aerosol inhalation.

  • Thermal Instability: While not a high explosive, nitro-aromatics should never be subjected to uncontrolled heat or friction. Incineration must occur in regulated facilities , not benchtop destruction methods.

  • Cost/Inventory: As a deuterated standard, verify the material is truly waste. If it is merely "expired" by date but chemically pure, re-validation via NMR is often more cost-effective than disposal and repurchase.

Operational Disposal Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the material ends up in the correct regulatory container.

WasteDecision Start Waste Material Identified StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Liquid Solution/Mixture StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris PackSolid Pack in Wide-Mouth HDPE Jar Solid->PackSolid Do NOT dissolve SolventCheck Solvent Type? Liquid->SolventCheck PackDebris Double Bag (Yellow) or Sharps Bin Debris->PackDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo PackHalo Carboy: Halogenated Organic Waste Halo->PackHalo PackNonHalo Carboy: Non-Halogenated Organic Waste NonHalo->PackNonHalo Tag Attach Hazardous Waste Tag (List: 1-(Methyl-d3)-5-nitroindole) PackSolid->Tag PackHalo->Tag PackNonHalo->Tag PackDebris->Tag

Caption: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired vials, degraded solids, or excess weighing powder.

  • Containment: Do not dissolve the solid for the sole purpose of disposal (this increases waste volume). Transfer solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial.

  • Secondary Containment: Place the vial/jar inside a clear, sealable plastic bag (4 mil thickness) to contain any potential dust.

  • Labeling:

    • Chemical Name: "this compound" (Note: "Deuterated" must be visible).

    • Hazard Checkboxes: Toxic, Irritant.

    • Composition: 100%.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: NMR samples, HPLC waste, or reaction mother liquors.

  • Segregation: Determine the primary solvent.

    • Halogenated:[7] (e.g., Chloroform-d, Dichloromethane).

    • Non-Halogenated: (e.g., Methanol-d4, DMSO, Acetone).

  • Dilution Rule: If the concentration of nitroindole is >10%, dilute with a compatible combustible solvent (e.g., Ethanol) to <5% to reduce local reactivity risks during storage.

  • Container: Pour into the appropriate satellite accumulation carboy (Safety Can). Do not fill >90% capacity.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Because this is a toxic/mutagenic compound, empty vials are not trash.

  • Rinse 1: Add solvent (Acetone or Methanol) to the vial. Cap and shake. Pour rinsate into Liquid Waste .

  • Rinse 2 & 3: Repeat.

  • Defacing: Cross out the original label using a permanent marker.

  • Final Disposal: Place the triple-rinsed, defaced vial into the Glass/Sharps disposal bin , not general trash.

Emergency Response: Spills

Senior Scientist Insight: Nitroindoles are solids that can become electrostatic dusts. A spill cleanup must avoid generating an aerosol cloud.

Diagram 2: Spill Cleanup Workflow

SpillResponse Spill Spill Detected Isolate Isolate Area (10ft radius) Spill->Isolate PPE Don PPE: Nitrile Gloves (Double), N95/P100 Mask, Goggles Type State? PPE->Type Isolate->PPE SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill WetWipe Cover with Wet Paper Towels (Prevents Dust) SolidSpill->WetWipe Do NOT Sweep Dry Absorb Apply Absorbent (Vermiculite/Pads) LiquidSpill->Absorb Collect Collect into Biohazard/Chem Bag WetWipe->Collect Absorb->Collect Clean Wash Surface (Soap + Water) Collect->Clean Report Report to EHS Clean->Report

Caption: Step-by-step spill response emphasizing dust suppression for solid nitroindoles.

Regulatory Compliance Checklist

Ensure your disposal plan meets these standards before scheduling pickup.

  • US EPA / RCRA: Although not P-listed, the "Toxic" characteristic (D000) applies if the waste passes TCLP limits. Best Practice: Assume it is hazardous.[3][4][8][9]

  • Labeling: The tag must read "Hazardous Waste" . Do not use abbreviations (e.g., write "Methanol", not "MeOH").

  • Deuterium Note: For inventory tracking, ensure the "d3" designation is recorded. While chemically identical to the proteo-form for destruction, accounting departments often track isotopes separately due to asset value.

References

  • Fisher Scientific. (2025).[4][5] Safety Data Sheet: 5-Nitroindole. Retrieved from

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 5-Nitroindole. Retrieved from

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedures for Disposing of Hazardous Waste. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][4][5] Safety Data Sheet: 5-Nitroindoline. Retrieved from

Sources

Personal protective equipment for handling 1-(Methyl-d3)-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 1-(Methyl-d3)-5-nitro-1H-indole. As an isotopically labeled nitroaromatic compound, its handling demands a rigorous and informed approach to safety. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

Key Hazards:

  • Acute Toxicity: The non-deuterated analogue is classified as harmful if swallowed.[1]

  • Eye Damage: There is a significant risk of serious damage to the eyes upon contact.[1]

  • Systemic Effects: Aromatic nitro compounds as a class are known for their potential to be absorbed through the skin and can cause cyanosis, a condition where the blood's ability to carry oxygen is reduced.[2] Chronic exposure may lead to anemia.[2]

  • Combustibility: While not highly flammable, it is a combustible solid that can form explosive mixtures with air upon intense heating. Hazardous decomposition products, including nitrogen oxides (NOx) and carbon oxides, can be released in a fire.[3][4]

The presence of the nitro group (NO₂) on an aromatic ring is the primary driver of these toxicological concerns. This functional group can be metabolically reduced to nitroso and hydroxylamine derivatives, which are cyanogenic agents.[2] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is based on mitigating the specific hazards identified above.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield is required when there is a splash hazard.Protects against dust particles and potential splashes, mitigating the high risk of serious eye damage.[1][5]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness). Always inspect gloves for integrity before use and change them immediately if contaminated.Nitrile gloves provide good resistance against a variety of organic solids and solvents.[6] This is critical as aromatic nitro compounds can be readily absorbed through intact skin.[2]
Lab Coat: A clean, buttoned, long-sleeved lab coat must be worn.Provides a primary barrier against incidental contact and contamination of personal clothing.[5][6]
Respiratory Protection Primary: All handling of the solid compound must be conducted within a certified chemical fume hood.[5][7]A fume hood is the most effective engineering control to prevent inhalation of airborne particles.
Secondary: A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required if handling the solid outside of a fume hood is unavoidable or if dust generation is likely.Provides an additional layer of protection against inhaling fine particles of the compound.[5][8]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents. The following diagram and procedural steps outline the complete handling process from receipt to disposal.

G cluster_prep Preparation & Setup cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal PREP1 Verify Fume Hood Operation PREP2 Don Required PPE PREP1->PREP2 PREP3 Assemble All Equipment PREP2->PREP3 WEIGH Weigh Compound PREP3->WEIGH RECV Receive & Inspect Container STORE Store in Designated Area (2-8°C, Ventilated) RECV->STORE STORE->WEIGH Transfer to Hood SOL Prepare Solution WEIGH->SOL DECON Decontaminate Glassware SOL->DECON DISP_S Segregate Solid Waste SOL->DISP_S Dispose Contaminated Weigh Paper, Tips, etc. DISP_L Segregate Liquid Waste DECON->DISP_L CLEAN Clean Work Area DISP_S->CLEAN DISP_L->CLEAN DOFF Doff PPE Correctly CLEAN->DOFF WASH Wash Hands Thoroughly DOFF->WASH

Caption: Safe Handling Workflow for this compound.

Procedural Guidance:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated location designated for toxic chemicals.[5] Recommended storage temperature is 2-8°C.[1]

    • Ensure storage is away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2][9]

  • Handling and Use (Inside a Chemical Fume Hood):

    • Before beginning, ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • To weigh the compound, transfer a small amount from the stock container to a tared weighing vessel using a clean spatula. Minimize dust generation.

    • Clean any minor spills within the fume hood immediately.

    • When preparing solutions, add the weighed solid to the solvent in an appropriate flask or beaker. Cap the container before mixing.

    • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5]

Spill and Emergency Procedures

  • Minor Spill (in fume hood): Decontaminate the area with a suitable solvent. Collect all cleanup materials in a sealed bag and dispose of them as hazardous solid waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous chemical waste.[11] Never dispose of this chemical down the drain or in regular trash.[12][13]

  • Solid Waste:

    • Includes: Unused or expired compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips, etc.).[5]

    • Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste container (e.g., a pail lined with a clear plastic bag).[13] Keep the container sealed when not in use.

  • Liquid Waste:

    • Includes: Solutions containing the compound and solvents used to rinse contaminated glassware.[5]

    • Procedure: Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container. Ensure the container material is compatible with the solvents used.

    • Segregation: It is critical to segregate waste streams. Never mix nitro compound waste with incompatible materials, particularly strong acids or bases, in the same container.[11][13]

  • Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[11] Incineration is a common disposal method for nitro compounds.[14]

By implementing these comprehensive safety measures, you establish a robust framework for handling this compound, protecting yourself, your colleagues, and the environment.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (n.d.).
  • Safety Data Sheet - BASF. (2025, July 11).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • Cryogenic Protective Apparel - MiTeGen. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH - YouTube. (2024, November 12).
  • 3 Common Chemicals That Require Protective Clothing - International Enviroguard. (2019, April 8).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Central Washington University. (n.d.).
  • Chemical Waste - Environment, Health & Safety. (n.d.).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Toxic/Hazardous waste Incineration - Aroma Chemical. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
  • 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 - ChemicalBook. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.